molecular formula C9H14ClNO B1376267 2-Amino-2-phenylpropan-1-ol hydrochloride CAS No. 18110-40-2

2-Amino-2-phenylpropan-1-ol hydrochloride

Cat. No.: B1376267
CAS No.: 18110-40-2
M. Wt: 187.66 g/mol
InChI Key: HTOKXDKAZQFCHO-UHFFFAOYSA-N
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Description

2-Amino-2-phenylpropan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6,11H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOKXDKAZQFCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18110-40-2
Record name 2-amino-2-phenylpropan-1-ol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Interest

2-Amino-2-phenylpropan-1-ol, a structural analog of biologically active phenylethanolamines, presents a compelling scaffold for medicinal chemistry and drug development. Its strategic placement of an amino group and a phenyl ring on a quaternary carbon, alongside a primary alcohol, offers unique steric and electronic properties. This guide, intended for the discerning researcher, provides a comprehensive overview of a robust synthetic route to its hydrochloride salt and a detailed protocol for its thorough characterization, ensuring both purity and structural confirmation.

I. Strategic Synthesis: From Amino Acid to Amino Alcohol

The synthesis of 2-Amino-2-phenylpropan-1-ol hydrochloride is most effectively achieved through the reduction of the readily available starting material, 2-amino-2-phenylpropanoic acid. This strategy leverages the stability of the amino acid and employs a powerful reducing agent to selectively convert the carboxylic acid functionality to a primary alcohol.

A. The Synthetic Pathway: A Two-Step Approach

The overall synthetic strategy involves two key transformations: the esterification of the starting amino acid followed by the reduction of the resulting ester. The final step is the formation of the hydrochloride salt to enhance stability and facilitate handling.

Synthesis_Pathway 2-Amino-2-phenylpropanoic_acid 2-Amino-2-phenylpropanoic Acid Esterification Esterification (MeOH, H₂SO₄) 2-Amino-2-phenylpropanoic_acid->Esterification Methyl_2-amino-2-phenylpropanoate Methyl 2-amino-2-phenylpropanoate Esterification->Methyl_2-amino-2-phenylpropanoate Reduction Reduction (LiAlH₄, THF) Methyl_2-amino-2-phenylpropanoate->Reduction 2-Amino-2-phenylpropan-1-ol 2-Amino-2-phenylpropan-1-ol (Free Base) Reduction->2-Amino-2-phenylpropan-1-ol Salt_Formation Salt Formation (HCl in Ether) 2-Amino-2-phenylpropan-1-ol->Salt_Formation Final_Product 2-Amino-2-phenylpropan-1-ol HCl Salt_Formation->Final_Product

Caption: Synthetic workflow for 2-Amino-2-phenylpropan-1-ol HCl.

B. Experimental Protocols

Part 1: Esterification of 2-Amino-2-phenylpropanoic Acid

This initial step converts the carboxylic acid to its methyl ester, which is more amenable to reduction by lithium aluminum hydride.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-2-phenylpropanoic acid (1 equivalent) in methanol (10 volumes).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (0.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-amino-2-phenylpropanoate. This product can often be used in the next step without further purification.

Causality Behind Experimental Choices: The use of methanol as both solvent and reactant, with sulfuric acid as a catalyst, is a classic Fischer esterification method.[1][2] The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Neutralization and extraction are crucial to remove the acid catalyst and isolate the ester.

Part 2: Reduction of Methyl 2-amino-2-phenylpropanoate

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols.[3]

Protocol:

  • Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • LiAlH₄ Suspension: Suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (15 volumes) in the reaction flask and cool to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the methyl 2-amino-2-phenylpropanoate (1 equivalent) in anhydrous THF (5 volumes) and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure, known as the Fieser workup, is critical for safely neutralizing the reactive hydride and precipitating the aluminum salts.[3]

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-Amino-2-phenylpropan-1-ol as a free base.

Causality Behind Experimental Choices: The use of an inert atmosphere is paramount when working with LiAlH₄, as it reacts violently with moisture. THF is an ideal solvent due to its ability to solvate the hydride reagent and its relatively high boiling point for reflux. The Fieser workup is a well-established and safe method for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Part 3: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt enhances the compound's stability and crystallinity, simplifying its purification and handling.[4]

Protocol:

  • Dissolution: Dissolve the crude 2-Amino-2-phenylpropan-1-ol free base in a minimal amount of isopropanol or diethyl ether.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether (2M) dropwise until the pH of the solution is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether.[5]

Causality Behind Experimental Choices: The use of a non-polar solvent like diethyl ether promotes the precipitation of the ionic hydrochloride salt. Isopropanol can be used as a co-solvent to aid in the initial dissolution of the free base. Recrystallization is a standard technique for purifying solid organic compounds.

II. Rigorous Characterization: Confirming Identity and Purity

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

A. Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₄ClNO[6][7]
Molecular Weight 187.67 g/mol [6][7]
Appearance White to off-white solidGeneral Observation
Melting Point Data not consistently available for this specific isomer; related isomers have melting points in the range of 140-195 °C.[4][8]
B. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[9][10]

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.5Multiplet5HAromatic protons (C₆H₅)
~4.0-4.2Singlet2HMethylene protons (-CH₂OH)
~2.5-3.0 (broad)Singlet3HAmino protons (-NH₃⁺)
~1.6Singlet3HMethyl protons (-CH₃)
(solvent dependent)Singlet1HHydroxyl proton (-OH)
  • ¹³C NMR (Carbon NMR): Provides information about the different types of carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~140-145Aromatic quaternary carbon (C-Ar)
~128-130Aromatic methine carbons (CH-Ar)
~70-75Methylene carbon (-CH₂OH)
~60-65Quaternary carbon (C-NH₃⁺)
~25-30Methyl carbon (-CH₃)

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Wavenumber (cm⁻¹)Functional Group
3200-3500 (broad)O-H stretch (alcohol)
2800-3200N-H stretch (ammonium)
3000-3100C-H stretch (aromatic)
2850-2950C-H stretch (aliphatic)
1500-1600C=C stretch (aromatic)
1000-1200C-O stretch (alcohol)

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6]

  • Expected Molecular Ion Peak (M+H)⁺: m/z = 152.1 (for the free base)

C. Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound. A high-purity sample should show a single major peak.

III. Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle under an inert atmosphere.

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before commencing any work.[8] General hazards for similar amino alcohols include skin and eye irritation.

IV. Conclusion: A Foundation for Further Discovery

This guide has outlined a detailed and reliable pathway for the synthesis and characterization of this compound. By following these protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this valuable chemical entity. The thorough characterization data provided serves as a benchmark for quality control, ensuring the integrity of the material for subsequent applications in drug discovery and development. This foundational knowledge empowers scientists to further explore the potential of this and related molecules in the quest for novel therapeutics.

References

Sources

chemical properties and structure of 2-Amino-2-phenylpropan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-2-phenylpropan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound (CAS No: 18110-40-2).[1][2] It is designed for researchers and drug development professionals who require a deep technical understanding of this chiral building block. The guide details spectroscopic characterization methods, a plausible synthetic route, and a robust analytical workflow for quality control, emphasizing the scientific rationale behind the described protocols.

Introduction and Structural Elucidation

This compound is a chiral amino alcohol. Structurally, it is an analog of the more commonly known phenylpropanolamine (norephedrine), but with a critical distinction: both the amino group and the phenyl group are attached to the same carbon atom (C2), which is a quaternary chiral center. This structural arrangement makes it a valuable precursor in asymmetric synthesis, particularly for pharmaceuticals where specific stereochemistry is crucial for biological activity.[3]

The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable to handling and formulation.

Molecular Structure

The core structure consists of a propanol backbone with a phenyl and an amino group at the C2 position. The presence of a single chiral center at C2 means the compound can exist as two enantiomers: (S)-2-Amino-2-phenylpropan-1-ol and (R)-2-Amino-2-phenylpropan-1-ol.

Caption: Molecular structure of this compound, highlighting the chiral center.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties is fundamental for the compound's application in synthesis and formulation.

Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 18110-40-2[1][2]
Molecular Formula C₉H₁₄ClNO[2]
Molecular Weight 187.67 g/mol [2]
IUPAC Name 2-amino-2-phenylpropan-1-ol;hydrochloride[4]
Appearance White to off-white solid (Typical)General Knowledge
Solubility Soluble in water and lower alcoholsGeneral Knowledge
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural verification. The protonated amino group in the hydrochloride salt can influence the chemical shifts of nearby protons.[5]

    • ¹H NMR (in D₂O): Expected signals would include a singlet for the methyl (CH₃) protons, a singlet or AB quartet for the methylene (CH₂OH) protons, and a multiplet for the aromatic protons of the phenyl group. The amine and hydroxyl protons may exchange with D₂O.

    • ¹³C NMR (in D₂O): Key signals would correspond to the methyl carbon, the methylene carbon, the quaternary C2 carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

    • O-H Stretch: A broad band around 3200-3400 cm⁻¹.

    • N-H Stretch: A broad band for the ammonium salt (NH₃⁺) typically appears in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretches.

    • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

    • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the free base. Under Electron Ionization (EI), the molecular ion peak for the free base (C₉H₁₃NO) would be at m/z 151.10.[4] Common fragments would result from the loss of the CH₂OH group or cleavage adjacent to the phenyl ring.

Synthesis and Analytical Workflow

The synthesis and subsequent analysis of this compound require precise control to ensure high purity and the desired stereochemical outcome if a specific enantiomer is targeted.

Proposed Synthetic Pathway

A common and efficient method for synthesizing α-amino alcohols is through the reductive amination of a corresponding α-hydroxy ketone precursor.[6][7] This approach offers good control and can be adapted for stereoselectivity with the use of chiral catalysts.

Start 1-Hydroxy-1-phenylpropan-2-one Reagents Ammonia (NH₃) Reducing Agent (e.g., H₂/Raney Ni) Intermediate Imine Intermediate (Not Isolated) Reagents->Intermediate Reductive Amination Product_Base 2-Amino-2-phenylpropan-1-ol (Free Base) Intermediate->Product_Base HCl_Step Anhydrous HCl in Solvent (e.g., IPA) Final_Product 2-Amino-2-phenylpropan-1-ol HCl HCl_Step->Final_Product Salt Formation

Caption: Proposed synthesis workflow via reductive amination.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis. Causality: The choice of Raney Nickel is due to its high activity in hydrogenating imines under relatively mild conditions.[6] The final step using anhydrous HCl in isopropanol is critical to precipitate the hydrochloride salt while leaving potential non-basic impurities in solution.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1-hydroxy-1-phenylpropan-2-one in a suitable alcohol solvent like methanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution.

  • Amination: Cool the mixture and saturate it with anhydrous ammonia gas.

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas (e.g., 50-100 psi). Heat the reaction mixture (e.g., 40-60 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake.

  • Workup: Once the reaction is complete, cool the vessel, vent the hydrogen, and filter the mixture through celite to remove the catalyst.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-2-phenylpropan-1-ol free base.

  • Salt Formation: Dissolve the crude base in isopropanol. Slowly add a solution of anhydrous hydrogen chloride in isopropanol until the solution is acidic.

  • Crystallization: Cool the mixture to induce crystallization of the hydrochloride salt.

  • Purification: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum. Recrystallization from a suitable solvent system may be performed for higher purity.[8]

Analytical Workflow for Quality Control

A robust analytical workflow is crucial to validate the identity, purity, and quality of the final product. This system ensures that the material meets the stringent requirements for research and drug development.

Sample Batch Sample of 2-Amino-2-phenylpropan-1-ol HCl ID_Test Identity Confirmation (FTIR, MS) Sample->ID_Test Purity_Test Purity & Impurity Profile (RP-HPLC) Sample->Purity_Test Structure_Test Structure Verification (¹H & ¹³C NMR) Sample->Structure_Test Release Batch Release ID_Test->Release Pass Fail Investigation/ Reprocessing ID_Test->Fail Fail Purity_Test->Release Pass Purity_Test->Fail Fail Structure_Test->Release Pass Structure_Test->Fail Fail

Caption: Self-validating analytical workflow for quality control.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed for determining the purity of this compound. Trustworthiness: The method includes system suitability parameters (e.g., tailing factor, theoretical plates) to ensure the chromatographic system is performing correctly before analyzing any samples, which is a cornerstone of a self-validating system.[9]

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

Storage and Stability

This compound is a stable crystalline solid. However, to ensure long-term integrity, it should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8°C).[3][10] As an amino alcohol, it is susceptible to oxidation and degradation under harsh conditions of heat or pH.

Conclusion

This compound is a key chemical entity with significant potential in synthetic chemistry. Its proper characterization and quality control are paramount. This guide has detailed its fundamental chemical and structural properties, provided a robust framework for its synthesis, and outlined a comprehensive, self-validating analytical workflow. By understanding the causality behind the experimental choices, from synthesis to final analysis, researchers can confidently utilize this compound in their development programs.

References

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • PubChem. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (n.d.). (1S,2S)-2-amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-one;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-2-Amino-2-phenylpropan-1-ol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • ResearchGate. (2018). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of (1S,2R,2′S)-(+)-2-(2′-butylamino)-1-phenyl-1-propanol HCl (1b′). Retrieved from [Link]

  • MDPI. (2021). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Retrieved from [Link]

  • CrystEngComm. (2016). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... Retrieved from [Link]

Sources

Navigating the Spectroscopic Labyrinth: A Technical Guide to 2-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed technical framework for the spectroscopic characterization of 2-Amino-2-phenylpropan-1-ol hydrochloride (CAS No: 18110-40-2). As a compound with limited publicly available spectral data, this document serves as both a predictive analysis and a methodological blueprint for researchers encountering this molecule. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, drawing upon fundamental principles of spectroscopy and providing a comparative analysis with its common structural isomer, Phenylpropanolamine.

Introduction: The Challenge of Isomeric Specificity

This compound is a structural isomer of the well-known decongestant, Phenylpropanolamine (norephedrine/norpseudoephedrine). The critical distinction lies in the substitution pattern on the propane backbone: in our compound of interest, both the amino and phenyl groups are attached to the same carbon atom (C2), whereas in Phenylpropanolamine, they are on adjacent carbons (C1 and C2). This seemingly subtle difference has profound implications for the molecule's chemical and physical properties, and consequently, its spectroscopic signature. Accurate structural confirmation is therefore paramount to avoid misidentification.

This guide will equip the researcher with the necessary knowledge to confidently identify and characterize this compound.

Predicted Spectroscopic Data and Interpretation

Due to the scarcity of published experimental spectra for this compound, this section provides a detailed prediction of the key spectral features. These predictions are based on established principles of organic spectroscopy and an analysis of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative. The key signals and their predicted chemical shifts (in ppm, relative to TMS) in a common solvent like DMSO-d₆ are outlined below.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Phenyl-H7.2 - 7.5Multiplet5HAromatic protons of the phenyl group.
-OH~5.0Singlet (broad)1HThe chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.
-CH₂-~3.5Singlet2HThe two protons of the CH₂ group are diastereotopic and may appear as two doublets (an AB quartet) if rotation is restricted. However, a singlet is also possible.
-NH₃⁺8.0 - 9.0Singlet (broad)3HThe protons of the ammonium group will be deshielded and will likely exchange with any residual water in the solvent, leading to a broad signal.
-CH₃~1.5Singlet3HThe methyl group protons will appear as a singlet as there are no adjacent protons to couple with.

Expert Insight: The most telling feature in the ¹H NMR spectrum that distinguishes 2-Amino-2-phenylpropan-1-ol from its Phenylpropanolamine isomer is the presence of a singlet for the methyl group and a singlet (or AB quartet) for the methylene group. In Phenylpropanolamine, the methyl group would be a doublet and the methylene protons would be part of a more complex spin system.

2.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
Phenyl C (quaternary)140 - 145The carbon atom of the phenyl ring attached to the C2 of the propane chain.
Phenyl C-H125 - 130Aromatic carbons. Expect three signals due to symmetry.
C2 (quaternary)60 - 65The carbon atom bonded to the amino, phenyl, methyl, and methylene groups.
C1 (-CH₂OH)65 - 70The carbon of the primary alcohol.
C3 (-CH₃)25 - 30The methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by the following key absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Appearance
O-H stretch3200 - 3600StrongBroad
N-H stretch2800 - 3100MediumBroad
C-H stretch (aromatic)3000 - 3100MediumSharp
C-H stretch (aliphatic)2850 - 3000MediumSharp
C=C stretch (aromatic)1450 - 1600MediumSharp
C-N stretch1000 - 1250Medium
C-O stretch1000 - 1200Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.

For this compound, under electrospray ionization (ESI) in positive mode, the most prominent ion observed would be the molecular ion of the free base [M+H]⁺.

  • Expected [M+H]⁺ (for C₉H₁₃NO): m/z = 152.11

Common fragmentation patterns would involve the loss of water (-18) from the molecular ion, or cleavage of the C-C bonds in the propane chain.

Methodological Protocols: A Self-Validating Workflow

For researchers synthesizing or analyzing this compound, the following step-by-step methodologies are recommended to ensure data integrity and accurate characterization.

NMR Sample Preparation and Acquisition
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of -2 to 12 ppm is typically adequate.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

    • 2D NMR: If further confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

IR Spectroscopy Protocol (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters: Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Data Interpretation & Confirmation Sample Sample MS Mass Spectrometry (ESI-MS) Sample->MS Confirm MW IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Identify Functional Groups 1H_NMR ¹H NMR MS->1H_NMR Proceed if MW correct IR->1H_NMR 13C_NMR ¹³C NMR 2D_NMR 2D NMR (COSY, HSQC) Structure_Confirmation Structure Confirmation 2D_NMR->Structure_Confirmation Confirm Connectivity Isomer_Comparison Comparison with Isomer Data Structure_Confirmation->Isomer_Comparison Final_Report Final Report Isomer_Comparison->Final_Report

Caption: A typical workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for this compound is not widely disseminated, a combination of predictive analysis based on fundamental principles and a robust, self-validating experimental workflow can ensure its unambiguous identification. The key to its characterization lies in the careful application of NMR, IR, and MS techniques and a thorough comparison with the expected spectral features of its common isomers. This guide provides the necessary framework for researchers to confidently navigate the spectroscopic analysis of this unique molecule.

References

At present, no direct publications featuring the complete experimental spectroscopic data for this compound have been identified. The information presented is based on established principles of spectroscopic interpretation.

solubility of 2-Amino-2-phenylpropan-1-ol hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This guide provides a deep dive into the solubility characteristics of this compound (C₉H₁₄ClNO), a molecule of interest in pharmaceutical synthesis. Moving beyond a simple data sheet, this document elucidates the fundamental principles governing its solubility, provides a robust framework for its experimental determination, and offers predictive insights based on its molecular structure.

Molecular Profile: this compound

This compound is the salt form of an amino alcohol. Its structure features a chiral center, a primary alcohol, a primary amine (protonated as an ammonium salt), and a phenyl group.[1][2] This combination of a non-polar aromatic ring with highly polar functional groups—the hydroxyl and the ammonium chloride—creates a molecule with distinct amphiphilic characteristics that dictate its interactions with various solvents. The hydrochloride salt form is specifically designed to enhance aqueous solubility, a common strategy for amine-containing drug substances.[3][4][5]

Chemical Structure:

  • IUPAC Name: 2-amino-2-phenylpropan-1-ol;hydrochloride[1]

  • Molecular Formula: C₉H₁₄ClNO

  • Molecular Weight: 187.67 g/mol [1]

Theoretical Framework for Solubility

The dissolution of a crystalline solid like this compound into a solvent is a complex thermodynamic process. It can be understood as the net result of two competing energy contributions: the energy required to break the solute-solute and solvent-solvent interactions (endothermic) and the energy released upon the formation of new solute-solvent interactions (exothermic).[6][7][8]

The Energetics of Dissolution
  • Lattice Energy (Endothermic): Significant energy is required to overcome the strong electrostatic forces holding the ammonium cations (R-NH₃⁺) and chloride anions (Cl⁻) together in the crystal lattice.

  • Solvent Cavitation (Endothermic): Energy is needed to break the intermolecular bonds between solvent molecules (e.g., hydrogen bonds in water) to create a cavity for the solute to enter.

  • Solvation Energy (Exothermic): Energy is released when the ions and polar groups of the solute form favorable interactions with the solvent molecules. For this compound, this involves ion-dipole interactions between the R-NH₃⁺ and Cl⁻ ions and polar solvent molecules, as well as hydrogen bonding involving the -OH and -NH₃⁺ groups.[9]

The overall enthalpy of the solution (ΔH_sol) determines whether the process is net endothermic or exothermic. For a salt to dissolve, the Gibbs free energy change (ΔG_sol = ΔH_sol - TΔS_sol) must be negative. The significant increase in entropy (ΔS_sol) that occurs when a highly ordered crystal breaks down into freely moving solvated ions often drives the dissolution process, even if it is endothermic.[6]

Predicting Solubility Based on Solvent Class

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[10] The polarity and hydrogen-bonding capability of the solvent are the most critical factors.[11]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by having O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.

    • Prediction: High Solubility. this compound is expected to be highly soluble in these solvents.[4][12][13] Water, with its high dielectric constant, is particularly effective at shielding the separated ions.[11] The solvent's hydroxyl groups can form strong hydrogen bonds with the solute's hydroxyl and ammonium groups and effectively solvate the chloride anion.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds, meaning they are hydrogen bond acceptors but not donors.[14]

    • Prediction: Moderate to Good Solubility. These solvents can effectively solvate the ammonium cation via dipole interactions. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents, which may limit overall solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and lack significant dipole moments.

    • Prediction: Poor to Insoluble. The energy required to break the strong ionic bonds of the salt's crystal lattice is not compensated by the weak van der Waals forces that would form between the solute and a non-polar solvent. The highly polar nature of the salt makes it incompatible with these environments.[5]

The interplay of these interactions is visualized in the diagram below.

cluster_solute 2-Amino-2-phenylpropan-1-ol HCl cluster_solvent Polar Protic Solvent (e.g., Water) cluster_solution Solvated Ions in Solution Solute R-NH₃⁺Cl⁻ (Crystal Lattice) Cation R-NH₃⁺ Solute->Cation Overcoming Lattice Energy Anion Cl⁻ Solute->Anion Solvent H₂O Molecules Water1 H₂O Solvent->Water1 Breaking H-Bonds Cation->Water1 Ion-Dipole & H-Bonding Water2 H₂O Cation->Water2 Water3 H₂O Cation->Water3 Water4 H₂O Anion->Water4 Ion-Dipole & H-Bonding Water5 H₂O Anion->Water5 Water6 H₂O Anion->Water6

Caption: Key intermolecular forces in the dissolution of 2-Amino-2-phenylpropan-1-ol HCl in water.

Gold Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable, quantitative solubility data, a robust experimental method is essential. The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility and is referenced in the United States Pharmacopeia (USP).[15][16][17]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the solvent is at its maximum, representing the equilibrium solubility. The concentration is then measured in the supernatant after separating the undissolved solid.[15]

Step-by-Step Methodology
  • Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of the desired solvent. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials securely and place them in a constant-temperature shaker bath (e.g., at 25 °C and 37 °C, common temperatures for pharmaceutical testing). Agitate the samples for a predetermined period (e.g., 24 to 72 hours). It is crucial to establish the time required to reach a plateau, where the concentration does not change over subsequent time points.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, filter the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. Centrifugation followed by careful withdrawal of the supernatant is an alternative.

  • Quantification: Accurately dilute a known volume of the clear filtrate with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[18]

  • Calculation: Using the measured concentration from the diluted sample and the dilution factor, calculate the original concentration in the saturated solution. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.

This workflow is a self-validating system; taking samples at multiple time points (e.g., 24, 48, 72 hours) and demonstrating that the concentration has stopped increasing confirms that equilibrium has been reached.

A Step 1: Preparation Add excess solid solute to solvent in vial B Step 2: Equilibration Agitate at constant Temperature (e.g., 24-72h) A->B F Equilibrium Check Is concentration stable over time? B->F C Step 3: Phase Separation Filter or Centrifuge to get clear supernatant D Step 4: Quantification Dilute supernatant and analyze via HPLC/UV-Vis C->D E Step 5: Calculation Determine concentration (Solubility in mg/mL) D->E F->B No (continue agitation) F->C Yes

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation

Systematic recording of experimental data is crucial for comparison and analysis. The following table provides a structured format for documenting solubility results.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)pH (of Saturated Solution)Observations
Deionized Water25
Deionized Water37
Phosphate Buffer257.4
0.1 N HCl251.2
Ethanol25N/A
Methanol25N/A
Dimethyl Sulfoxide (DMSO)25N/A
Hexane25N/A

Conclusion

While specific quantitative data for this compound requires experimental determination, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of physical chemistry. Its nature as an amine hydrochloride salt suggests high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar media. For drug development professionals, this predictive framework is invaluable for initial solvent screening for synthesis, purification, and formulation. However, it must be complemented by rigorous experimental verification using standardized protocols, such as the shake-flask method detailed herein, to generate the precise and reliable data essential for successful pharmaceutical development.

References

Sources

An In-Depth Technical Guide to 2-Amino-2-phenylpropan-1-ol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Building Block

2-Amino-2-phenylpropan-1-ol hydrochloride is a chiral amino alcohol that serves as a crucial intermediate and building block in modern organic and medicinal chemistry. Its structure, featuring a stereocenter at the carbon bearing the amino and phenyl groups, makes it a valuable asset in asymmetric synthesis, where precise control of molecular three-dimensionality is paramount to biological activity. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, analytical characterization, applications in drug development, and essential safety considerations. The insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical identity of this compound is fundamental for its effective use. The presence of a chiral center gives rise to two enantiomers, (S) and (R), as well as the racemic mixture. It is critical to use the correct CAS number corresponding to the specific stereoisomer required for a given application.

PropertyValueSource(s)
Chemical Name This compoundN/A
Molecular Formula C₉H₁₄ClNO[1][2]
Molecular Weight 187.67 g/mol [3]
CAS Number (Racemate) 18110-40-2[1][2]
CAS Number ((S)-enantiomer) 26339-70-8[4]
CAS Number ((R)-enantiomer) 31917-23-4N/A
Appearance White to off-white solidN/A
Melting Point Varies by stereoisomer; typically in the range of 190-200 °CN/A
Solubility Soluble in water and lower alcohols (methanol, ethanol). Limited solubility in non-polar organic solvents.[5][6]
pKa The amine group's pKa is expected to be in the range of 9-10, typical for primary amino alcohols.N/A

Synthesis of this compound: From Classical Methods to Modern Asymmetric Approaches

The synthesis of this compound can be achieved through various routes, ranging from classical reductive methods to sophisticated enantioselective syntheses. The choice of method depends on the desired stereochemical purity and the scale of the reaction.

Classical Synthesis: Reductive Amination

A traditional and robust method for preparing racemic 2-Amino-2-phenylpropan-1-ol involves the reductive amination of a suitable ketone precursor. One common starting material is 1-hydroxy-1-phenyl-2-propanone.

Experimental Protocol: Reductive Amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone

This protocol describes the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol, which can then be converted to the hydrochloride salt.[7]

  • Reaction Setup: In a high-pressure autoclave, combine (R)-(−)-1-hydroxy-1-phenyl-2-propanone (1 equivalent), a source of ammonia (e.g., ammonium acetate or aqueous ammonia), and a hydrogenation catalyst such as Raney nickel. The reaction is typically carried out in a protic solvent like methanol or ethanol.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 40-50 bar) and heat the reaction mixture to a temperature ranging from 25°C to 80°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up and Isolation: Upon completion, the catalyst is carefully filtered off. The solvent is removed under reduced pressure. The resulting crude amino alcohol is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ethanol or gaseous HCl) to precipitate the hydrochloride salt.

  • Purification: The precipitated this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

G A 1-Hydroxy-1-phenyl-2-propanone F Reductive Amination in Autoclave A->F B Ammonia Source B->F C Raney Nickel Catalyst C->F D Hydrogen Gas D->F E Solvent (e.g., Ethanol) E->F G Crude 2-Amino-2-phenylpropan-1-ol F->G Reaction H Filtration & Solvent Removal G->H J Precipitation H->J I HCl solution I->J K 2-Amino-2-phenylpropan-1-ol HCl J->K Salt Formation L Recrystallization K->L M Purified Product L->M Purification G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column Oven) A->B C Chiral Stationary Phase (e.g., Polysaccharide-based) B->C E UV Detector C->E D Mobile Phase (e.g., Hexane/Isopropanol) D->B F Data Acquisition & Processing E->F G Chromatogram (Separated Enantiomers) F->G H Calculation of Enantiomeric Excess G->H

Sources

The Rise and Fall of a Sympathomimetic: A Technical History of Phenylpropanolamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive historical and scientific overview of phenylpropanolamine (PPA) and its structural and functional analogs, primarily ephedrine and pseudoephedrine. We will trace the journey of these compounds from their origins in traditional Chinese medicine to their synthesis, pharmacological characterization, widespread clinical use, and eventual regulatory restriction. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the scientific process, the evolution of pharmacological understanding, and the interplay between therapeutic benefit and adverse effects that define the lifecycle of many pharmaceutical agents. We will delve into the key discoveries, the experimental methodologies that underpinned them, and the structure-activity relationships that govern the effects of this class of sympathomimetic amines.

The Precursors: A Legacy from Traditional Medicine

The story of phenylpropanolamine is inextricably linked to its natural precursors found in the Ephedra genus of plants, known in traditional Chinese medicine as Ma Huang. For millennia, Ephedra has been utilized for its medicinal properties, particularly in treating respiratory ailments.[1] The active components of Ephedra were not isolated and identified until the late 19th and early 20th centuries, a pivotal moment that bridged ancient herbal remedies with modern pharmacology.

The Isolation of Ephedrine

In 1885, Japanese chemist Nagai Nagayoshi first isolated an active alkaloid from Ephedra vulgaris, which he named ephedrine.[1][2] However, his discovery remained largely obscure in the Western scientific community for several decades. It was the work of K.K. Chen and Carl F. Schmidt in the early 1920s that brought ephedrine to the forefront of modern medicine.[3][4] They re-isolated the compound and systematically investigated its pharmacological properties, noting its sympathomimetic effects, which were similar to but longer-lasting than those of adrenaline.[3] A crucial advantage of ephedrine was its oral bioavailability, a significant improvement over the injectable adrenaline.[3]

The Emergence of Pseudoephedrine

Pseudoephedrine, a diastereomer of ephedrine, also occurs naturally in Ephedra. It was first isolated in 1889 by German chemists Ladenburg and Oelschlägel from a sample provided by the Merck pharmaceutical company.[5] Like ephedrine, its widespread medical use as a decongestant began after its synthesis in the 1920s.[5]

The Synthesis and Introduction of Phenylpropanolamine

The early 20th century was a period of significant advancement in synthetic organic chemistry, enabling the creation of novel compounds with therapeutic potential. Phenylpropanolamine (PPA), also known as norephedrine, was first synthesized around 1910.[6] It was patented as a mydriatic (a substance that dilates the pupil) in 1913.[6] The pressor effects, or its ability to raise blood pressure, were characterized in the late 1920s and 1930s, leading to its introduction into medical practice during the 1930s.[6][7]

Chemical Structure and Stereoisomers

Phenylpropanolamine is a phenethylamine and a member of the substituted amphetamine chemical class.[6] It has two chiral centers, meaning it can exist in four different stereoisomeric forms: dextro- and levo-norephedrine, and dextro- and levo-norpseudoephedrine.[8] The most commonly used form in pharmaceutical preparations was a racemic mixture of dl-norephedrine.[6]

PPA_Analogs PPA Phenylpropanolamine (Norephedrine) Ephedrine Ephedrine PPA->Ephedrine N-methylation Pseudoephedrine Pseudoephedrine PPA->Pseudoephedrine Diastereomer Amphetamine Amphetamine PPA->Amphetamine Removal of β-hydroxyl group Cathinone Cathinone PPA->Cathinone Oxidation of β-hydroxyl to ketone Methamphetamine Methamphetamine Ephedrine->Methamphetamine Removal of β-hydroxyl group

Figure 1: Structural relationships of phenylpropanolamine and its key analogs.

Pharmacological Profile: An Indirectly Acting Sympathomimetic

Initially, phenylpropanolamine was believed to act as a direct agonist at adrenergic receptors.[6] However, subsequent research revealed that it has weak or negligible affinity for these receptors.[6] The primary mechanism of action of PPA is as an indirectly acting sympathomimetic agent.[6][9]

Mechanism of Action

Phenylpropanolamine acts as a releasing agent for norepinephrine and, to a lesser extent, dopamine.[6] It achieves this by entering the presynaptic neuron and promoting the release of these neurotransmitters from storage vesicles into the synaptic cleft.[9] The increased concentration of norepinephrine in the synapse then activates postsynaptic alpha- and beta-adrenergic receptors, leading to the observed physiological effects.[9][10]

PPA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PPA Phenylpropanolamine (PPA) Vesicle Vesicles (Norepinephrine) PPA->Vesicle Enters neuron & triggers release NE_Synapse Norepinephrine (NE) Adrenergic_Receptor Adrenergic Receptors (α and β) NE_Synapse->Adrenergic_Receptor Binds to receptors Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response Activates signaling cascade

Figure 2: Simplified mechanism of action of Phenylpropanolamine.

Pharmacokinetics

Phenylpropanolamine is well-absorbed orally, with an onset of action between 15 and 30 minutes.[11] It has a high bioavailability and is minimally metabolized, with approximately 90% of the drug excreted unchanged in the urine.[6][11] The elimination half-life is around 4 hours.[6][11]

Pharmacokinetic ParameterValue
BioavailabilityHigh
Protein Binding20%
MetabolismMinimal (3-4%)
Onset of Action (Oral)15-30 minutes
Elimination Half-life4 hours (range 3.7-4.9 hours)
Duration of Action (Oral)3 hours
Excretion90% unchanged in urine

Table 1: Pharmacokinetic properties of Phenylpropanolamine.[6][11]

Clinical Applications and Therapeutic Uses

The sympathomimetic effects of phenylpropanolamine led to its widespread use in several clinical applications.

Nasal Decongestant

The activation of alpha-adrenergic receptors in the nasal mucosa causes vasoconstriction, which reduces blood flow and decreases swelling and congestion.[9] This made PPA a common ingredient in over-the-counter and prescription cough and cold remedies.[6]

Appetite Suppressant

The central nervous system stimulating effects of PPA, likely through its influence on norepinephrine levels in the hypothalamus, led to its use as an anorectic agent.[9] The hypothalamus is a key brain region involved in regulating hunger and satiety.[9]

Veterinary Use

Despite its withdrawal from human use in many countries, phenylpropanolamine is still used in veterinary medicine to treat urinary incontinence in dogs.[6][12] It works by increasing the tone of the urethral sphincter muscle.[10]

The Unraveling of Safety: Adverse Effects and Regulatory Action

While effective for its intended uses, concerns about the safety of phenylpropanolamine began to emerge, primarily related to its cardiovascular effects.

Adverse Effects

The most common side effects of PPA are related to its sympathomimetic activity and include increased heart rate and blood pressure, restlessness, and dry mouth.[11] More serious, though rare, adverse events were also reported, including arrhythmias, seizures, and psychotic disturbances.[11]

The Link to Hemorrhagic Stroke

The most significant safety concern that ultimately led to the widespread removal of PPA from the market was its association with an increased risk of hemorrhagic stroke, particularly in young women.[9][13] A key study, the Yale University Hemorrhagic Stroke Project, was a case-control study that found a significant association between PPA use and hemorrhagic stroke.[13][14] The study estimated that PPA caused between 200 and 500 strokes per year in the 18-to-49-year-old age group.[6]

Regulatory Response

In November 2000, the U.S. Food and Drug Administration (FDA) issued a public health advisory recommending that consumers avoid products containing PPA.[13] The FDA requested that all drug companies discontinue marketing products with this ingredient. In 2005, the FDA formally removed PPA from over-the-counter sale and reclassified it as not "generally recognized as safe and effective" (GRASE).[6] Similar regulatory actions were taken in other countries, including Canada and Australia.[6]

The Search for Safer Alternatives

The withdrawal of phenylpropanolamine from the market led to the increased use of other nasal decongestants, most notably pseudoephedrine. However, pseudoephedrine itself has faced increasing restrictions due to its use as a precursor in the illicit synthesis of methamphetamine.[5][15] This has prompted the development of alternative decongestants and, in some cases, the reformulation of products to exclude sympathomimetic amines altogether.

Experimental Methodologies

The understanding of phenylpropanolamine and its analogs was built upon a foundation of various experimental techniques.

Isolation and Synthesis
  • Early Isolation of Ephedrine: K.K. Chen and his colleagues utilized the ammonia-chloroform method to successfully isolate ephedrine from Ma Huang in the 1920s.[4]

    • The dried and powdered Ma Huang plant material is treated with an alkaline solution, such as ammonia, to liberate the free base form of the alkaloids.

    • The free bases are then extracted into an organic solvent, such as chloroform.

    • The chloroform extract is then washed and evaporated to yield the crude alkaloid mixture.

    • Further purification steps, such as recrystallization, are employed to obtain pure ephedrine.

  • Synthesis of Phenylpropanolamine: A common laboratory synthesis involves the reaction of benzaldehyde with an amino acid, such as L-alanine, followed by decarboxylation.[16]

    • Formation of an Intermediate Amine: Benzaldehyde is reacted with L-alanine, where the amine group of the amino acid attacks the carbonyl carbon of the benzaldehyde.

    • Reduction and Hydroxy Group Formation: The intermediate is then reduced, converting the carbonyl group to a hydroxyl group.

    • Decarboxylation: The carboxylic acid group is removed as carbon dioxide to yield phenylpropanolamine.[16]

    • Salt Formation: The final product is often converted to its hydrochloride salt for pharmaceutical use.[16]

Pharmacological Characterization

The pressor effects of PPA and its analogs were extensively studied in animal models. A typical experimental workflow would involve:

  • Animal Preparation: Anesthetized animals, such as dogs or rats, are surgically prepared to allow for the continuous monitoring of cardiovascular parameters.

  • Catheterization: Catheters are inserted into an artery (e.g., carotid or femoral) to measure blood pressure and into a vein for drug administration.

  • Drug Administration: A range of doses of the test compound (e.g., phenylpropanolamine) are administered intravenously.

  • Data Acquisition: Blood pressure and heart rate are continuously recorded using a pressure transducer and a data acquisition system.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are measured for each dose to construct a dose-response curve and determine the potency and efficacy of the compound.

Pharmacological_Workflow A Animal Preparation (Anesthesia & Surgery) B Catheterization (Artery & Vein) A->B C Drug Administration (Intravenous) B->C D Data Acquisition (Blood Pressure, Heart Rate) C->D E Data Analysis (Dose-Response Curve) D->E

Figure 3: A generalized workflow for the in vivo pharmacological characterization of pressor agents.

Conclusion

The history of phenylpropanolamine and its analogs is a compelling narrative of scientific discovery, therapeutic innovation, and the paramount importance of post-marketing surveillance. From its roots in traditional medicine to its synthesis and widespread use, PPA offered tangible benefits to many. However, the eventual discovery of a rare but severe adverse effect underscored the critical need for ongoing safety evaluation of all pharmaceutical agents. The story of PPA serves as a valuable case study for professionals in drug development, highlighting the dynamic and evolving nature of our understanding of pharmacology and the delicate balance between a drug's efficacy and its potential for harm.

References

  • Wikipedia. Phenylpropanolamine. [Link][6]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylpropanolamine Hydrochloride? [Link][9]

  • Today's Veterinary Practice. (2021, April 7). Phenylpropanolamine for Urinary Incontinence. [Link][10]

  • Clinician's Brief. Phenylpropanolamine. [Link]

  • Pharmacology of Phenylpropanolamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. [Link][11]

  • LOCKSS. Ephedra: Once a Boon, Now a Bane. [Link][3]

  • Wikipedia. Pseudoephedrine. [Link][5]

  • Therapeutic Goods Administration (TGA). (2006, March 7). Phenylpropanolamine. [Link]

  • PubMed. The history of Ephedra (ma-huang). [Link][1]

  • PubMed Central. Ko Kuei Chen: a pioneer of modern pharmacological research in China. [Link][4]

  • U.S. Food and Drug Administration (FDA). (2015, December 7). Science Background - Safety of Phenylpropanolamine. [Link][13]

  • ResearchGate. Phenylpropanolamine | Request PDF. [Link][7]

  • N/A. Phenylpropanolamine. [Link][14]

  • Galaxy.ai. (2019, October 12). Understanding the Synthesis of Phenylpropanolamine. [Link][16]

  • N/A. EPHEDRINE AND RELATED SUBSTANCES. [Link][2]

  • Federal Register. (2005, December 22). Phenylpropanolamine-Containing Drug Products for Over-the-Counter Human Use; Tentative Final Monographs. [Link]

  • National Center for Biotechnology Information. Pseudoephedrine. PubChem. [Link]

  • Federal Register. (2014, February 20). Phenylpropanolamine; Withdrawal of Approval of 13 New Drug Applications and 7 Abbreviated New Drug Applications. [Link]

  • PubMed. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. [Link]

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An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stereoisomers of 2-amino-2-phenylpropan-1-ol, a chiral amino alcohol with significant potential in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, resolution, and characterization of its enantiomers. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through clear, step-by-step protocols and analytical verification.

The Critical Role of Chirality: An Introduction to 2-Amino-2-phenylpropan-1-ol

Chirality is a fundamental concept in drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different interactions with the chiral environment of biological systems, such as enzymes and receptors.[1][2] The molecule 2-amino-2-phenylpropan-1-ol possesses a single chiral center at the C2 carbon, which is bonded to an amino group, a methyl group, a hydroxymethyl group, and a phenyl group. This results in the existence of two enantiomers: (R)-2-amino-2-phenylpropan-1-ol and (S)-2-amino-2-phenylpropan-1-ol.

The distinct biological activities of enantiomers necessitate their separation and individual evaluation. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to undesirable side effects.[3] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of 2-amino-2-phenylpropan-1-ol is of paramount importance for any research or development program involving this compound.

Caption: Stereoisomers of 2-Amino-2-phenylpropan-1-ol.

Synthesis of Racemic 2-Amino-2-phenylpropan-1-ol

The synthesis of the racemic mixture is the first step towards obtaining the pure enantiomers. A common and effective method for the synthesis of amino alcohols is the reductive amination of a corresponding ketone precursor.[4] In the case of 2-amino-2-phenylpropan-1-ol, the synthesis can be approached from 1-hydroxy-1-phenylpropan-2-one.

Experimental Protocol: Reductive Amination

This protocol is based on established methods for the synthesis of similar amino alcohols.[5]

  • Reaction Setup: In a high-pressure reactor, dissolve 1-hydroxy-1-phenylpropan-2-one in methanol.

  • Addition of Reagents: Add an excess of ammonia in methanol and a Raney nickel catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the reactor, and carefully filter the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude racemic 2-amino-2-phenylpropan-1-ol.

  • Purification: The crude product can be purified by crystallization or column chromatography to obtain the racemic amino alcohol in high purity.

Resolution of Enantiomers by Diastereomeric Salt Formation

The separation of enantiomers, or resolution, is a critical step in chiral chemistry. Diastereomeric salt formation is a classical and robust method for the resolution of racemic amines.[6][7] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

Choice of Resolving Agent

Tartaric acid is a widely used and effective resolving agent for amines due to its availability in both enantiomeric forms and its ability to form crystalline salts.[8] For the resolution of 2-amino-2-phenylpropan-1-ol, (+)-tartaric acid can be used to selectively crystallize one of the diastereomeric salts.

Experimental Protocol: Diastereomeric Resolution
  • Salt Formation: Dissolve the racemic 2-amino-2-phenylpropan-1-ol in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. The crystallization process can be optimized by adjusting the temperature and solvent composition.

  • Isolation of Diastereomeric Salt: The crystallized salt is collected by filtration and washed with a small amount of cold solvent to remove impurities. The purity of the diastereomeric salt can be assessed by measuring its specific rotation.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base, such as sodium hydroxide, to liberate the free amine. The enantiomerically enriched 2-amino-2-phenylpropan-1-ol is then extracted with an organic solvent.

  • Recovery of the Other Enantiomer: The mother liquor from the crystallization step, which is enriched in the other diastereomer, can be treated in a similar manner with (-)-tartaric acid to isolate the other enantiomer.

Caption: Workflow for Diastereomeric Salt Resolution.

Asymmetric Synthesis: A Direct Approach to Enantiomers

As an alternative to resolution, asymmetric synthesis provides a direct route to a single, desired enantiomer.[9] This approach involves the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction. For the synthesis of enantiomerically pure 2-amino-2-phenylpropan-1-ol, a chiral catalyst can be employed in the reductive amination of the ketone precursor.

Analytical Characterization: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of the resolved or synthesized 2-amino-2-phenylpropan-1-ol must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[1][10] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Chiral HPLC Method Development

Based on established methods for similar amino alcohols, a normal-phase HPLC method using a polysaccharide-based CSP is recommended.[11]

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak IA or AD-H)These CSPs have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines and amino alcohols.[10]
Mobile Phase n-Hexane / Isopropanol (with 0.1% diethylamine)A normal-phase mobile phase provides good selectivity for many chiral separations on polysaccharide-based CSPs. Diethylamine is added to improve peak shape and reduce tailing of the basic amine analytes.[11]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe phenyl group in the molecule allows for strong UV absorbance.
Temperature 25 °CRoom temperature is a good starting point for method development.
Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Prepare a standard solution of the racemic 2-amino-2-phenylpropan-1-ol and a solution of the resolved enantiomer in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject the racemic standard to determine the retention times of the two enantiomers and the resolution factor.

  • Analysis: Inject the sample of the resolved enantiomer to determine its enantiomeric purity by comparing the peak areas of the two enantiomers.

  • Quantification: The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.

Pharmacological and Toxicological Considerations

While specific pharmacological and toxicological data for the individual enantiomers of 2-amino-2-phenylpropan-1-ol are not extensively available in the public domain, the principles of stereoselectivity in drug action are well-established. It is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different pharmacokinetic and pharmacodynamic profiles. For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or contribute to adverse effects.[3] Therefore, it is imperative for any drug development program involving 2-amino-2-phenylpropan-1-ol to thoroughly investigate the biological activities of each enantiomer separately.

Conclusion

This technical guide has provided a comprehensive overview of the stereoisomers of 2-amino-2-phenylpropan-1-ol, with a focus on their synthesis, resolution, and analysis. The protocols and methodologies described herein are based on established scientific principles and provide a solid foundation for researchers and drug development professionals working with this chiral molecule. The importance of understanding and controlling the stereochemistry of 2-amino-2-phenylpropan-1-ol cannot be overstated, as it is a critical factor in ensuring the safety and efficacy of any potential therapeutic application.

References

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An In-depth Technical Guide to the Thermochemical Properties of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of 2-Amino-2-phenylpropan-1-ol hydrochloride. Recognizing the limited availability of published experimental data for this specific compound, this document focuses on the essential methodologies and theoretical principles required for its characterization. We furnish detailed experimental protocols for cornerstone techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explaining the causal-driven choices behind procedural steps. Furthermore, we outline the pathway to determine the standard enthalpy of formation via combustion calorimetry and touch upon the role of computational chemistry in predicting thermochemical behavior. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of thermal analysis for compound stability, formulation, and quality control.

Introduction: Structural and Pharmaceutical Context

This compound is a chiral amino alcohol derivative. Its structure, featuring a phenyl group and an amino group on the same tertiary carbon, distinguishes it from its more commonly studied isomer, 2-amino-1-phenylpropan-1-ol (phenylpropanolamine/norephedrine).[1][2] The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for pharmaceutical handling and formulation.

A thorough understanding of a compound's thermochemical properties is non-negotiable in drug development. These properties—including melting point, enthalpy of fusion, thermal stability, and decomposition kinetics—directly influence manufacturing processes, storage conditions, shelf-life, and ultimately, the safety and efficacy of the final drug product.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 2-amino-2-phenylpropan-1-ol;hydrochloride Derived from[3]
Molecular Formula C₉H₁₄ClNO Derived from[3]
Molecular Weight 187.67 g/mol Derived from[3][4]
Parent Compound (Free Base) 2-Amino-2-phenylpropan-1-ol [3]

| Parent CAS Number | 90642-81-2 |[3] |

Synthesis and Purification of the Hydrochloride Salt

While specific synthesis routes for 2-Amino-2-phenylpropan-1-ol are not extensively detailed in readily available literature, a logical synthetic approach can be proposed based on established chemical transformations. The subsequent conversion to the hydrochloride salt is a standard and critical procedure.

Proposed Synthesis of the Free Base

A plausible route involves the reduction of a corresponding nitro-alcohol precursor. This method is a staple in amine synthesis due to the reliability of nitro group reduction.

  • Nitration: Start with a suitable phenylpropanol derivative and introduce a nitro group at the C2 position.

  • Reduction: The key step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the preferred industrial method for its efficiency and clean byproducts.

    • Catalyst Choice: A Raney Nickel or Palladium on Carbon (Pd/C) catalyst is typically effective for this transformation. Raney Nickel is often used for its high activity in hydrogenating various functional groups.[1][5]

    • Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (typically 0.3-1.5 MPa) in a suitable solvent like methanol or ethanol at a controlled temperature (e.g., 25-80 °C).[6]

Conversion to Hydrochloride and Purification

The conversion of the synthesized free base to its hydrochloride salt is essential for stability and handling.

  • Dissolution: Dissolve the crude 2-Amino-2-phenylpropan-1-ol free base in a suitable anhydrous solvent, such as isopropanol or ethanol.

  • Acidification: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a stoichiometric amount of concentrated hydrochloric acid dissolved in the same solvent. The reaction is exothermic and should be performed in an ice bath to control the temperature.

  • Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution as a crystalline solid.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Recrystallization (Purification): The purity of the final product is paramount for accurate thermochemical analysis. Recrystallization is performed by dissolving the crude hydrochloride salt in a minimum amount of a suitable hot solvent (e.g., isopropanol or an ethanol/water mixture) and allowing it to cool slowly.[7] This process yields high-purity crystals, which are then dried under a vacuum to remove all residual solvent.

Experimental Determination of Thermochemical Properties

The following sections detail the primary experimental techniques for characterizing the thermal behavior of this compound. The protocols are designed to be self-validating through built-in calibration and verification steps.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold standard for identifying phase transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. By heating the purified hydrochloride salt at a constant rate, we can precisely determine its melting point, the energy required to melt it (enthalpy of fusion), and detect any other solid-state transitions (e.g., polymorphism) or degradation events.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure data accuracy. This is a critical step for trustworthiness.

  • Sample Preparation: Accurately weigh 3-5 mg of the dried, purified this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure a controlled atmosphere. An empty, sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled linear rate, typically 10 °C/min, up to a temperature beyond the melting point but below significant decomposition (e.g., 250 °C).[8] A controlled heating rate ensures thermal equilibrium and reproducible results.

    • The entire process is conducted under a continuous purge of an inert gas, like nitrogen (flow rate of 40-50 mL/min), to prevent oxidative degradation.[8][9]

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting of the substance.

    • Melting Point (T_onset): Determined from the onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak. This value is crucial for solubility modeling and understanding crystal lattice energy.

    • Purity Estimation: The shape of the melting peak can provide an estimation of purity based on the van't Hoff equation.

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA provides critical information on the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as a function of temperature or time. For a hydrochloride salt, TGA can quantify the loss of residual solvents or water, identify the onset temperature of thermal decomposition, and determine the mass of non-volatile residue. Running this analysis is crucial for defining storage and handling limits.

Experimental Protocol:

  • Instrument Verification: Verify the mass balance accuracy using standard weights and the temperature accuracy using certified magnetic standards (Curie point standards).

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of this compound into a platinum or ceramic TGA pan.[8] The choice of pan material ensures no reaction with the sample at high temperatures.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature where all decomposition is complete (e.g., 600 °C).[8]

    • Maintain a constant inert atmosphere (e.g., nitrogen at 40 mL/min) to prevent oxidation and ensure that the observed mass loss is due to thermal decomposition alone.[9]

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature.

    • Solvent/Water Loss: Any mass loss observed at temperatures below ~120 °C typically corresponds to the evaporation of residual water or volatile solvents.

    • Decomposition Onset (T_onset): The temperature at which significant mass loss begins, indicating the start of thermal decomposition. This is a key indicator of thermal stability.

    • Decomposition Profile: The shape and number of steps in the mass loss curve can provide insights into the mechanism of decomposition.

Caption: Workflow for TGA analysis.

Combustion Calorimetry: Determining Enthalpy of Formation

Expertise & Causality: The standard enthalpy of formation (ΔH_f°) is a fundamental thermochemical property representing the energy change when one mole of a compound is formed from its constituent elements in their standard states. It cannot be measured directly but is calculated from the experimentally determined enthalpy of combustion (ΔH_c°) using Hess's Law. This value is vital for reaction modeling and safety assessments.

Methodological Workflow:

  • Combustion: A precisely weighed pellet of the sample is combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb" calorimeter).

  • Heat Measurement: The bomb is submerged in a known quantity of water. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature rise.

  • Calculation of ΔH_c°: The enthalpy of combustion is calculated from the temperature change and the pre-determined heat capacity of the calorimeter system.

  • Calculation of ΔH_f°: The standard enthalpy of formation is then calculated using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl).

G cluster_0 Experimental Measurement cluster_1 Calculation via Hess's Law A Combust Sample in Bomb Calorimeter B Measure Temperature Rise (ΔT) A->B C Calculate Enthalpy of Combustion (ΔH_c°) B->C E Apply Hess's Law: ΔH_f°(compound) = ΣΔH_f°(products) - ΔH_c° C->E D Obtain Standard ΔH_f° for Products (CO₂, H₂O, HCl, N₂) D->E F Final Value: Standard Enthalpy of Formation (ΔH_f°) E->F

Caption: Logic flow for determining Enthalpy of Formation.

Computed Properties and Theoretical Analysis

When experimental data is unavailable, computational chemistry provides valuable estimates. Properties for 2-Amino-2-phenylpropan-1-ol and its related hydrochloride salts can be calculated using methods like Density Functional Theory (DFT), which can predict molecular structures, vibrational frequencies, and thermochemical parameters.[2] Public databases often provide computationally derived properties.

Table 2: Computed Properties from Public Databases

Property Value (Free Base) Value (Hydrochloride) Source
Molecular Weight 151.21 g/mol 187.67 g/mol [3][4]
Polar Surface Area 46.25 Ų 46.25 Ų [3][4]
H-Bond Donor Count 2 3 [3][4]
H-Bond Acceptor Count 2 2 [3][4]

| Rotatable Bond Count | 3 | 3 |[3][4] |

Note: Values for the hydrochloride are based on its component ions. These computed values serve as useful initial estimates but must be confirmed by empirical measurement.

Conclusion

The thermochemical characterization of this compound is a critical step in its potential development as a pharmaceutical agent. While specific experimental data for this molecule remains to be published, this guide establishes the authoritative methodologies required for its complete thermal analysis. By employing a systematic approach using DSC for phase behavior, TGA for thermal stability, and combustion calorimetry for formational enthalpy, researchers can build a comprehensive and reliable thermochemical profile. This data is indispensable for ensuring the quality, safety, and stability of any formulation containing this active pharmaceutical ingredient.

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Methodological & Application

Mastering Asymmetric Synthesis: 2-Amino-2-phenylpropan-1-ol Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Enantiopure Compounds

In the landscape of modern synthetic chemistry, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral molecules, particularly single enantiomers, form the basis of numerous pharmaceuticals, agrochemicals, and advanced materials. The use of chiral auxiliaries is a powerful and reliable strategy to achieve high levels of stereocontrol in chemical transformations. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered.

This application note provides a comprehensive guide to the use of 2-amino-2-phenylpropan-1-ol hydrochloride, a readily available and highly effective chiral auxiliary, in asymmetric synthesis. We will delve into the mechanistic principles governing its stereodirecting power, provide detailed protocols for its application in asymmetric alkylation, and discuss methods for the cleavage of the auxiliary to yield a variety of enantiomerically enriched products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for the synthesis of complex chiral molecules.

Core Principle: Stereochemical Control with Phenylpropanolamine-Derived Amides

The efficacy of 2-amino-2-phenylpropan-1-ol and its diastereomers (such as pseudoephedrine) as chiral auxiliaries stems from their ability to form conformationally rigid chelated intermediates. The pioneering work of Andrew G. Myers on pseudoephedrine amides laid the foundation for understanding the mechanism of stereocontrol in these systems.[1][2] This principle is directly applicable to auxiliaries derived from 2-amino-2-phenylpropan-1-ol (norephedrine).

The process begins with the formation of an amide between the chiral auxiliary and a prochiral carboxylic acid. Deprotonation of the α-carbon of the amide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The key to the high diastereoselectivity of subsequent reactions is the formation of a rigid, six-membered chelate ring involving the lithium cation, the enolate oxygen, and the oxygen of the auxiliary's hydroxyl group. This chelation forces the enolate to adopt a specific conformation, typically a Z-enolate.

The phenyl group and the methyl group of the chiral auxiliary then create a sterically biased environment, directing the approach of an incoming electrophile to the less hindered face of the enolate. The presence of lithium chloride in the reaction mixture is often crucial, as it can disrupt enolate aggregation and accelerate the rate of alkylation, further enhancing diastereoselectivity.[2]

Stereochemical Control Mechanism cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage of Auxiliary Prochiral Acid Prochiral Acid Amide Chiral Amide Prochiral Acid->Amide Acylation Auxiliary 2-Amino-2-phenylpropan-1-ol Auxiliary->Amide Enolate Z-Enolate Chelate Amide->Enolate Deprotonation (LDA, LiCl) Product Diastereomerically Enriched Product Enolate->Product Electrophilic Attack (R-X) Final_Product Enantiomerically Pure Product Product->Final_Product Hydrolysis/ Reduction/etc. Recovered_Auxiliary Recovered Auxiliary Product->Recovered_Auxiliary

Figure 1: General workflow for asymmetric synthesis using 2-Amino-2-phenylpropan-1-ol as a chiral auxiliary.

Application in Asymmetric Alkylation: Synthesis of Chiral Carboxylic Acids

One of the most powerful applications of 2-amino-2-phenylpropan-1-ol derived auxiliaries is in the asymmetric alkylation of enolates to produce α-substituted carboxylic acids with high enantiopurity. This method is particularly valuable for the synthesis of profen non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-Ibuprofen and (S)-Naproxen.

Protocol 1: General Procedure for Asymmetric Alkylation of a (1S,2S)-Norephedrine Amide

This protocol outlines the synthesis of an α-alkylated carboxylic acid using (1S,2S)-2-amino-1-phenylpropan-1-ol as the chiral auxiliary.

Step 1: Amide Formation

  • To a solution of (1S,2S)-2-amino-1-phenylpropan-1-ol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or recrystallization.

Step 2: Diastereoselective Alkylation

  • To a solution of the purified amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA, 2.2 eq., freshly prepared) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., alkyl halide, 1.5 eq.) dropwise.

  • Stir the reaction at the appropriate temperature (typically between -78 °C and 0 °C) until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The diastereomeric excess (d.e.) of the crude product can be determined by ¹H NMR or chiral HPLC analysis. Purification is typically performed at this stage if necessary.

Step 3: Auxiliary Cleavage to the Carboxylic Acid

  • Dissolve the alkylated amide (1.0 eq.) in a mixture of dioxane and 9 N aqueous sulfuric acid.

  • Heat the mixture to reflux (approximately 115 °C) for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x) to recover the chiral auxiliary.

  • Make the aqueous layer basic (pH > 12) with aqueous NaOH and wash with DCM to remove any remaining auxiliary.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired carboxylic acid with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

Electrophile (R-X)R GroupDiastereomeric Excess (d.e.) [%]
Methyl Iodide-CH₃>98
Ethyl Iodide-CH₂CH₃>98
n-Butyl Bromide-(CH₂)₃CH₃>98
Benzyl Bromide-CH₂Ph>98
Allyl Bromide-CH₂CH=CH₂>95

Table 1: Representative Diastereoselectivities in the Alkylation of Norephedrine Amides. (Data extrapolated from analogous pseudoephedrine systems)

Versatile Cleavage of the Chiral Auxiliary

A significant advantage of the 2-amino-2-phenylpropan-1-ol auxiliary is the variety of methods available for its removal, allowing for the synthesis of a diverse range of chiral products.

Auxiliary Cleavage Pathways cluster_cleavage Cleavage Conditions cluster_products Chiral Products Alkylated_Amide Alkylated Norephedrine Amide Acid_Hydrolysis Acidic Hydrolysis (e.g., H₂SO₄/dioxane) Alkylated_Amide->Acid_Hydrolysis Basic_Hydrolysis Basic Hydrolysis (e.g., TBAOH) Alkylated_Amide->Basic_Hydrolysis Reduction_LAH Reduction (e.g., LiAlH₄) Alkylated_Amide->Reduction_LAH Organometallic_Addition Organometallic Addition (e.g., R'Li or R'MgBr) Alkylated_Amide->Organometallic_Addition Carboxylic_Acid Chiral Carboxylic Acid (R-COOH) Acid_Hydrolysis->Carboxylic_Acid Basic_Hydrolysis->Carboxylic_Acid Primary_Alcohol Chiral Primary Alcohol (R-CH₂OH) Reduction_LAH->Primary_Alcohol Ketone Chiral Ketone (R-CO-R') Organometallic_Addition->Ketone

Figure 2: Diverse cleavage pathways for norephedrine amides to yield various chiral products.

Protocol 2: Cleavage to Chiral Primary Alcohols
  • To a solution of the alkylated amide (1.0 eq.) in anhydrous THF at 0 °C, add a solution of lithium aluminum hydride (LAH, 2.0-3.0 eq.) in THF dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting suspension vigorously for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate, and purify the crude product by flash column chromatography to afford the chiral primary alcohol.

Protocol 3: Cleavage to Chiral Ketones
  • To a solution of the alkylated amide (1.0 eq.) in anhydrous THF at -78 °C, add the organolithium or Grignard reagent (2.0-3.0 eq.) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the chiral ketone.

Application in Asymmetric Aldol Reactions

Derivatives of 2-amino-2-phenylpropan-1-ol can also be employed as chiral auxiliaries in asymmetric aldol reactions, providing access to enantiomerically enriched β-hydroxy carbonyl compounds. For instance, (1R,2S)-Norephedrine has been used to synthesize novel oxadiazinone auxiliaries that direct titanium-mediated aldol additions with high diastereoselectivity, favoring the formation of the syn-aldol product.[3][4]

Protocol 4: Titanium-Mediated Asymmetric Aldol Reaction

This protocol is adapted from the use of a (1R,2S)-norephedrine-derived oxadiazinone auxiliary.

  • To a solution of the N-acylated oxadiazinone auxiliary (1.0 eq.) in anhydrous DCM at 0 °C, add titanium tetrachloride (1.1 eq.).

  • Add triethylamine (1.2 eq.) dropwise, and stir the resulting deep red solution for 30 minutes.

  • Add the aldehyde (1.5 eq.) and stir at 0 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereoselectivity can be determined by ¹H NMR analysis of the crude product. The aldol adduct can be purified by flash column chromatography.

AldehydeDiastereomeric Ratio (syn:anti)
Benzaldehyde>99:1
Isobutyraldehyde95:5
Acrolein90:10

Table 2: Diastereoselectivities in a Titanium-Mediated Aldol Reaction using a (1R,2S)-Norephedrine-Derived Auxiliary.[3]

Conclusion

This compound and its enantiomers are highly effective and versatile chiral auxiliaries for asymmetric synthesis. Their ability to direct diastereoselective alkylations and aldol reactions with high levels of stereocontrol, coupled with the straightforward cleavage of the auxiliary to yield a variety of valuable chiral building blocks, makes them an indispensable tool for the modern synthetic chemist. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this powerful methodology in the synthesis of complex, enantiomerically pure molecules.

References

  • Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]

  • Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2004). Intramolecular chiral relay at stereogenic nitrogen. Synthesis and application of a new chiral auxiliary derived from (1R,2S)-norephedrine and acetone. The Journal of Organic Chemistry, 69(3), 714–718. [Link]

  • Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 46(42), 7970-7973. [Link]

  • RSC Publishing. (2022). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2004). Intramolecular Chiral Relay at Stereogenic Nitrogen. Synthesis and Application of A New Chiral Auxiliary Derived from (1R,2S)-Norephedrine and Acetone. [Link]

Sources

HPLC method for the analysis of 2-Amino-2-phenylpropan-1-ol hydrochloride purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-2-phenylpropan-1-ol Hydrochloride Purity

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, detailed methodology for determining the purity of this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The narrative explains the scientific rationale behind the selection of chromatographic parameters and includes a full validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]

Introduction and Scientific Rationale

This compound is a primary amino alcohol containing a phenyl chromophore. The accurate determination of its purity is critical for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[4][5]

The method described herein is a reversed-phase HPLC (RP-HPLC) method. This chromatographic mode was selected for its robustness and its suitability for separating moderately polar analytes like our target compound.[6] The fundamental principle involves partitioning the analyte between a non-polar stationary phase (a C18 column) and a polar mobile phase. By controlling the mobile phase composition, we can achieve selective retention and elution of the main component and any potential impurities.

Analyte Characteristics and Method Design Causality
  • Structure and UV Absorbance: The presence of a phenyl group in 2-Amino-2-phenylpropan-1-ol (Figure 1) provides a strong UV chromophore, making UV-Vis detection a highly effective and logical choice.[5] The maximum absorbance is typically found in the lower UV range (200-220 nm), providing excellent sensitivity.

  • pKa and Mobile Phase pH: The molecule contains a primary amine, which has a basic pKa. To ensure consistent protonation and avoid poor peak shape (tailing) caused by interactions with residual silanols on the stationary phase, the mobile phase pH must be controlled.[7] An acidic mobile phase (e.g., pH 3.0) ensures the amine is consistently in its protonated, more polar form, leading to sharp, symmetrical peaks.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its strong hydrophobic retention capabilities, which are ideal for retaining the phenyl moiety of the analyte, allowing for effective separation from more polar or less retained impurities.[4][8]

Chemical Structure of 2-Amino-2-phenylpropan-1-ol
Figure 1. Chemical Structure of 2-Amino-2-phenylpropan-1-ol.

Experimental Protocol: Purity Determination

This section details the step-by-step protocol for analyzing the purity of this compound.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a pumping system (isocratic or gradient), autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (H₃PO₄) (Analytical Grade)

    • Purified Water (18.2 MΩ·cm)

  • Reference Standard: this compound Reference Standard (RS) of known purity.

  • Labware: Volumetric flasks, pipettes, analytical balance, autosampler vials.

Chromatographic Conditions

The quantitative data and parameters for the HPLC method are summarized in the table below.

ParameterRecommended ConditionRationale
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µmStandard industry column providing good resolution and efficiency for this type of analyte.
Mobile Phase Buffer:Acetonitrile (70:30, v/v)Balances retention and elution for optimal separation within a reasonable runtime.
Buffer Preparation 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄Buffers the mobile phase to ensure consistent ionization of the analyte, leading to robust retention times and symmetrical peak shapes.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 215 nmProvides high sensitivity for the phenyl chromophore. A PDA detector scanning from 200-400 nm is recommended for peak purity analysis.
Injection Volume 10 µLA small volume to prevent column overloading and peak distortion.
Run Time 15 minutesSufficient to elute the main peak and any common impurities.
Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of purified water.

    • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation:

    • Mix the prepared Buffer and Acetonitrile in a 70:30 volume/volume ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Diluent Preparation:

    • Use the Mobile Phase as the diluent to ensure sample compatibility and optimal peak shape.

  • Reference Standard Solution (approx. 0.5 mg/mL):

    • Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Mix thoroughly.

  • Sample Solution (approx. 0.5 mg/mL):

    • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Mix thoroughly.

Analysis Workflow

The overall workflow for the purity analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Results Stage Prep_Mobile_Phase Prepare Mobile Phase (Buffer:ACN 70:30) Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Standard Prepare Reference Standard Solution SST Perform System Suitability Test (SST) Prep_Standard->SST Prep_Sample Prepare Sample Solution Inject_Samples Inject Blank, Standard, and Sample Solutions Prep_Sample->Inject_Samples Equilibrate->SST SST->Inject_Samples If SST Passes Integrate Integrate Chromatograms Inject_Samples->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

A workflow diagram for the HPLC purity analysis.
System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Reference Standard solution five times. The system is deemed suitable for use if it meets the criteria below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and no unwanted secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency, ensuring sharp peaks for good resolution.
Repeatability (%RSD) ≤ 2.0% for peak areaConfirms the precision and stability of the HPLC system during the analysis.
Purity Calculation

The purity is calculated using the area normalization method. This assumes that all impurities have a similar UV response to the main component.

Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation Protocol (per ICH Q2(R1))

To ensure this analytical method is trustworthy and fit for its purpose, it must be validated.[1][3][9] The validation process provides documented evidence that the method is specific, linear, accurate, precise, and robust.

Validation_Pyramid cluster_top cluster_middle cluster_bottom Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Linearity->Robustness Accuracy->LOD Accuracy->LOQ Accuracy->Robustness Precision->LOD Precision->LOQ Precision->Robustness

Logical relationship of method validation parameters.
Validation Experiments and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Perform forced degradation (acid, base, peroxide, heat, light). Analyze stressed samples against an undegraded sample. Use a PDA detector to assess peak purity.The method must resolve the main peak from all degradation products and placebo components. Peak purity index should pass.
Linearity Prepare at least five concentrations of the reference standard, typically from 50% to 150% of the nominal test concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method is linear, accurate, and precise within the specified concentration limits.Typically 80% to 120% of the test concentration for an assay.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate sample preparations at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD for both sets of data should be ≤ 2.0%.
LOQ / LOD Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve.S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1. The LOQ concentration must be accurate and precise.
Robustness Deliberately vary key method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must still be met, and the results should not be significantly affected by the variations.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech.com. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Dahal, S. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • 2-Amino-1-phenylpropan-1-ol hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Shakya, R., & Navaneeswari, R. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • Kumar, A., et al. Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Amino-1-phenylpropan-1-one;hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Stafilov, T., et al. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]

  • 2-Amino-2-phenylpropan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Robust Gas Chromatography Method for the Enantioselective Separation of 2-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry due to the often-differing pharmacological and toxicological profiles of enantiomers. This application note presents a detailed, validated gas chromatography (GC) method for the robust separation and quantification of the enantiomers of 2-Amino-2-phenylpropan-1-ol. The methodology leverages a two-step derivatization protocol using trifluoroacetic anhydride (TFAA) to enhance volatility and thermal stability, followed by separation on a cyclodextrin-based chiral stationary phase. This guide provides a step-by-step protocol, the scientific rationale behind methodological choices, and expected performance data, offering a reliable starting point for researchers in process development, quality control, and chiral analysis.

Introduction: The Imperative of Chiral Separation

2-Amino-2-phenylpropan-1-ol is a chiral amino alcohol and a key structural motif or intermediate in the synthesis of various pharmacologically active compounds. As with most chiral molecules, its enantiomers can exhibit distinct biological activities. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.

Gas chromatography offers high resolution, speed, and sensitivity, making it an ideal technique for this purpose when coupled with a chiral stationary phase (CSP).[1] The primary challenge in the GC analysis of amino alcohols is their inherent polarity and low volatility, stemming from the presence of hydroxyl (-OH) and amino (-NH₂) functional groups. These groups can cause peak tailing and poor chromatographic performance. To overcome this, a derivatization step is essential to cap these active hydrogens, thereby increasing the analyte's volatility and thermal stability.

This protocol employs trifluoroacetic anhydride (TFAA) as the derivatizing agent, which efficiently acylates both the amino and hydroxyl groups. The subsequent separation is performed on a modified cyclodextrin CSP. Cyclodextrins are powerful chiral selectors in GC due to their ability to form transient, diastereomeric inclusion complexes with the enantiomers of a wide range of compounds, including derivatized amino alcohols.[1][2] The differing stability of these complexes for each enantiomer enables their chromatographic separation.[3]

Experimental Workflow & Rationale

The entire process, from sample preparation to data acquisition, is designed to be robust and reproducible. The key steps are outlined below.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing A 1. Weigh Standard/Sample (Racemic 2-Amino-2-phenylpropan-1-ol) B 2. Dissolve in Anhydrous Solvent (e.g., Ethyl Acetate) A->B C 3. Add Derivatizing Agent (Trifluoroacetic Anhydride - TFAA) B->C D 4. Reaction Incubation (60°C for 30 min) C->D E 5. Evaporate to Dryness (Under gentle N₂ stream) D->E F 6. Reconstitute in Solvent (for GC Injection) E->F G 7. Inject Derivatized Sample (Split Injection) F->G H 8. Enantioselective Separation (Chiral GC Column) G->H I 9. Detection (Flame Ionization Detector - FID) H->I J 10. Peak Integration & Identification I->J K 11. Calculate Resolution (Rs) & Enantiomeric Excess (% ee) J->K

Caption: Workflow for the enantioselective analysis of 2-Amino-2-phenylpropan-1-ol.

Materials and Instrumentation

Reagents and Consumables
  • Analyte: Racemic 2-Amino-2-phenylpropan-1-ol (≥98% purity)

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), ≥99% purity

  • Solvents: Ethyl Acetate (Anhydrous, ≥99.8%), Dichloromethane (Anhydrous, ≥99.8%)

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended instrumentation and parameters. These serve as a starting point and may require optimization based on the specific instrument and laboratory conditions.

ParameterRecommended SettingJustification & Expert Insight
Gas Chromatograph Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID)FID is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity for this application.
Chiral Stationary Phase Chirasil-DEX CB (or equivalent β-cyclodextrin derivative), 25 m x 0.25 mm ID, 0.25 µm film thicknessModified cyclodextrin phases are highly effective for separating a broad range of chiral compounds, including derivatized amines and alcohols.[1] The β-cyclodextrin cavity size is well-suited for aromatic compounds of this molecular weight.
Carrier Gas Helium or Hydrogen, Constant Flow Mode @ 1.2 mL/minHydrogen provides faster analysis and higher efficiency but requires appropriate safety measures. Helium is a safe and effective alternative. Constant flow mode ensures reproducible retention times, even with a temperature program.
Injector Split/Splitless Inlet
   - Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
   - Split Ratio50:1A split injection prevents column overloading and ensures sharp, symmetrical peaks. The ratio can be adjusted based on sample concentration to optimize sensitivity.
   - Injection Volume1 µLStandard volume for capillary GC.
Oven Program Initial: 100 °C, hold for 1 minRamp: 5 °C/min to 180 °CFinal Hold: Hold at 180 °C for 5 minThe initial temperature ensures good focusing of the analytes at the head of the column. The ramp rate is a critical parameter for achieving baseline separation; a slower ramp generally improves resolution. The final hold ensures that all components have eluted.
Detector (FID)
   - Temperature280 °CSet higher than the final oven temperature to prevent condensation of the eluting analytes.
   - H₂ Flow30 mL/minStandard FID gas flows; refer to instrument manufacturer's recommendations for optimization.
   - Air Flow300 mL/minStandard FID gas flows; refer to instrument manufacturer's recommendations for optimization.
   - Makeup Gas (N₂)25 mL/minEnsures efficient transfer of column effluent to the detector flame, improving peak shape.

Detailed Protocols

Protocol 1: Standard & Sample Derivatization

Causality: This two-step acylation with TFAA is critical. It targets both the primary amine and the primary alcohol functional groups, replacing the active protons with trifluoroacetyl groups. This transformation significantly reduces the polarity of the molecule, making it volatile and suitable for GC analysis.[4][5] Using anhydrous solvents is paramount to prevent hydrolysis of the TFAA reagent, which would lead to incomplete derivatization and inaccurate results.

  • Preparation: Accurately weigh approximately 10 mg of the 2-Amino-2-phenylpropan-1-ol standard or sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of anhydrous ethyl acetate to the vial. Vortex briefly to dissolve the material completely.

  • Reagent Addition: Carefully add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

    • Safety Note: TFAA is corrosive and moisture-sensitive. Handle in a fume hood and use appropriate personal protective equipment (PPE).

  • Reaction: Cap the vial tightly and place it in a heating block or oven at 60 °C for 30 minutes.

  • Evaporation: After incubation, remove the vial and allow it to cool to room temperature. Uncap the vial and evaporate the solvent and excess reagent to complete dryness under a gentle stream of dry nitrogen.

  • Reconstitution: Reconstitute the dried derivative residue in 1.0 mL of ethyl acetate. Vortex thoroughly. The sample is now ready for GC injection.

Protocol 2: Gas Chromatography Analysis

Self-Validation: The system suitability must be verified before running samples. This is achieved by injecting the derivatized racemic standard. A well-separated pair of peaks should be observed. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification. If resolution is inadequate, the oven temperature program (specifically the ramp rate) should be optimized. A slower ramp rate will increase the separation between the peaks.

  • Instrument Setup: Set up the GC instrument according to the parameters listed in the table in Section 3.2.

  • Equilibration: Allow the system to equilibrate until a stable baseline is achieved.

  • System Suitability Test (SST): Inject 1 µL of the derivatized racemic standard solution.

  • Analysis: Verify that the resolution between the two enantiomer peaks is ≥ 1.5.

  • Sample Injection: Once the SST criteria are met, proceed with injecting 1 µL of the prepared sample solutions.

  • Data Acquisition: Acquire the chromatogram for the full duration of the run (23 minutes based on the recommended program).

Expected Results & Data Interpretation

Upon injection of the derivatized racemic standard, a chromatogram similar to the conceptual representation below is expected. Two well-resolved peaks corresponding to the two enantiomers will be observed.

G cluster_0 Conceptual Chromatogram x_axis Retention Time (min) y_axis Detector Response (AU) origin origin origin->x_axis origin->y_axis peak1_top Enantiomer 1 peak1_end peak1_top->peak1_end peak2_start peak1_end->peak2_start peak2_top Enantiomer 2 peak2_start->peak2_top peak2_end peak2_top->peak2_end baseline_end peak2_end->baseline_end baseline_start peak1_start peak1_start baseline_start->peak1_start peak1_start->peak1_top Rs_end Rs_start Rs_start Rs_start->Rs_end  Resolution (Rs) > 1.5

Caption: Idealized chromatogram showing baseline separation of the two enantiomers.

The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula:

% ee = [ |A1 - A2| / (A1 + A2) ] x 100

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enantioselective separation of 2-Amino-2-phenylpropan-1-ol using gas chromatography. By employing a robust TFAA derivatization strategy and a highly selective cyclodextrin-based chiral stationary phase, this method achieves excellent resolution and is suitable for implementation in research and quality control environments. The detailed explanation of the causality behind each step empowers scientists to not only replicate this method but also to troubleshoot and adapt it for related chiral molecules.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Available at: [Link]

  • Hinshaw, J. V. (2018). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Wang, Y., & Le, T. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. NIH Public Access, 20(5), 611-618. Available at: [Link]

  • Crisologo, N., Dye, D., & Bayne, W. F. (1984). Electron-Capture Capillary Gas Chromatographic Determination of Phenylpropanolamine in Human Plasma Following Derivatization with Trifluoroacetic Anhydride. Journal of Pharmaceutical Sciences, 73(9), 1313–1315. Available at: [Link]

  • Schurig, V., & Nowotny, H. P. (2022). Chiral stationary phases and applications in gas chromatography. Angewandte Chemie International Edition, 61(e202111438). Available at: [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Available at: [Link]

Sources

Application Notes and Protocols for the GC Analysis of 2-Amino-2-phenylpropan-1-ol Hydrochloride via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the successful gas chromatography (GC) analysis of 2-Amino-2-phenylpropan-1-ol hydrochloride. Due to its polar nature, low volatility, and thermal lability stemming from the primary amine and hydroxyl functional groups, direct GC analysis of this compound is challenging. Derivatization is an essential prerequisite to convert the analyte into a volatile and thermally stable form suitable for GC separation and detection, typically with mass spectrometry (GC-MS). This document details two robust derivatization protocols—silylation and acylation—explaining the underlying chemical principles, providing step-by-step methodologies, and offering expert insights into optimizing the analytical workflow for researchers, scientists, and drug development professionals.

The Analytical Challenge: Why Derivatization is Essential

2-Amino-2-phenylpropan-1-ol is a chiral amino alcohol. In its common hydrochloride salt form, its ionic nature renders it completely non-volatile. Even after conversion to the free base, the molecule's polarity, due to the primary amine (-NH₂) and primary alcohol (-OH) groups, presents significant challenges for GC analysis:

  • Low Volatility: The active hydrogens on the amine and hydroxyl groups lead to strong intermolecular hydrogen bonding, significantly raising the boiling point and preventing efficient volatilization in the GC inlet.[1][2]

  • Poor Peak Shape: Polar analytes can interact with active sites (e.g., residual silanols) on the GC column and liner, leading to peak tailing, reduced resolution, and poor sensitivity.

  • Thermal Instability: At the high temperatures required in the GC inlet and column, compounds with free amino and hydroxyl groups can undergo thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.

Derivatization addresses these issues by chemically masking the polar functional groups, thereby increasing volatility, improving thermal stability, and enhancing chromatographic performance.[3][4]

Strategic Selection of Derivatization Reagents

The presence of both a primary amine and a primary alcohol dictates the choice of derivatization strategy. Both functional groups must be derivatized for optimal results. The two most effective and widely adopted strategies are silylation and acylation.

FeatureSilylation (e.g., with MSTFA)Acylation (e.g., with TFAA)
Reaction Replaces active hydrogens with a nonpolar trimethylsilyl (TMS) group.[2]Replaces active hydrogens with an acyl group (e.g., trifluoroacetyl).[5]
Byproducts Typically neutral and volatile (e.g., N-methyltrifluoroacetamide), minimizing interference.[5]Acidic (e.g., trifluoroacetic acid), which can be corrosive to the GC system and must be removed or neutralized.[1]
Moisture Sensitivity Highly sensitive. Reagents and samples must be rigorously dry to prevent reagent hydrolysis and poor yields.Less sensitive to trace amounts of water than silylation reagents.
Derivative Stability TMS derivatives can be susceptible to hydrolysis and may need to be analyzed promptly.[2]Acyl derivatives are generally very stable.
Special Advantage Powerful silylating agents like MSTFA can directly derivatize amine hydrochloride salts, potentially simplifying sample preparation.[5][6]Fluorinated acyl groups significantly enhance detectability for Electron Capture Detectors (ECD).[1]

Recommendation: For most applications, especially with GC-MS, silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is the preferred starting point due to its high reactivity, ability to derivatize the hydrochloride salt directly, and the generation of non-acidic, volatile byproducts.[5][6] Acylation serves as an excellent alternative, particularly when derivative stability is a primary concern or when using ECD.

Experimental Workflow and Protocols

The overall analytical process follows a logical sequence from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Weigh Analyte (2-Amino-2-phenylpropan-1-ol HCl) B Place in Reaction Vial A->B C Add Solvent (if needed) & Derivatization Reagent B->C D Seal Vial Tightly C->D E Heat at 60-80°C (e.g., for 30 min) D->E F Cool to Room Temperature E->F G Inject into GC-MS F->G H Data Acquisition & Analysis G->H

Caption: General experimental workflow for derivatization and GC-MS analysis.

Protocol 1: Silylation with MSTFA

This protocol is highly effective for derivatizing both the amine and hydroxyl groups. MSTFA is a powerful TMS donor that produces a volatile, neutral byproduct.

Causality: The reaction proceeds via nucleophilic attack from the amine and alcohol groups on the silicon atom of the MSTFA molecule, displacing the N-methyltrifluoroacetamide leaving group.[1] Heating accelerates this SN2-type reaction to ensure complete derivatization.

Sources

The Role of 2-Amino-2-phenylpropan-1-ol Hydrochloride in Asymmetric Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Chirality with a Versatile Amino Alcohol

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral 1,2-amino alcohols have emerged as a privileged class of compounds, serving as foundational building blocks for a myriad of chiral ligands, auxiliaries, and catalysts.[1][2] Among these, 2-Amino-2-phenylpropan-1-ol, commonly known as norephedrine, stands out for its accessibility, well-defined stereochemistry, and broad utility in asymmetric transformations. This technical guide focuses on the applications of (1R,2S)-norephedrine hydrochloride and its corresponding free base in asymmetric catalysis, providing detailed insights into the underlying mechanisms and practical, field-tested protocols for its use.

This document will explore three key applications where (1R,2S)-norephedrine and its diastereomer, (1R,2R)-norpseudoephedrine, have demonstrated significant efficacy:

  • As a Precursor to Oxazaborolidine Catalysts for the Enantioselective Reduction of Ketones: A cornerstone of asymmetric synthesis, the Corey-Bakshi-Shibata (CBS) reduction utilizes chiral oxazaborolidines to achieve high levels of enantioselectivity in the conversion of prochiral ketones to chiral secondary alcohols.[3][4]

  • As a Chiral Auxiliary in Asymmetric Alkylation: The Myers asymmetric alkylation employs pseudoephedrine (a diastereomer of norephedrine) as a powerful chiral auxiliary to direct the stereoselective alkylation of enolates, leading to the synthesis of a wide range of enantioenriched carboxylic acid derivatives.[1][5]

  • As a Chiral Ligand for the Enantioselective Addition of Organozinc Reagents to Aldehydes: N-substituted derivatives of norephedrine have been shown to be effective chiral ligands in the catalytic enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.[6][7]

Through a detailed examination of these applications, this guide aims to equip researchers with the knowledge and practical methodologies necessary to effectively leverage the power of 2-Amino-2-phenylpropan-1-ol hydrochloride in their synthetic endeavors.

Application 1: Enantioselective Reduction of Ketones via Oxazaborolidine Catalysis (CBS Reduction)

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst derived from a chiral amino alcohol, is a highly reliable and enantioselective method for achieving this.[3][4] (1R,2S)-Norephedrine is a readily available precursor for the in situ generation of such a catalyst.

Mechanism of Action: The Chiral Relay

The catalytic cycle of the CBS reduction using a norephedrine-derived oxazaborolidine involves a series of well-orchestrated steps that ensure the stereoselective transfer of a hydride from a borane source to the ketone.

  • Catalyst Formation: (1R,2S)-Norephedrine reacts with a borane source, such as borane-dimethyl sulfide (BMS), to form the chiral oxazaborolidine catalyst. This rigid, bicyclic structure creates a well-defined chiral environment.

  • Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4]

  • Ketone Coordination and Hydride Transfer: The prochiral ketone coordinates to the Lewis acidic endocyclic boron of the catalyst-borane complex. The steric bulk of the phenyl group on the oxazaborolidine directs the ketone to coordinate in a specific orientation, exposing one of its enantiotopic faces to the activated borane. The hydride is then transferred intramolecularly to the carbonyl carbon via a six-membered, chair-like transition state.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then re-enter the catalytic cycle. Subsequent workup liberates the chiral secondary alcohol.

CBS_Mechanism cluster_0 Catalyst Formation & Activation cluster_1 Stereoselective Reduction cluster_2 Product Release & Regeneration Norephedrine (1R,2S)-Norephedrine Catalyst Oxazaborolidine Catalyst Norephedrine->Catalyst + BH3-SMe2 BMS BH3-SMe2 BMS->Catalyst Activated_Catalyst Activated Catalyst- Borane Complex Catalyst->Activated_Catalyst + BH3-SMe2 Transition_State Ternary Complex (Transition State) Activated_Catalyst->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Coordination Alkoxyborane Alkoxyborane Product Transition_State->Alkoxyborane Hydride Transfer Alkoxyborane->Catalyst Release Alcohol Chiral Alcohol Alkoxyborane->Alcohol Workup

Figure 1. Catalytic cycle of the CBS reduction.
Experimental Protocol: Enantioselective Reduction of Acetophenone

This protocol details the in situ preparation of the oxazaborolidine catalyst from (1R,2S)-norephedrine and its use in the asymmetric reduction of acetophenone.

Materials:

  • (1R,2S)-(-)-Norephedrine

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation (In-situ):

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add (1R,2S)-(-)-norephedrine (0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) to dissolve the amino alcohol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (0.1 mL, ~1.0 mmol) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution is typically observed.

  • Asymmetric Reduction:

    • Cool the catalyst solution to room temperature.

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the catalyst solution over 10-15 minutes.

    • Add an additional equivalent of borane-dimethyl sulfide complex (0.1 mL, ~1.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of methanol (2 mL) to decompose excess borane.

    • Add 1 M HCl (5 mL) and stir for 15 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Performance in Ketone Reduction

The following table summarizes the typical performance of the (1R,2S)-norephedrine-derived oxazaborolidine catalyst in the asymmetric reduction of various prochiral ketones.

Substrate (Ketone)Product (Alcohol)Yield (%)Enantiomeric Excess (ee, %)Product Configuration
Acetophenone1-Phenylethanol>9592(R)
Propiophenone1-Phenyl-1-propanol>9594(R)
1-Indanone1-Indanol9290(R)
α-Tetralone1,2,3,4-Tetrahydro-1-naphthol9088(R)

Application 2: Asymmetric Alkylation Using a Chiral Auxiliary

The Myers asymmetric alkylation is a powerful method for the synthesis of α-substituted carboxylic acids, ketones, and other carbonyl compounds with high levels of enantiopurity.[1][5] This strategy utilizes pseudoephedrine, a diastereomer of norephedrine, as a chiral auxiliary. The principles and procedures are readily adaptable for norephedrine.

Mechanism of Action: Chelation-Controlled Stereoselectivity

The stereochemical outcome of the Myers alkylation is dictated by a highly organized, chelated enolate intermediate.

  • Amide Formation: The chiral amino alcohol, (1S,2S)-(+)-pseudoephedrine, is first acylated with an acid chloride or anhydride to form the corresponding amide.

  • Enolate Formation: The pseudoephedrine amide is treated with a strong base, typically lithium diisopropylamide (LDA), to form a Z-enolate. The lithium cation is chelated by the enolate oxygen and the benzylic hydroxyl group of the auxiliary.

  • Stereoselective Alkylation: This rigid, chelated structure effectively blocks one face of the enolate. The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.

  • Auxiliary Cleavage: The chiral auxiliary can be readily cleaved under mild acidic or basic conditions to afford the enantioenriched carboxylic acid, or reduced to the corresponding alcohol.

Myers_Alkylation cluster_0 Amide & Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Pseudoephedrine (1S,2S)-Pseudoephedrine Amide Pseudoephedrine Amide Pseudoephedrine->Amide Acid_Chloride R-COCl Acid_Chloride->Amide Enolate Chelated Lithium Enolate Amide->Enolate + LDA Alkylated_Amide Alkylated Amide Enolate->Alkylated_Amide Electrophile Electrophile (R'-X) Electrophile->Alkylated_Amide Facial Block Alkylated_Amide->Pseudoephedrine Recycle Carboxylic_Acid Chiral Carboxylic Acid Alkylated_Amide->Carboxylic_Acid Hydrolysis

Figure 2. Workflow of the Myers asymmetric alkylation.
Experimental Protocol: Asymmetric Benzylation of a Propionamide Derivative

This protocol describes the preparation of a pseudoephedrine propionamide and its subsequent diastereoselective benzylation.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Lithium chloride (LiCl)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Amide Formation:

    • Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to give the pseudoephedrine propionamide, which can be purified by chromatography.

  • Asymmetric Alkylation:

    • In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C.

    • In a separate flask, dissolve the pseudoephedrine propionamide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.

    • Cool the amide solution to -78 °C and add the freshly prepared LDA solution dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally cool back to -78 °C.

    • Add benzyl bromide (1.5 eq) dropwise and stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

    • Extract with ethyl acetate, wash, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.

Data Presentation: Scope of Electrophiles

The Myers asymmetric alkylation is compatible with a wide range of electrophiles, providing high diastereoselectivity.

ElectrophileProductDiastereomeric Ratio (d.r.)
Methyl iodideα-Methylated amide>98:2
Ethyl iodideα-Ethylated amide>98:2
Benzyl bromideα-Benzylated amide>98:2
Allyl bromideα-Allylated amide>95:5

Application 3: Enantioselective Addition of Organozinc Reagents to Aldehydes

Derivatives of (1R,2S)-norephedrine can serve as effective chiral ligands for the enantioselective addition of dialkylzinc reagents to aldehydes, a reliable method for synthesizing chiral secondary alcohols.[6][7]

Mechanism of Action: Ligand-Accelerated Catalysis

The N-substituted norephedrine derivative acts as a chiral ligand that coordinates to the diethylzinc reagent, forming a chiral catalyst that directs the enantioselective addition to the aldehyde.

  • Ligand-Zinc Complex Formation: The chiral N-alkylated norephedrine derivative reacts with diethylzinc to form a dimeric zinc complex.

  • Aldehyde Coordination and Alkyl Transfer: The aldehyde coordinates to one of the zinc atoms in the chiral complex. The ethyl group is then transferred from the other zinc atom to one of the enantiotopic faces of the aldehyde carbonyl, guided by the chiral ligand.

  • Product Formation: The resulting zinc alkoxide is hydrolyzed during workup to yield the chiral secondary alcohol.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines the use of an N-alkylated (1R,2S)-norephedrine derivative as a chiral ligand for the addition of diethylzinc to benzaldehyde.

Materials:

  • N-alkylated (1R,2S)-norephedrine derivative (e.g., N-butylnorephedrine)

  • Diethylzinc (solution in hexanes or toluene)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under argon, add the N-alkylated (1R,2S)-norephedrine derivative (0.05 eq).

    • Add anhydrous toluene to dissolve the ligand.

    • Cool the solution to 0 °C.

  • Addition of Reagents:

    • Add diethylzinc (1.2 eq) dropwise to the ligand solution and stir for 20 minutes at 0 °C.

    • Add benzaldehyde (1.0 eq) dropwise to the catalyst solution.

    • Stir the reaction mixture at 0 °C for the specified time (typically 2-24 hours), monitoring by TLC.

  • Work-up and Isolation:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • The enantiomeric excess of the resulting 1-phenyl-1-propanol can be determined by chiral HPLC or GC analysis after purification.

Data Presentation: Influence of Ligand Structure

The enantioselectivity of the diethylzinc addition is highly dependent on the nature of the N-substituent on the norephedrine ligand.

N-Substituent on (1R,2S)-NorephedrineYield (%)Enantiomeric Excess (ee, %)Product Configuration
Methyl8588(S)
n-Butyl9092(S)
Isopropyl8285(S)
Benzyl8890(S)

Conclusion

This compound, and its free base norephedrine, represent a versatile and powerful tool in the arsenal of the synthetic chemist. Its ready availability in enantiopure forms, coupled with its efficacy as a precursor for catalysts, a chiral auxiliary, and a ligand, makes it a valuable starting material for a wide range of asymmetric transformations. The protocols and data presented in this guide highlight its utility in key synthetic operations, providing a solid foundation for researchers to build upon in their pursuit of complex chiral molecules. By understanding the underlying mechanistic principles and leveraging the detailed experimental procedures, scientists can confidently apply this remarkable chiral building block to address the challenges of modern asymmetric synthesis.

References

  • Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]

  • Isik, D., & Unaleroglu, C. (2010). Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1R,2S)-norephedrine. Applied Organometallic Chemistry, 24(1), 33-37. [Link]

  • Brussee, J., et al. (1990). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 1(3), 163-166. [Link]

  • Krackeler Scientific. (n.d.). (1S,2R)-(+)-Norephedrine. Retrieved from [Link]

  • Lee, H. K., et al. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. The Journal of Organic Chemistry, 77(12), 5454–5460. [Link]

  • Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]

  • Corey, E. J., et al. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]

  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Singh, V. K. (2009). Enantioselective Reduction of Ketones. Organic Reactions. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

Sources

large-scale synthesis of 2-Amino-2-phenylpropan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Abstract

This application note provides a comprehensive and detailed protocol for the . This compound and its analogs are of significant interest in pharmaceutical development. The described synthetic route is a robust, two-step process commencing with a base-catalyzed Henry (nitroaldol) condensation of benzaldehyde and nitroethane, followed by a catalytic hydrogenation of the resulting nitro alcohol intermediate. This method was selected for its high efficiency, scalability, and favorable environmental profile, generating minimal hazardous waste.[1] The protocol emphasizes safety, process control, and stereochemical considerations to ensure a high yield of the desired product. Full details on the experimental procedure, reagent handling, safety precautions, and product characterization are provided for researchers in drug development and process chemistry.

Introduction and Strategic Overview

2-Amino-2-phenylpropan-1-ol and its derivatives belong to the phenethylamine class of compounds, which includes a wide range of biologically active molecules. Structurally related compounds like phenylpropanolamine (norephedrine) have been utilized as pharmaceutical agents.[2][3] The synthesis of chiral amino alcohols is a cornerstone of medicinal chemistry, as these moieties are prevalent in numerous drug candidates.

For the , several synthetic pathways can be considered. However, a strategy that balances atom economy, cost-effectiveness, safety, and scalability is paramount. The chosen methodology involves two primary transformations:

  • Henry Reaction: The initial step is a nitroaldol condensation between benzaldehyde and nitroethane. This reaction forms a C-C bond and creates the 2-nitro-1-phenylpropan-1-ol intermediate. A key advantage of this approach is the use of readily available and inexpensive starting materials. Furthermore, controlling the reaction temperature is crucial as it allows for stereochemical influence over the product mixture.[1]

  • Catalytic Hydrogenation: The nitro group of the intermediate is subsequently reduced to a primary amine using catalytic hydrogenation. This method is a clean, efficient, and widely used industrial process for the reduction of nitro compounds.[4][5] The resulting free amine is then converted to its hydrochloride salt for improved stability and ease of handling.

This synthetic sequence is advantageous for large-scale production due to its high yields and the avoidance of stoichiometric, high-molecular-weight reagents that would generate significant waste streams.[1]

Synthetic Workflow and Mechanism

The overall transformation from starting materials to the final product is outlined below. The process is designed for logical flow and operational safety on a large scale.

G cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation & Isolation A Benzaldehyde C 2-Nitro-1-phenylpropan-1-ol A->C Triethylamine (catalyst) -15°C to 0°C B Nitroethane B->C D 2-Amino-2-phenylpropan-1-ol (Free Base) C->D H₂ Gas (50-60 psi) Pd/C or Raney Ni Catalyst Methanol E 2-Amino-2-phenylpropan-1-ol Hydrochloride (Final Product) D->E HCl in Ethanol Crystallization

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood or an appropriate chemical reactor. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Special care must be taken during the hydrogenation step due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.

Part A: Synthesis of 2-Nitro-1-phenylpropan-1-ol

This procedure is adapted from established methods for Henry reactions.[1] The use of a tertiary amine catalyst at low temperatures is favored to improve the diastereoselectivity of the reaction.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity (moles) Mass/Volume
Benzaldehyde 106.12 5.0 530.6 g (510 mL)
Nitroethane 75.07 6.0 450.4 g (440 mL)
Triethylamine 101.19 0.5 50.6 g (70 mL)
Isopropanol - - 2.5 L
Hydrochloric Acid (2M) - - As needed
Saturated NaCl Solution - - 2.0 L

| Anhydrous MgSO₄ | - | - | As needed |

Protocol:

  • Reaction Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Charging Reagents: Charge the reactor with isopropanol (2.5 L), benzaldehyde (5.0 mol), and nitroethane (6.0 mol).

  • Cooling: Begin stirring and cool the reaction mixture to between -15°C and -10°C using a circulating chiller.

  • Catalyst Addition: Once the target temperature is stable, add triethylamine (0.5 mol) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed -5°C. The causality for this slow addition is to control the exothermic reaction and maintain stereoselectivity.[1]

  • Reaction: Maintain the reaction mixture at -10°C to 0°C with vigorous stirring for 24-36 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the benzaldehyde is consumed.[4]

  • Quenching: Slowly quench the reaction by adding 2M hydrochloric acid until the pH of the mixture is approximately 4-5.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 L of deionized water and 1 L of saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude 2-nitro-1-phenylpropan-1-ol as a viscous oil. The product is typically used in the next step without further purification.

Part B: Catalytic Hydrogenation of 2-Nitro-1-phenylpropan-1-ol

This step employs catalytic hydrogenation, a standard and efficient method for reducing aromatic nitro groups.[4][5]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity
Crude 2-Nitro-1-phenylpropan-1-ol ~181.19 From Part A (~5.0 mol)
5% Palladium on Carbon (Pd/C) - 40-50 g (wet)
Methanol - 4.0 L

| Hydrogen Gas (H₂) | - | 50-60 psi |

Protocol:

  • Reactor Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave) with the crude 2-nitro-1-phenylpropan-1-ol and methanol (4.0 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the wet 5% Pd/C catalyst. Caution: Dry Pd/C is pyrophoric and must not be handled in air.

  • Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction Conditions: Pressurize the vessel with hydrogen to 50-60 psi. Begin vigorous agitation and heat the mixture to 40-50°C.

  • Monitoring: The reaction is exothermic. Monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases (typically 8-12 hours).

  • Catalyst Removal: After cooling the reactor to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can ignite in air. Quench the filter cake with water immediately after filtration.

  • Concentration: Concentrate the methanol filtrate under reduced pressure to obtain the crude 2-Amino-2-phenylpropan-1-ol as a free base oil.

Part C: Formation and Isolation of Hydrochloride Salt

The final step involves converting the free amine into its stable hydrochloride salt, which facilitates purification by crystallization.[3][6]

Materials and Reagents:

Reagent Quantity
Crude 2-Amino-2-phenylpropan-1-ol From Part B (~5.0 mol)
Ethanol (200 proof) 1.5 L
Acetyl Chloride or Ethanolic HCl As needed

| Diethyl Ether or MTBE | 3.0 L |

Protocol:

  • Dissolution: Dissolve the crude amino alcohol from Part B in ethanol (1.5 L).

  • Acidification: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of ethanolic HCl (or carefully add acetyl chloride, which reacts with ethanol to form HCl in situ) until the pH of the solution is strongly acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will begin to precipitate. Slowly add diethyl ether or methyl tert-butyl ether (MTBE) (3.0 L) with stirring to promote further crystallization.

  • Isolation: Stir the resulting slurry at 0-5°C for 2-4 hours. Collect the crystalline product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether or MTBE (2 x 500 mL) to remove any soluble impurities. Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: The final product, this compound, should be a white to off-white crystalline solid. Characterize by melting point, ¹H NMR, ¹³C NMR, and elemental analysis to confirm identity and purity.

References

  • European Union (2023). Synthetic cathinones drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • Wikipedia. Cathinone. [Link]

  • ACS Publications (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. [Link]

  • ResearchGate. Transfer hydrogenation process between nitroarenes and alcohols. [Link]

  • Gatchalian, K. M., & Forster, M. J. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. PMC. [Link]

  • ResearchGate. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. [Link]

  • Phillips, A. P., & Maggiolo, A. CATALYTIC HYDROGENATION OF NITROBENZYL ALCOHOLS AND NITROBENZALDEHYDES. Journal of Organic Chemistry. [Link]

  • Erowid. Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. [Link]

  • Royal Society of Chemistry. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]

  • Google Patents.US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Wikipedia. Reduction of nitro compounds. [Link]

  • Google Patents.EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust analytical method for the quantification of 2-Amino-2-phenylpropan-1-ol hydrochloride. The method utilizes reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, a technique chosen for its specificity, sensitivity, and reliability in pharmaceutical analysis. The entire lifecycle of the method, from initial development and optimization through to a full validation compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines, is detailed.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors, providing a scientifically-grounded protocol that ensures data integrity and regulatory compliance.

Introduction and Analyte Overview

This compound is a chemical entity with potential applications as a pharmaceutical intermediate or active ingredient. Its structure, featuring a primary amine and a phenyl chromophore, makes it an ideal candidate for HPLC-UV analysis. Accurate and precise quantification is paramount for ensuring product quality, stability, and dosage uniformity in any pharmaceutical context. The objective of this work was to develop a method that is not only accurate and reliable but also practical for routine use in a quality control (QC) laboratory.

The development and validation strategy is grounded in the principles of the analytical procedure lifecycle, which views method development and validation as a continuous process rather than a one-time event.[4][5] This approach, emphasized in recent ICH Q14 and Q2(R2) guidelines, ensures the method remains fit for its intended purpose throughout its use.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound-
Synonyms 2-amino-2-phenyl-1-propanol hydrochloride[6]
CAS Number 18110-40-2[7][8]
Molecular Formula C₉H₁₄ClNO[8]
Molecular Weight 187.67 g/mol [9][10]
Chemical Structure -
UV Absorbance Phenyl group provides strong absorbance ~210-220 nmInferred

Method Development Strategy

The selection of an analytical technique is the foundational step in method development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector was chosen for its widespread availability, high resolution, and suitability for quantifying compounds containing a chromophore, such as the phenyl group in the target analyte.

The core of the development strategy was a systematic, risk-based approach to optimize the chromatographic conditions to achieve a symmetrical peak shape, adequate retention, and resolution from potential impurities.

  • Column Chemistry: A reverse-phase C18 column was selected as the stationary phase. This is the workhorse of pharmaceutical analysis, offering excellent retention and selectivity for moderately polar to non-polar compounds.

  • Mobile Phase Composition: The mobile phase is critical for controlling retention and peak shape.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and stronger elution strength, often resulting in better peak efficiency and shorter run times.

    • Aqueous Phase & pH Control: The analyte is a primary amine. To ensure it remains in its protonated, more water-soluble form and to prevent peak tailing due to interaction with residual silanols on the stationary phase, the pH of the aqueous phase must be controlled. An acidic buffer, such as potassium phosphate monobasic adjusted to pH 3.0, is ideal for this purpose.

  • Detection Wavelength: To maximize sensitivity, the UV detection wavelength was set at 215 nm, corresponding to a high-energy π→π* transition of the phenyl ring, which provides a strong absorbance signal.

  • System Parameters: A flow rate of 1.0 mL/min and a column temperature of 30 °C were chosen as starting points to balance analysis time with separation efficiency and system backpressure.

MethodDevelopment Analyte Analyte Properties (Amine, Phenyl Chromophore) Technique Select Technique (HPLC-UV) Analyte->Technique Column Column Selection (Reverse-Phase C18) Technique->Column Detection Wavelength Selection (λmax = 215 nm for Sensitivity) Technique->Detection MobilePhase Mobile Phase Optimization Column->MobilePhase pH pH Control (Acidic Buffer) For Peak Shape MobilePhase->pH Organic Organic Modifier (ACN) For Retention Control MobilePhase->Organic Optimization System Parameter Tuning (Flow Rate, Temperature) pH->Optimization Organic->Optimization Detection->Optimization FinalMethod Final Optimized Method Optimization->FinalMethod

Caption: Method Development Workflow.

Optimized Analytical Method Protocol

This section provides the detailed, step-by-step protocol for the final validated method.

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (ACS Grade)

    • Purified Water (18.2 MΩ·cm)

    • This compound Reference Standard

Chromatographic Conditions

Table 2: Final HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range (e.g., 0.05 to 0.25 mg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a target concentration within the calibrated range (e.g., 0.15 mg/mL).

Method Validation Protocol and Results

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][11][12] The validation process is a self-validating system designed to prove the method's performance characteristics.

ValidationWorkflow cluster_Performance Method Performance Characteristics Specificity Specificity Report Validation Report (Method is Fit for Purpose) Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report Limits LOD & LOQ Limits->Report Robustness Robustness Robustness->Report Protocol Validation Protocol (ICH Q2(R2)) Protocol->Specificity Protocol->Linearity Protocol->Accuracy Protocol->Precision Protocol->Limits Protocol->Robustness

Caption: ICH Q2(R2) Validation Workflow.

System Suitability

Before each validation run, a system suitability test was performed by injecting the 0.15 mg/mL standard solution five times. The results confirmed the system was operating correctly.

Table 3: System Suitability Acceptance Criteria & Results

ParameterAcceptance CriterionTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Areas ≤ 1.0%0.4%
Specificity

Specificity was demonstrated by analyzing a diluent blank, a placebo solution, and a spiked placebo solution. No interfering peaks were observed at the retention time of the analyte in the blank or placebo chromatograms, proving the method's ability to assess the analyte unequivocally.

Linearity and Range

Linearity was evaluated using five concentration levels ranging from 50% to 150% of the nominal concentration (0.075 to 0.225 mg/mL). The calibration curve of peak area versus concentration demonstrated excellent linearity.

Table 4: Linearity and Range Summary

ParameterResultAcceptance Criterion
Correlation Coefficient (R²) 0.9998≥ 0.999
Validated Range 0.075 - 0.225 mg/mLCovers assay requirements
Accuracy (Recovery)

Accuracy was determined by analyzing a placebo spiked with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration), with three preparations at each level.

Table 5: Accuracy (Recovery) Results

Concentration LevelMean Recovery (%)%RSDAcceptance Criterion
80% (0.12 mg/mL) 99.5%0.6%98.0 - 102.0% Recovery
100% (0.15 mg/mL) 100.3%0.4%with %RSD ≤ 2.0%
120% (0.18 mg/mL) 100.8%0.5%
Precision
  • Repeatability (Intra-day): Determined by analyzing six individual sample preparations at 100% of the target concentration. The low %RSD indicates excellent repeatability.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The overall %RSD across both days remained well within the acceptable limits.

Table 6: Precision Results

Parameter%RSDAcceptance Criterion
Repeatability (n=6) 0.7%≤ 2.0%
Intermediate Precision (n=12) 1.1%≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 7: Detection and Quantitation Limits

ParameterResult
LOD 0.005 mg/mL
LOQ 0.015 mg/mL
Robustness

The method's robustness was tested by introducing small, deliberate variations to the method parameters. The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's reliability during normal usage.

Table 8: Robustness Study Parameters

Parameter VariedVariationResult
Flow Rate (mL/min) 0.9 and 1.1Passed
Column Temperature (°C) 28 and 32Passed
Mobile Phase pH 2.9 and 3.1Passed

Conclusion

A specific, linear, accurate, precise, and robust reverse-phase HPLC-UV method has been successfully developed and validated for the quantitative determination of this compound. The validation results confirm that the method is fit for its intended purpose and can be confidently implemented for routine quality control analysis in a regulated pharmaceutical environment. The comprehensive protocol and validation data provided in this application note serve as a complete guide for its application.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: 2-Amino-1-phenylpropan-1-ol hydrochloride | C9H14ClNO | CID 9065 Source: PubChem URL: [Link]

  • Title: (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride Source: PubChem URL: [Link]

  • Title: Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2-Amino-2-phenylpropan-1-ol | C9H13NO | CID 349733 Source: PubChem URL: [Link]

  • Title: Separation of 2-Amino-2-methylpropan-1-ol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: (1S,2S)-2-amino-1-phenylpropan-1-ol Source: Veeprho URL: [Link]

Sources

Application Notes and Protocols for the Use of 2-Amino-2-phenylpropan-1-ol Hydrochloride as a Resolving Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the determinant of function, efficacy, and safety. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2] A 50:50 mixture of two enantiomers is termed a racemic mixture.[3] While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit profoundly different biological activities. This necessitates their separation, a process known as chiral resolution.[3][4]

Among the various techniques for chiral resolution, diastereomeric salt formation remains a robust, scalable, and widely implemented method in both laboratory and industrial settings.[2][5] This technique ingeniously converts the problem of separating identical-property enantiomers into a more straightforward task of separating diastereomers, which possess distinct physical properties.[6][7] This guide provides a detailed exploration of 2-Amino-2-phenylpropan-1-ol hydrochloride, a versatile chiral resolving agent, with a focus on the underlying principles, practical protocols, and critical parameters for successful resolution of acidic compounds.

Core Principle: From Enantiomers to Separable Diastereomers

The fundamental strategy of this resolution technique is the acid-base reaction between a racemic mixture of a chiral acid, denoted as (R)-Acid and (S)-Acid, and a single, enantiomerically pure chiral base, such as (1S,2S)-2-Amino-2-phenylpropan-1-ol. This reaction generates a pair of diastereomeric salts: [(R)-Acid:(1S,2S)-Base] and [(S)-Acid:(1S,2S)-Base].

These newly formed diastereomeric salts are no longer mirror images of each other and, crucially, differ in their physical properties, most notably their solubility in a given solvent system.[1][7] This difference is the cornerstone of the separation, which is typically achieved through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation by filtration. Subsequently, the pure enantiomer of the acid can be liberated from the isolated salt.[6]

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salts cluster_3 Separation cluster_4 Isolated Products cluster_5 Liberation racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) salt_A (R)-Acid:(1S,2S)-Base Salt (Diastereomer A) racemic_acid->salt_A Reaction salt_B (S)-Acid:(1S,2S)-Base Salt (Diastereomer B) racemic_acid->salt_B Reaction resolving_agent Enantiopure Base ((1S,2S)-2-Amino-2-phenylpropan-1-ol) crystallization Fractional Crystallization (Based on Differential Solubility) salt_A->crystallization isolated_salt Less Soluble Salt (e.g., (S)-Acid:(1S,2S)-Base) crystallization->isolated_salt Isolation mother_liquor Mother Liquor (Enriched in (R)-Acid:(1S,2S)-Base) crystallization->mother_liquor Remains in Solution pure_enantiomer Pure (S)-Acid isolated_salt->pure_enantiomer Acidification

Diagram 1: Mechanism of chiral resolution via diastereomeric salt formation.

The Resolving Agent: (1S,2S)-2-Amino-1-phenylpropan-1-ol Hydrochloride

Also known as (1S,2S)-(+)-Norephedrine hydrochloride, this compound is a readily available and effective resolving agent for a variety of chiral carboxylic acids. Its rigid phenyl group and two stereocenters facilitate the formation of well-defined, crystalline diastereomeric salts, which is a prerequisite for successful fractional crystallization.

PropertyValue
IUPAC Name (1S,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride
Synonyms (1S,2S)-(+)-Norephedrine HCl, Phenylpropanolamine HCl
Molecular Formula C₉H₁₄ClNO
Molecular Weight 187.66 g/mol [8]
Appearance White crystalline powder
Stereochemistry Two chiral centers (C1 and C2)

Experimental Workflow and Protocols

The success of a diastereomeric resolution is not guaranteed and often requires empirical optimization. The workflow is a multi-stage process involving careful selection of solvents and precise control over crystallization conditions.

Diagram 2: General experimental workflow for chiral resolution.

Protocol 1: General Procedure for the Resolution of a Racemic Carboxylic Acid

This protocol provides a comprehensive, step-by-step methodology. Note that specific quantities, solvents, and temperatures must be optimized for each unique racemic acid.

Materials:

  • Racemic carboxylic acid

  • (1S,2S)-2-Amino-1-phenylpropan-1-ol hydrochloride (or the free base)

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water, and mixtures thereof)

  • Hydrochloric acid (e.g., 2M HCl)

  • Sodium hydroxide (for recovery of the free base resolving agent)

  • Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

1. Stoichiometry and Salt Formation:

  • Rationale: The molar ratio of the resolving agent to the racemic acid is a critical parameter. A 0.5 equivalent of the resolving agent is often a good starting point, as it can theoretically yield a maximum of 50% of the desired enantiomer.
  • Step 1.1: In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid and 0.5 - 1.0 equivalents of (1S,2S)-2-Amino-1-phenylpropan-1-ol free base in the minimum amount of the chosen solvent (or solvent mixture) at an elevated temperature (e.g., reflux) to ensure complete dissolution.
  • Note: If using the hydrochloride salt of the resolving agent, it must first be converted to the free base by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent. The solvent is then evaporated to yield the free base.

2. Fractional Crystallization:

  • Rationale: The goal is to create conditions of supersaturation for the less soluble diastereomeric salt while keeping the more soluble one in solution. Slow, controlled cooling is paramount for forming high-purity crystals and preventing the entrapment of the undesired diastereomer.
  • Step 2.1: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired product can induce crystallization.
  • Step 2.2: Further cool the mixture in an ice bath (0-5 °C) for a period (e.g., 1-12 hours) to maximize the yield of the precipitate. The optimal time and temperature depend on the specific system and must be determined experimentally.[9]
  • Step 2.3: Isolate the crystallized diastereomeric salt by vacuum filtration.
  • Step 2.4: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
  • Step 2.5: Dry the salt under vacuum.

3. Analysis and Purification:

  • Rationale: It is essential to determine the diastereomeric excess (d.e.) of the isolated salt. If the purity is insufficient, one or more recrystallizations are necessary.
  • Step 3.1: Determine the melting point and specific rotation of the dried salt. A sharp melting point often indicates high purity.
  • Step 3.2 (Critical): To accurately determine the enantiomeric excess (e.e.) of the resolved acid, a small sample of the salt must be hydrolyzed. Suspend the salt in water, acidify with HCl, and extract the liberated carboxylic acid with an organic solvent. Analyze the extract using chiral HPLC or GC.
  • Step 3.3 (If Necessary): If the diastereomeric purity is below the desired level (typically >98% d.e.), recrystallize the salt from the same or a different solvent system.

4. Liberation of the Pure Enantiomer:

  • Rationale: This step breaks apart the diastereomeric salt to recover the target enantiomerically pure acid.
  • Step 4.1: Suspend the purified diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
  • Step 4.2: Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the amino alcohol resolving agent, rendering it soluble in the aqueous phase, and ensures the carboxylic acid is in its neutral, organic-soluble form.
  • Step 4.3: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
  • Step 4.4: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

5. Recovery of the Resolving Agent (Optional but Recommended):

  • Rationale: Recovering the resolving agent is crucial for process economy.
  • Step 5.1: Basify the aqueous layer from step 4.3 with a strong base (e.g., NaOH) to a pH of ~10-12.
  • Step 5.2: Extract the liberated (1S,2S)-2-Amino-1-phenylpropan-1-ol free base into an organic solvent (e.g., dichloromethane).
  • Step 5.3: Dry the organic extract, filter, and evaporate the solvent to recover the resolving agent, which can be reused.
Application Insight: The Art of Solvent Selection

The choice of solvent is the most critical experimental variable and is often determined through a trial-and-error screening process.[6][10] An ideal solvent should exhibit a large solubility difference between the two diastereomeric salts.

Example Solvent Screening Data (Hypothetical Resolution of Racemic Ibuprofen)

Solvent System (v/v)Yield of Salt (%)Diastereomeric Excess (d.e.) of Isolated Salt (%)
Ethanol4575
Methanol5260
Isopropanol3885
Acetonitrile4092
Ethanol/Water (9:1)4288
Isopropanol/Hexane (4:1)3595

In this hypothetical screen, Acetonitrile and the Isopropanol/Hexane mixture appear to be the most promising systems, offering high diastereomeric excess. Further optimization would focus on these systems.

Conclusion

The resolution of enantiomers via diastereomeric salt formation using agents like 2-Amino-2-phenylpropan-1-ol is a powerful and enduring technique. Its success hinges on a systematic and empirical approach to optimizing key variables, particularly the choice of solvent and the conditions for crystallization. By understanding the principles of differential solubility and applying rigorous, well-controlled protocols, researchers and drug development professionals can effectively isolate the desired enantiomers, advancing the development of chiral molecules.

References

  • Benchchem. Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
  • Lam, A. W. H., & Ng, K. M. 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
  • Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. (2019).
  • Crystallization Research Group. Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. (2023).
  • Royal Society of Chemistry. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
  • Wikipedia. Diastereomeric recrystallisation.
  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
  • Wikipedia. Chiral resolution.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023).
  • PubChem. 2-Amino-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-phenylpropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from extensive experience in synthetic chemistry and process optimization.

I. Overview of the Synthesis

The synthesis of 2-Amino-2-phenylpropan-1-ol, often referred to as phenylpropanolamine, is a critical process in the pharmaceutical industry. The hydrochloride salt is a widely used therapeutic agent. A prevalent and historically significant route is the catalytic hydrogenation of α-isonitrosopropiophenone. This method, while robust, is susceptible to various factors that can impact yield and purity.

The overall reaction is as follows:

α-Isonitrosopropiophenone → 2-Amino-2-phenylpropan-1-ol

This transformation is a multi-step reduction, and incomplete reaction can lead to the formation of byproducts, which are the primary cause of yield loss.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A low yield can be attributed to several factors, often related to incomplete reaction or catalyst issues. The complete hydrogenation of α-isonitrosopropiophenone requires 3 moles of hydrogen per mole of the starting material. Incomplete reduction leads to the formation of undesired byproducts such as the oximino alcohol (from the addition of 1 mole of hydrogen) and the amino ketone (from the addition of 2 moles of hydrogen)[1].

Here are the primary causes and their solutions:

  • Catalyst Inactivity:

    • Poisoning: Catalysts, especially palladium and platinum, are sensitive to poisons like sulfur and certain nitrogen compounds. Ensure your starting materials and solvents are of high purity and that your glassware is meticulously clean.

    • Deactivation: Improper handling or storage can lead to catalyst deactivation. For pyrophoric catalysts like Raney Nickel, always handle them under an inert atmosphere. If you suspect deactivation, it is best to use a fresh batch of catalyst.

    • Insufficient Loading: A low catalyst loading can result in an incomplete reaction. While typically used at 5-10 mol%, you may need to increase the loading if you observe a stalled reaction.

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: For hydrogenations using gaseous hydrogen, insufficient pressure can be a limiting factor. Ensure your system is properly sealed and that the pressure is maintained throughout the reaction.

    • Poor Agitation: Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which can significantly slow down the reaction rate. Use a stir bar or overhead stirrer that provides vigorous agitation.

    • Incorrect Temperature: While many hydrogenations proceed at room temperature, some may require heating to achieve a reasonable reaction rate. Conversely, for exothermic reactions, cooling may be necessary to prevent side reactions. The reduction of 1-1-phenyl-1-hydroxy-2-propanone oxime using a nickel-aluminum catalyst, for instance, is highly exothermic[2][3].

Q2: I'm observing significant byproduct formation. How can I minimize this?

Byproduct formation is a common cause of reduced yield and purity. The primary byproducts in the hydrogenation of α-isonitrosopropiophenone are the partially reduced intermediates.

  • Choice of Catalyst: A combination of platinum and palladium on an inert support has been shown to be more effective and reusable than palladium alone, leading to higher yields of the desired product and fewer byproducts[1].

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material and intermediates.

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Alcohols like methanol or ethanol are commonly used for the hydrogenation of α-isonitrosopropiophenone[1].

Q3: My final product is difficult to purify. What are the best practices for purification?

The purification of this compound is typically achieved through recrystallization.

  • Crude Product Isolation: After the reaction, the catalyst is filtered off. The filtrate can be concentrated, and the crude hydrochloride salt can be precipitated.

  • Recrystallization:

    • Solvent System: Isopropanol is an effective solvent for the recrystallization of the crude hydrochloride salt[1]. Alternatively, a concentrated aqueous solution can be used.

    • pH Adjustment: When recrystallizing from water, adjusting the pH to approximately 2 can improve the recovery of the purified hydrochloride salt[1].

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form well-defined crystals. Rapid cooling can lead to the trapping of impurities.

Q4: How can I control the stereochemistry of the final product?

2-Amino-2-phenylpropan-1-ol has two chiral centers, leading to four possible stereoisomers. Achieving a specific stereoisomer requires a stereoselective synthesis strategy.

  • Chiral Starting Materials: Starting from an optically pure precursor, such as L-(R)-phenylacetylcarbinol, can lead to the stereoselective formation of the desired product[4].

  • Chiral Catalysts and Reagents: The use of chiral catalysts, such as rhodium-BINAP complexes, can induce enantioselectivity in the hydrogenation reaction. Diastereomeric salt formation with a chiral resolving agent like tartaric acid is a common method to separate enantiomers from a racemic mixture[5].

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the diastereomeric ratio (e.g., erythro:threo). For example, the reduction of 1-1-phenyl-1-hydroxy-2-propanone oxime with a specific ratio of nickel to aluminum in the catalyst mixture is critical for obtaining high diastereomeric purity[3].

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the hydrogenation of α-isonitrosopropiophenone?

While palladium on carbon (Pd/C) is a common hydrogenation catalyst, a mixed catalyst of platinum and palladium on an inert support has been reported to give higher yields and better reusability for this specific transformation[1]. Raney Nickel is also a viable and cost-effective catalyst for the reduction of related oximes[2][5].

Q2: How can I monitor the progress of the hydrogenation reaction?

The reaction progress can be monitored by several methods:

  • Hydrogen Uptake: In a system with a gas burette or pressure gauge, the consumption of hydrogen can be monitored. The reaction is complete when hydrogen uptake ceases.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the conversion and the presence of any byproducts. A typical mobile phase for HPLC analysis could be a buffered aqueous solution with methanol and tetrahydrofuran, using a UV detector at 210 nm[2].

Q3: What are the safety precautions for handling hydrogenation reactions?

Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Palladium on Carbon and especially Raney Nickel can be pyrophoric, meaning they can ignite spontaneously on contact with air, especially when dry.

  • Inert Atmosphere: Always handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the solvent to the flask containing the catalyst under an inert atmosphere before introducing the substrate. Never add a dry catalyst to a flask containing flammable solvent vapors.

  • Hydrogen Handling: Use a properly functioning and secured hydrogen cylinder with a regulator. A balloon is often used for atmospheric pressure hydrogenations in a lab setting; ensure it is securely attached.

  • Filtration: After the reaction, the catalyst should be filtered carefully. The filter cake should not be allowed to dry completely, as it can ignite. It is good practice to keep the filtered catalyst wet with water or an inert solvent during disposal.

Q4: How do I prepare the hydrochloride salt from the free amine?

If the reaction yields the free amine, it can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ether or isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent (e.g., ethanolic HCl or HCl in ether) until precipitation is complete. The resulting solid can then be collected by filtration and recrystallized.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of α-Isonitrosopropiophenone

This protocol is a generalized procedure based on common practices. Optimization may be required for your specific setup and scale.

Materials:

  • α-Isonitrosopropiophenone

  • Methanol or Ethanol (high purity)

  • Hydrogen Chloride (gas or solution in a compatible solvent)

  • Platinum-Palladium on Carbon catalyst (or 10% Pd/C)

  • Hydrogen gas

  • Isopropanol (for recrystallization)

Procedure:

  • Reaction Setup: In a hydrogenation flask equipped with a magnetic stir bar, add the α-isonitrosopropiophenone and the solvent (e.g., 500-1500 mL per mole of starting material)[1].

  • Acidification: Add 1.5 to 3 moles of hydrogen chloride per mole of α-isonitrosopropiophenone[1]. This can be done by bubbling HCl gas through the solution or by adding a standardized solution of HCl in the reaction solvent.

  • Catalyst Addition: Under an inert atmosphere, carefully add the catalyst.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere of hydrogen). Pressurize the vessel to the desired hydrogen pressure and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake or by taking aliquots for TLC or HPLC analysis. The reaction is complete when the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the flask with an inert gas like nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper.

  • Crystallization: Concentrate the filtrate under reduced pressure. Add isopropanol to the residue, heat to dissolve, and then cool to induce crystallization of the this compound[1].

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

V. Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity

ParameterConditionEffect on YieldEffect on PurityReference
Catalyst Pd/CGoodModerate[1]
Pt-Pd/CHighHigh[1]
Raney NickelGoodGood[5],[2]
Solvent Methanol/EthanolGoodGood[1]
HCl (molar eq.) 1.5 - 3.0OptimalOptimal[1]
Recrystallization Solvent IsopropanolHigh RecoveryHigh[1]
Water (pH ~2)Good RecoveryHigh[1]

VI. Visualizations

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start α-Isonitrosopropiophenone + Solvent (MeOH/EtOH) + HCl catalyst Add Pt-Pd/C Catalyst start->catalyst hydrogenation Hydrogenation (H2 pressure, stirring) catalyst->hydrogenation monitoring Reaction Monitoring (TLC/HPLC) hydrogenation->monitoring monitoring->hydrogenation Incomplete filtration Catalyst Filtration monitoring->filtration Complete concentration Solvent Evaporation filtration->concentration recrystallization Recrystallization (Isopropanol) concentration->recrystallization isolation Filtration & Drying recrystallization->isolation final_product Pure 2-Amino-2-phenylpropan-1-ol HCl isolation->final_product

Caption: Overall workflow for the synthesis and purification of this compound.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Byproducts start Low Yield Observed incomplete_reaction Incomplete Reaction? (Check TLC/HPLC) start->incomplete_reaction byproducts High Byproducts? start->byproducts catalyst_issue Catalyst Inactive/Poisoned? -> Use fresh catalyst incomplete_reaction->catalyst_issue Yes conditions_issue Suboptimal Conditions? -> Check H2 pressure, stirring, temp. incomplete_reaction->conditions_issue Yes optimize_catalyst Optimize Catalyst -> Use Pt-Pd/C byproducts->optimize_catalyst Yes extend_time Extend Reaction Time byproducts->extend_time Yes

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

VII. References

  • Wilbert, G., & Sosis, P. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. U.S. Patent No. 3,028,429.

  • Nagase & Co., Ltd. (2001). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. European Patent No. EP1142864A1.

  • Corrado, M., et al. (2020). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. Request PDF. [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Council of Scientific and Industrial Research. (2009). Process for preparation of optically active l-erythro-2-amino-1-phenyl-1-propanol. European Patent No. EP1735266B1.

  • Organic Syntheses. (n.d.). Isonitrosopropiophenone. Retrieved January 18, 2026, from [Link]

  • Ramesha, A. R., et al. (2006). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. U.S. Patent No. 7,414,153.

Sources

Technical Support Center: Crystallization of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of 2-Amino-2-phenylpropan-1-ol hydrochloride. The content is structured to address common experimental challenges, explaining the scientific principles behind each recommendation to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I resolve this?

A1: Understanding the Phenomenon of "Oiling Out"

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a common but problematic event in crystallization.[1][2] It occurs when the solute separates from the solution as a super-saturated liquid phase (an "oil") instead of a solid crystalline lattice.[3] This typically happens under conditions of very high supersaturation or when the temperature of the solution is higher than the melting point of the impure solid.[4] The resulting oil is often a good solvent for impurities, meaning that if it solidifies, it will likely form an amorphous, impure glass rather than the desired pure crystals.[2][3][5]

Causality and Strategic Solutions:

The primary cause of oiling out is that the kinetic barrier to forming a liquid phase is lower than that of nucleating an ordered crystal lattice.[3] Our goal is to manipulate the experimental conditions to favor the kinetics of crystallization over phase separation.

Troubleshooting Protocol for Oiling Out:

  • Reduce Supersaturation Rate: The most effective strategy is to generate supersaturation more slowly.[3]

    • Cooling Crystallization: Decrease the cooling rate. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, followed by gradual cooling in a refrigerator.

    • Anti-solvent Crystallization: Add the anti-solvent much more slowly, with vigorous stirring, to prevent localized areas of high supersaturation.[3]

  • Decrease Overall Supersaturation Level:

    • Add a small amount of additional "good" solvent to the heated solution (e.g., 5-10% more volume) before cooling.[4] This ensures the solution is not excessively concentrated, lowering the point at which saturation is reached and giving molecules more time to orient correctly into a crystal lattice.[4]

  • Introduce a Template for Growth (Seeding):

    • Add a few seed crystals of pure this compound once the solution has cooled slightly but before it becomes cloudy or oils out. This provides a pre-existing crystal lattice for molecules to deposit onto, bypassing the difficult primary nucleation step.[1][3]

  • Re-evaluate the Solvent System:

    • If the problem persists, the chosen solvent may be unsuitable. Consider a solvent in which the compound is slightly less soluble at high temperatures.

  • Enhance Purity:

    • Impurities can significantly lower the melting point of your compound, increasing the likelihood of oiling out.[4] Consider an additional purification step (e.g., a preliminary flash column or a different solvent wash) for the crude material before attempting crystallization. Structurally related impurities are known to impact crystallization outcomes significantly.

Troubleshooting Workflow: From Oiling Out to Crystals

The following diagram outlines the decision-making process when encountering crystallization issues, particularly oiling out.

G cluster_0 Initial State cluster_1 Problem Identification cluster_2 Troubleshooting Paths cluster_3 Final Outcome start Hot, clear solution of crude compound initiate_cooling Initiate Cooling / Anti-solvent Addition start->initiate_cooling outcome Result? initiate_cooling->outcome oiling_out Oiling Out Occurs outcome->oiling_out Liquid droplets no_crystals No Crystals Form outcome->no_crystals Clear solution crystals_ok Crystals Form outcome->crystals_ok Solid precipitate action_oil 1. Re-heat to dissolve 2. Add 5-10% more solvent 3. Cool SLOWLY 4. Consider seeding oiling_out->action_oil action_no_xtal 1. Scratch flask wall 2. Add seed crystal 3. Reduce solvent volume 4. Cool to lower temp no_crystals->action_no_xtal isolate Isolate, Wash, and Dry Crystals crystals_ok->isolate action_oil->initiate_cooling Re-attempt action_no_xtal->initiate_cooling Re-attempt

Caption: A workflow for diagnosing and solving common crystallization problems.

Q2: I'm not getting any crystals at all, even after the solution has cooled. What should I do?

A2: Inducing Nucleation in a Supersaturated Solution

The absence of crystals means your solution is likely supersaturated but lacks the necessary activation energy for primary nucleation (the formation of the first initial crystal nuclei). The following techniques can be used to induce crystallization, in order of preference.[4]

  • Mechanical Agitation (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation site.

  • Seeding: As mentioned above, adding a single, pure crystal of the target compound is the most reliable method. If you don't have one, try to obtain a small amount by rapidly evaporating a drop of the solution on a watch glass and using the resulting solid residue.

  • Concentration: Your solution may not be sufficiently supersaturated. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then attempt to cool it again.[4]

  • Lower Temperature: If crystals still haven't formed at room temperature, try cooling the solution further in a refrigerator or ice bath, but do so slowly to avoid rapid precipitation that can trap impurities.

  • Change the Solvent System: If all else fails, the solvent may be inappropriate. The compound might be too soluble even at low temperatures. You will need to recover the material by evaporating the solvent and re-attempting the crystallization with a different solvent or solvent mixture.[4]

Q3: How do I select an appropriate solvent system for this compound?

A3: A Systematic Approach to Solvent Selection

Choosing the right solvent is critical. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures, ensuring high recovery. For a polar salt like an amine hydrochloride, polar solvents are a good starting point.[6]

Recommended Solvents:

Based on literature for similar phenylpropanolamine hydrochlorides, alcoholic solvents are highly effective.[6][7]

SolventRationale & Use CaseCommon Issues
Isopropanol (IPA) Often an excellent choice. It typically provides a good solubility differential between hot and cold conditions for amine salts. A patent for a related compound specifically mentions recrystallization from isopropanol.[8]May need to be heated near its boiling point (82°C).
Ethanol (EtOH) Similar to isopropanol. It is a good general-purpose solvent for polar molecules.The compound might be slightly more soluble in cold ethanol compared to isopropanol, potentially lowering yield.
Methanol (MeOH) Tends to be a very strong solvent for polar compounds. It may be too effective, keeping the compound in solution even at low temperatures.Best used in a mixed solvent system as the "good" solvent. A methanol-isopropyl ether system has been used for a related compound.[9]
Water The compound is likely very soluble in water. While crystallization from water can yield very pure products, recovery can be low.[6]Difficult to remove residual water from the final product. May require a high-vacuum oven.

Mixed Solvent Systems:

If a single solvent is not ideal, a mixed solvent system (binary mixture) is a powerful alternative. This involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at high temperature, followed by the slow, dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Gentle heating to clarify the solution followed by slow cooling should then yield crystals.

  • Good Mixture Example: Methanol (good solvent) and Diethyl Ether or Isopropyl Ether (anti-solvents).[9][10]

Solvent Selection and Testing Protocol

G start Start with Crude Compound screening Step 1: Primary Solvent Screening (e.g., Isopropanol, Ethanol) start->screening test Step 2: Small-Scale Solubility Test (2-5 mg in 0.1 mL solvent) screening->test hot_test Heat the suspension test->hot_test outcome Does it dissolve? hot_test->outcome cool_test Cool the clear solution outcome->cool_test Yes fail_dissolve Fails to dissolve. (Solvent is too 'poor') outcome->fail_dissolve No outcome2 Do crystals form? cool_test->outcome2 success Success! Scale up. outcome2->success Yes fail_crystallize No crystals form. (Solvent is too 'good') outcome2->fail_crystallize No fail_dissolve->screening Choose more polar solvent mixed_system Step 3: Try a Mixed Solvent System (e.g., MeOH/Ether) fail_crystallize->mixed_system mixed_system->test Re-test

Caption: A systematic workflow for selecting an effective crystallization solvent.

Q4: My yield is very low. How can I maximize product recovery?

A4: Optimizing for High Yield

A low yield is most commonly due to using an excessive amount of solvent or premature filtration.[4]

  • Use the Minimum Amount of Hot Solvent: The key to a good yield is to prepare a saturated solution at high temperature. Add the hot solvent portion-wise to your crude material while heating, stopping as soon as all the solid has just dissolved. Adding a large excess will keep a significant portion of your product in the solution (the "mother liquor") upon cooling.[4]

  • Ensure Complete Precipitation: Allow adequate time for crystallization. Crystal growth can continue for several hours. Also, ensure the final cooling temperature is low enough. A common practice is to cool to room temperature, then to 0-4°C in an ice bath or refrigerator for at least 30-60 minutes before filtration to maximize precipitation.

  • Check the Mother Liquor: After filtration, you can check for residual product by taking a small sample of the filtrate and evaporating the solvent. If a large amount of solid residue remains, it confirms that too much solvent was used or the solution was not cooled sufficiently.[4]

  • Second Crop of Crystals: It is sometimes possible to obtain a "second crop" of crystals by concentrating the mother liquor (e.g., reducing the volume by half via evaporation) and re-cooling. Be aware that this second crop will likely be less pure than the first.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Heinzelman, R. V., & Aspergren, B. D. (1962). U.S. Patent No. 3,028,429. Washington, DC: U.S. Patent and Trademark Office.
  • Okutsu, K., et al. (2017). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan, 50(11), 804-810. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Protheragen. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Kalleso, M. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Lappeenranta-Lahti University of Technology LUT. Retrieved from [Link]

  • Barnett, C. J., et al. (2002). U.S. Patent No. 6,399,828. Washington, DC: U.S. Patent and Trademark Office.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Schromm, K., et al. (1984). German Patent No. DE3242922A1.
  • Reddy, M. S., et al. (2016). Patent No. WO2016067182A2. World Intellectual Property Organization.
  • Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344. Retrieved from [Link]

  • Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 2-Amino-2-phenylpropan-1-ol hydrochloride. The content is structured to address specific experimental issues through a troubleshooting guide and a comprehensive FAQ section, ensuring both practical solutions and a strong understanding of the underlying chemical principles.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems encountered during the purification of this compound. Each entry follows a question-and-answer format to provide direct and actionable advice.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying crystalline solids. However, its success depends on the careful selection of solvents and precise control of conditions. For this compound, alcohols such as isopropanol are commonly effective.[1][2]

Answer:

Failure to crystallize is typically due to either the solution being too dilute or the presence of impurities that inhibit crystal lattice formation.

  • Causality: Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature. If the solution is too dilute, it may not reach supersaturation upon cooling. Impurities can interfere with the ordering of molecules into a crystal lattice.

  • Troubleshooting Steps:

    • Increase Concentration: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.

    • Add an Anti-Solvent: If the compound is highly soluble in your chosen solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes faintly turbid. Then, allow it to stand and cool. For amine hydrochlorides soluble in alcohols, an ether like diethyl ether or MTBE can often serve as an effective anti-solvent.

    • Re-evaluate Solvent System: Your chosen solvent may be too good a solvent. Refer to the solvent selection table in the FAQ section to consider alternatives. A mixture of solvents can sometimes provide the ideal solubility profile.

Answer:

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This often happens if the solution is cooled too quickly or if the melting point of the solute is lower than the boiling point of the solvent.

  • Causality: The solute is essentially "crashing out" of solution as a supercooled liquid. This is common with impure samples, as impurities can depress the melting point.

  • Troubleshooting Steps:

    • Re-heat and Slow Cool: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, ensure the solution cools as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.

    • Reduce Concentration: The initial concentration may be too high. Add more solvent to the heated solution before attempting to cool it again.

    • Change Solvent: Select a solvent with a lower boiling point. For instance, if you are using n-butanol, consider trying isopropanol or ethanol.[2][3]

Answer:

Colored impurities are common in crude reaction mixtures. While recrystallization can remove many impurities, some may co-crystallize with the product.

  • Causality: Highly colored impurities are often large, conjugated organic molecules. They may be present in small amounts but are intensely colored.

  • Troubleshooting Steps:

    • Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.

      • Protocol: Dissolve the crude product in the minimum amount of hot solvent. Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

      • Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding.

      • Procedure: Swirl the hot solution with the charcoal for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Then, allow the clear, colorless filtrate to cool and crystallize.

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity and remove residual color.

B. Acid-Base Extraction Issues

Acid-base extraction is a liquid-liquid extraction technique used to separate amines from neutral or acidic compounds based on their differing solubilities in aqueous and organic phases at different pH levels.[4][5]

Answer:

Emulsions are colloidal suspensions of one liquid in another and are a common problem in extractions, especially after vigorous shaking or when acidic/basic solutions are used.

  • Causality: Vigorous shaking creates very fine droplets that are slow to coalesce. Surfactant-like impurities can also stabilize emulsions.

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

    • Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite® or glass wool can sometimes break up the droplets.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Answer:

Low recovery of the free amine can result from incomplete basification, using an inappropriate extraction solvent, or performing an insufficient number of extractions.

  • Causality: The amine hydrochloride is water-soluble. To extract it into an organic solvent, it must first be deprotonated to the neutral free base, which is more soluble in organic solvents.[4][6][7] If the pH is not sufficiently basic, a significant portion of the amine will remain in its protonated, water-soluble form.

  • Troubleshooting Steps:

    • Check the pH: After adding a base (e.g., NaOH, Na2CO3), use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > 10-11) to fully deprotonate the amine.

    • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For 2-Amino-2-phenylpropan-1-ol, extract the basified aqueous layer at least 3-4 times with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Solvent Choice: Ensure the chosen organic solvent does not readily dissolve water. Solvents like ethyl acetate can dissolve a significant amount of water, which may retain some of the amine salt. Diethyl ether is often a good choice.[3]

Workflow for Purification of 2-Amino-2-phenylpropan-1-ol HCl

The following diagram outlines a general strategy for purifying the crude product, incorporating both acid-base extraction and recrystallization.

Purification_Workflow cluster_start Crude Product Analysis cluster_extraction Acid-Base Purification cluster_salt_formation Salt Formation cluster_recrystallization Final Recrystallization start Crude 2-Amino-2-phenylpropan-1-ol HCl tlc TLC/HPLC Analysis (Assess Impurity Profile) start->tlc dissolve Dissolve in Water/DCM tlc->dissolve If significant non-basic impurities are present recrystallize Recrystallize from Hot Solvent (e.g., Isopropanol) tlc->recrystallize If only minor impurities are present basify Basify Aqueous Layer (e.g., 2M NaOH to pH > 11) dissolve->basify extract Extract with Organic Solvent (3x DCM or Ether) basify->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Evaporate Solvent (Yields Free Base) dry->evaporate dissolve_base Dissolve Free Base in Anhydrous Solvent (e.g., Isopropanol, Ether) evaporate->dissolve_base add_hcl Add Anhydrous HCl (e.g., HCl in Isopropanol) dissolve_base->add_hcl precipitate Precipitate/Filter HCl Salt add_hcl->precipitate precipitate->recrystallize If further purification needed cool Slow Cool & Filter Crystals recrystallize->cool dry_final Dry Under Vacuum cool->dry_final end_product Pure 2-Amino-2-phenylpropan-1-ol HCl dry_final->end_product Recrystallization_Troubleshooting start_node Problem with Recrystallization q1 Does it crystallize on cooling? start_node->q1 Identify Issue q_node q_node a_node a_node solution_node solution_node q2 Is the solution cloudy or clear? q1->q2 No q3 Are the crystals pure? q1->q3 Yes a1 Solution is likely too dilute. Or solvent is too good. q2->a1 Clear a2 Product is 'oiling out'. Cooled too quickly or wrong solvent. q2->a2 Cloudy/Oily s_final Process Successful q3->s_final Yes a3 Impurities are co-crystallizing. q3->a3 No s1 1. Concentrate solution (evaporate solvent). 2. Scratch flask with glass rod. 3. Add a seed crystal. 4. Add an anti-solvent. a1->s1 s2 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool very slowly. 4. Change to a lower-boiling solvent. a2->s2 s3 1. If colored, use activated charcoal. 2. Perform a second recrystallization. 3. Consider an alternative method (e.g., Acid-Base Extraction). a3->s3

Sources

identification of by-products in 2-Amino-2-phenylpropan-1-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-phenylpropan-1-ol hydrochloride. The synthesis of this chiral amino alcohol, while well-established, is susceptible to the formation of various by-products that can complicate purification, reduce yields, and impact the quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive troubleshooting guide and a set of frequently asked questions (FAQs) to address common issues encountered during synthesis and to facilitate the identification and mitigation of by-products.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their associated by-products?

A1: The two most prevalent synthetic routes are the reduction of a nitro alcohol precursor and the reductive hydrogenation of an oxime intermediate. Each route has a unique impurity profile.

  • Route A: Reduction of 2-Nitro-2-phenylpropan-1-ol: This route typically starts with the Henry reaction (nitroaldol condensation) between benzaldehyde and nitroethane to form the nitro alcohol precursor.[1] The subsequent reduction of the nitro group is the critical step where by-products can arise.

    • Common By-products: Incomplete reduction can lead to the formation of the corresponding nitroso or hydroxylamine intermediates. Over-reduction or side reactions can lead to the formation of de-oxygenated products.

  • Route B: Hydrogenation of an α-Oximino Propiophenone Derivative: This method involves the catalytic hydrogenation of an isonitrosopropiophenone intermediate.[2]

    • Common By-products: Incomplete hydrogenation is a significant issue, leading to the formation of the oximino alcohol (from 1 mole of H₂) and the amino ketone (from 2 moles of H₂).[2]

Q2: My final product has a low melting point and appears impure, but the ¹H NMR spectrum looks largely correct. What could be the issue?

A2: This is a classic sign of diastereomeric impurities. 2-Amino-2-phenylpropan-1-ol has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). Synthetic methods that are not perfectly stereospecific can produce a mixture of diastereomers (e.g., erythro and threo isomers).[1] Diastereomers often have very similar NMR spectra but different physical properties, such as melting point and solubility. Chiral HPLC is the recommended method for identifying and quantifying diastereomeric purity.

Q3: I am observing unexpected peaks in my HPLC analysis. How can I identify them?

A3: The first step is to consider the synthetic route and potential side reactions. Common unidentified peaks could be unreacted starting materials, intermediates from incomplete reactions as mentioned in A1, or by-products from side reactions such as dimerization or reactions with the solvent. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or preparative HPLC followed by NMR and Mass Spectrometry of the isolated impurity are necessary.

Q4: Can by-products form during work-up and purification?

A4: Yes. The bifunctional nature of 2-Amino-2-phenylpropan-1-ol (containing both an amine and a hydroxyl group) makes it susceptible to certain reactions under non-optimal work-up conditions. For instance, in the presence of residual carbonyl compounds (like acetone used for cleaning) and acidic or basic conditions, oxazolidine formation can occur. It is crucial to use pure solvents and reagents during extraction and crystallization.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems, linking experimental observations to potential causes and offering validated solutions.

Issue 1: Low Yield of Final Product
Symptom Potential Cause(s) Troubleshooting & Recommended Actions
Low conversion of starting material (e.g., 2-nitro-2-phenylpropan-1-ol or isonitrosopropiophenone) 1. Catalyst Inactivity: The hydrogenation catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or deactivated.[2] 2. Insufficient Reducing Agent: The amount of reducing agent (e.g., H₂, LiAlH₄) may be stoichiometric insufficient.[1] 3. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the specific substrate and catalyst.1. Catalyst Management: Use fresh, high-quality catalyst. If reusing a catalyst, ensure proper washing and handling procedures are followed to prevent poisoning.[2] 2. Stoichiometry Check: Re-evaluate the stoichiometry of the reducing agent. For catalytic hydrogenations, ensure adequate hydrogen pressure and uptake. 3. Condition Optimization: Systematically vary temperature and pressure to find the optimal conditions for your setup. Monitor the reaction progress by TLC or HPLC to determine the ideal reaction time.
Significant amount of oily residue after crystallization 1. Presence of Intermediates: Incomplete reduction leads to the formation of intermediates like the oximino alcohol or amino ketone, which may be oils or have lower melting points.[2] 2. Formation of Diastereomers: The undesired diastereomer may have higher solubility in the crystallization solvent, remaining in the mother liquor.1. Drive the Reaction to Completion: Increase reaction time, temperature, or catalyst loading. Consider a fresh addition of catalyst if the reaction stalls. 2. Optimize Crystallization: Perform a solvent screen to find a crystallization solvent that provides better discrimination between the desired product and impurities. Analyze the mother liquor by HPLC to confirm the identity of the soluble components.
Issue 2: Identification of By-products by Analytical Methods

This section focuses on identifying by-products based on typical analytical data.

Observation: HPLC-UV analysis shows a major product peak and several minor, more polar, early-eluting peaks.

dot

Caption: By-product formation in nitro alcohol reduction.

  • Plausible Cause: The early-eluting peaks likely correspond to more polar intermediates of the nitro group reduction, such as the N-hydroxylamine derivative. The nitro group is reduced in a stepwise manner, and incomplete reaction can lead to the accumulation of these intermediates.[3]

  • Verification Protocol: LC-MS Analysis

    • Sample Preparation: Dilute the crude reaction mixture in the mobile phase.

    • LC Conditions: Use a C18 reverse-phase column with a gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.

    • Data Analysis:

      • The desired product, 2-Amino-2-phenylpropan-1-ol, will show a protonated molecule [M+H]⁺ at m/z corresponding to its molecular weight (152.22 g/mol ).

      • The N-hydroxylamine intermediate would have an [M+H]⁺ at m/z corresponding to a molecular weight of 168.22 g/mol .

      • The nitroso intermediate would have an [M+H]⁺ at m/z corresponding to a molecular weight of 152.22 g/mol (isomer of the product). Fragmentation patterns would be key to differentiation.

Observation: GC-MS analysis of the crude product shows, in addition to the desired amino alcohol, two significant by-product peaks.

dot

Caption: Stepwise reduction and by-product formation.

  • Plausible Cause: Incomplete hydrogenation of the isonitrosopropiophenone starting material. The reduction proceeds in stages, and stalling at intermediate points leads to the formation of the oximino alcohol and the amino ketone.[2]

  • Verification Protocol: GC-MS Analysis

    • Sample Preparation: The crude product can often be analyzed directly after dissolving in a suitable solvent like methanol or after derivatization (e.g., with a silylating agent like BSTFA) to improve peak shape and volatility.

    • GC Conditions: Use a standard non-polar capillary column (e.g., DB-5ms) with a temperature program from 100°C to 280°C.

    • MS Analysis: Analyze the mass spectrum of each peak.

      • 2-Amino-2-phenylpropan-1-ol: Will show characteristic fragments.

      • Oximino Alcohol: Will have a molecular ion corresponding to the addition of one mole of H₂ to the starting material.

      • Amino Ketone: Will have a molecular ion corresponding to the addition of two moles of H₂ to the starting material. Its mass spectrum will likely show a prominent acylium ion fragment.

Issue 3: Diastereomeric and Enantiomeric Impurities

Observation: The product shows a broad melting point or fails chiral HPLC specifications.

dot

Caption: Workflow for chiral impurity analysis and resolution.

  • Plausible Cause: The synthetic route lacks complete stereocontrol, leading to the formation of more than one stereoisomer. The Henry reaction, if not properly controlled, can produce a mixture of diastereomers of the nitro alcohol precursor, which then carries through to the final product.[1]

  • Troubleshooting & Verification Protocol: Chiral HPLC

    • Column Selection: Utilize a chiral stationary phase (CSP) designed for the separation of amines and alcohols. Polysaccharide-based columns (e.g., Chiralpak IA, AD-H) are often a good starting point.[4]

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase. It may be necessary to free-base the sample by partitioning between a mild aqueous base and an organic solvent, then analyzing the organic extract.

    • Analysis: The different stereoisomers will elute at different retention times. The peak area percentages will give the diastereomeric and/or enantiomeric ratio.

    • Resolution: If diastereomeric impurities are present, they can often be removed by fractional crystallization, as diastereomers have different solubilities. Enantiomeric impurities require chiral resolution techniques.

References

  • Hoover, J. R. E., & Hass, H. B. (1947). Journal of Organic Chemistry, 12, 506.
  • Wilbert, G., & Sosis, P. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. U.S. Patent No. 3,028,429. Washington, DC: U.S.
  • Hartung, W. H., et al. (1952). Journal of the American Chemical Society, 74, 5927-5929.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Amino-4-phenylpentan-1-ol Preparations.
  • Romero, E., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemCatChem. [Link]

  • Zuckermann, R. N., et al. (2024). Enhancing Molecular Diversity of Peptoid Oligomers Using Amino Acid Synthons. The Royal Society of Chemistry.
  • Parmeggiani, F., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering. [Link]

  • Al-Amin, M., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports. [Link]

  • PubChem. (n.d.). Phenylpropanolamine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Mendkovich, A. S., et al. (2025). Mechanism of Electroreduction of the Henry Reaction Products. Electrochemically Initiated Degradation of 1-Phenyl-2-Nitroethanol.
  • Powers, R. J., et al. (2023). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Reviews Chemistry. [Link]

  • Penchovsky, R. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. [Link]

  • Szymańska, E., et al. (2025). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • Kaspar, H., et al. (2022). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS.
  • Lake, C. R., et al. (1990). Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports. The American Journal of Medicine. [Link]

  • Forli, S., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. [Link]

  • Kim, D., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-phenylpropan-1-ol Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable amino alcohol intermediate. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve high yields and purity with confidence.

Core Synthetic Strategy: A Validated Workflow

The most reliable and common lab-scale synthesis of this compound begins with the commercially available starting material, 2-amino-2-phenylpropanoic acid. The primary challenge lies in the selective reduction of the carboxylic acid moiety without interference from the basic amino group. This necessitates a protection-reduction-deprotection sequence, which also facilitates purification.

Below is a visualization of the recommended synthetic workflow.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Carboxylic Acid Reduction cluster_2 Step 3: Deprotection & Salt Formation A 2-Amino-2-phenylpropanoic Acid B Boc-Protected Intermediate A->B (Boc)2O, Base (e.g., NaOH, TEA) C Boc-Protected Amino Alcohol B->C Reducing Agent (e.g., LiAlH4 or BH3•THF) in Anhydrous THF D 2-Amino-2-phenylpropan-1-ol Hydrochloride (Final Product) C->D Anhydrous HCl (in Dioxane or IPA) G Start Final Product is an Oil/ Sticky Solid CheckPurity Is the free-base precursor pure? (Check TLC/NMR) Start->CheckPurity Purify Purify via Flash Chromatography CheckPurity->Purify No CheckAnhydrous Are conditions anhydrous? CheckPurity->CheckAnhydrous Yes Purify->CheckAnhydrous Dry Thoroughly dry organic extracts. Azeotrope with Toluene. CheckAnhydrous->Dry No CheckSolvent Is the crystallization solvent optimal? CheckAnhydrous->CheckSolvent Yes Dry->CheckSolvent SolventSystem Dissolve in minimal IPA/EtOH. Add HCl in Ether/Dioxane. Add anti-solvent (Ether/Hexanes). CheckSolvent->SolventSystem No Success Obtain Crystalline Product CheckSolvent->Success Yes SolventSystem->Success

Technical Support Center: Stability of 2-Amino-2-phenylpropan-1-ol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of 2-Amino-2-phenylpropan-1-ol hydrochloride in solution. By understanding the degradation pathways and implementing preventative measures, you can ensure the integrity and reliability of your experimental results.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: I prepared an aqueous solution of this compound, and it has developed a yellow or brownish tint over time. What is causing this discoloration?

Answer:

The discoloration of your solution is a common indicator of chemical degradation. There are two primary culprits for this observation:

  • Oxidative Degradation: this compound is susceptible to oxidation. This process can be accelerated by factors such as elevated temperature, exposure to light, and alkaline pH. The colored byproducts are often the result of complex reactions involving the amine and phenyl groups.

  • Maillard-type Reactions: If your solution contains reducing sugars (e.g., glucose, fructose, lactose), a non-enzymatic browning reaction, known as the Maillard reaction, can occur between the primary amine of the 2-Amino-2-phenylpropan-1-ol and the carbonyl group of the sugar. This is a well-documented incompatibility for the closely related compound, phenylpropanolamine hydrochloride.[1]

Immediate Actions:

  • Discard the Solution: Do not use the discolored solution for your experiments, as the presence of degradation products can lead to inaccurate and unreliable results.

  • Review Your Formulation: Check the composition of your solution for any reducing sugars. If they are not essential to your experiment, consider replacing them with non-reducing sugars (e.g., sucrose) or sugar alcohols (e.g., sorbitol), which have been shown to be more compatible.[1]

Preventative Measures:

  • pH Adjustment: Maintain the pH of your stock solutions in the acidic range (ideally pH 3-5). The hydrochloride salt form is more stable at acidic pH, which helps to minimize oxidation.

  • Use of Antioxidants: For long-term storage or if your experimental conditions are harsh, consider adding a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to your solution.

  • Degas Your Solvent: Before preparing your solution, sparging the solvent with an inert gas like nitrogen or argon can help to remove dissolved oxygen, a key component in oxidative degradation.

Question 2: I am observing a loss of potency of my this compound solution over a shorter period than expected. What are the likely causes?

Answer:

A rapid loss of potency is a clear sign of degradation. Besides the oxidative and Maillard-type reactions mentioned above, other factors can contribute to this issue:

  • Improper Storage Conditions:

    • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[2][3]

    • Light Exposure: Amphetamine-like compounds can be susceptible to photodegradation.[4][5] Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions.

  • Incompatible Excipients: Aside from sugars, other components in your formulation could be reacting with the this compound. For instance, strong oxidizing agents are a known incompatibility.[6]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your solutions are stored at the recommended temperature, typically 2-8°C, and are protected from light by using amber vials or by wrapping the container in aluminum foil.[7]

  • Conduct a Forced Degradation Study: To identify the primary cause of instability in your specific formulation, you can perform a forced degradation study. This involves exposing your solution to stress conditions such as heat, light, acid, base, and oxidizing agents, and then analyzing the samples by a stability-indicating method like HPLC.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: For optimal stability, stock solutions should be:

  • Stored at 2-8°C. [7]

  • Protected from light using amber glass containers or by wrapping clear containers in foil.

  • Maintained at an acidic pH (3-5).

  • Tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen.[8]

Q2: What is the likely mechanism of oxidative degradation?

A2: While specific studies on 2-Amino-2-phenylpropan-1-ol are limited, the oxidation of similar amine-containing compounds often involves the formation of imines and subsequent hydrolysis or further oxidation to various byproducts. The presence of a benzylic alcohol also provides a site for oxidation. The reaction is often faster in alkaline conditions.[9]

Q3: Can I autoclave a solution containing this compound?

A3: Autoclaving is not recommended. The high temperature and pressure will likely cause significant degradation. If sterile filtration is required, use a 0.22 µm filter.

Q4: How can I monitor the stability of my solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the potency of your solution and detect the formation of degradation products. A simple isocratic reverse-phase HPLC method with UV detection is often sufficient.

III. Experimental Protocols & Data

Protocol 1: Preparation of a Stable Stock Solution
  • Solvent Preparation: Use high-purity water (e.g., Milli-Q or equivalent). If long-term stability is critical, degas the water by sparging with nitrogen or argon for 15-20 minutes.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Dissolve the compound in the prepared solvent.

  • pH Adjustment: Check the pH of the solution. If necessary, adjust to a pH between 3 and 5 using a dilute solution of hydrochloric acid.

  • Storage: Transfer the solution to a clean, amber glass vial. Seal the vial tightly and store it at 2-8°C.

Data Summary: Factors Affecting Stability
FactorRecommendationRationale
pH Acidic (3-5)Minimizes oxidation of the amine group.
Temperature 2-8°CReduces the rate of all chemical degradation reactions.[2][3]
Light Protect from lightPrevents photodegradation.[4][5]
Oxygen Minimize exposureReduces the potential for oxidative degradation.
Additives Avoid reducing sugarsPrevents Maillard-type reactions.[1]

IV. Visualizing Degradation Pathways

To better understand the potential degradation mechanisms, the following diagrams illustrate the likely chemical transformations.

cluster_oxidation Oxidative Degradation Pathway Compound 2-Amino-2-phenylpropan-1-ol C₉H₁₃NO Imine_Intermediate Imine Intermediate Compound->Imine_Intermediate Oxidation Oxidizing_Agent {[O] | (e.g., O₂, Peroxides)} Oxidizing_Agent->Imine_Intermediate Further_Oxidation Further Oxidation/Hydrolysis Products (e.g., Benzaldehyde, Ammonia, etc.) Imine_Intermediate->Further_Oxidation

Caption: Plausible oxidative degradation pathway.

cluster_maillard Maillard-Type Reaction Pathway Compound 2-Amino-2-phenylpropan-1-ol (Primary Amine) Schiff_Base Schiff Base Formation Compound->Schiff_Base Reducing_Sugar {Reducing Sugar | (e.g., Glucose, Fructose)} Reducing_Sugar->Schiff_Base Amadori_Product Amadori Rearrangement Schiff_Base->Amadori_Product Melanoidins Melanoidins (Colored Polymers) Amadori_Product->Melanoidins Further Reactions

Caption: Simplified Maillard-type reaction with reducing sugars.

V. References

  • Sigma-Aldrich. Safety Data Sheet for 2-Amino-2-methyl-1-propanol. (This is a proxy, as a specific SDS for the title compound with detailed stability was not found, but general handling for amino alcohols is relevant).

  • Oxidation of phenylpropanolamine with n-bromosuccinimide in acid and alkaline solutions. A kinetic and mechanistic study. ResearchGate.

  • A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. PubMed.

  • Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water. ResearchGate.

  • A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. MDPI.

  • Phenylpropanolamine. PubChem.

  • Barry, R. H., Weiss, M., Johnson, J. B., & DeRitter, E. (1982). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of pharmaceutical sciences, 71(1), 116–118.

  • Phenylpropanolamine. AERU - University of Hertfordshire.

  • 2-Amino-1-phenylpropan-1-one hydrochloride. Biosynth.

  • Phenylpropanolamine HCL SR Capsules. Northwest Compounders.

  • Factors That Affect the Stability of Compounded Medications. The PCCA Blog.

  • Drug Stability and factors that affect on the drug stability. ResearchGate.

  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. MDPI.

  • What is the mechanism of Phenylpropanolamine Hydrochloride?. Patsnap Synapse.

  • Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. PMC - NIH.

  • The Maillard Reaction. ScienceDirect.

  • SPECIAL NOTICE - Cessation of marketing of phenylpropanolamine that may result in recalling of products. DEA Diversion Control Division.

  • An In-depth Technical Guide on the Core Mechanism of Action of Phenylpropanolamine Hydrochloride. Benchchem.

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.

  • Chemistry of the Maillard Reaction. YouTube.

  • Dopamine oxidation at gold electrodes: mechanism and kinetics near neutral pH. Royal Society of Chemistry.

Sources

common impurities found in commercial 2-Amino-2-phenylpropan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Amino-2-phenylpropan-1-ol hydrochloride. This guide is designed to provide in-depth technical assistance to professionals working with this chiral amino alcohol. We will address common challenges encountered during its use, with a focus on identifying and managing impurities that can impact experimental outcomes.

Note on Structural Isomers: Much of the available literature focuses on the closely related structural isomer, 2-amino-1-phenylpropan-1-ol hydrochloride (also known as phenylpropanolamine or norephedrine hydrochloride). Due to the similarity in their synthetic pathways, the types of impurities encountered are often analogous. This guide will leverage this existing knowledge, providing scientifically grounded advice applicable to this compound, while clearly noting the instances where the information is extrapolated from its isomer.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: What are the most common impurities in commercial batches of this compound?

The purity of commercial this compound is influenced by the synthetic route employed. The most prevalent impurities are typically process-related, arising from incomplete reactions or side reactions.

Common Impurity Classes:

  • Synthesis-Related Impurities: These are by-products formed during the synthesis of the target molecule.

  • Stereoisomeric Impurities: These include the undesired enantiomer or diastereomers.

  • Degradation Products: These can form during storage or under specific experimental conditions.

Based on analogous syntheses of phenylpropanolamines, the following specific impurities should be considered[1]:

Impurity ClassSpecific ImpurityPotential Source
Synthesis-Related 2-Amino-2-phenylpropan-1-oneIncomplete reduction of the ketone precursor.
2-(Hydroxyimino)-2-phenylpropan-1-olIncomplete reduction of the oxime intermediate.
Starting materials and reagentsCarry-over from the synthetic process.
Stereoisomeric (R)-2-Amino-2-phenylpropan-1-olIncomplete stereoselectivity in an asymmetric synthesis or resolution.
Diastereomers (if applicable)Non-stereoselective reduction of a precursor with two chiral centers.
Degradation Oxazoline derivativesIntramolecular cyclization, potentially accelerated by heat or specific reagents.
FAQ 2: I am observing unexpected peaks in my HPLC analysis. How can I identify if they are synthesis-related impurities?

Unexpected peaks in your chromatogram often point to impurities from the synthetic route. A common method for producing phenylpropanolamines is the catalytic hydrogenation of a precursor like isonitrosopropiophenone. Incomplete hydrogenation is a frequent source of impurities.[1]

Troubleshooting Steps:

  • Review the Synthesis: Understand the synthetic pathway used to produce your batch of this compound. The likely impurities are often intermediates or by-products of this process.

  • Hypothesize Impurity Structures:

    • Incomplete Reduction: If a reduction step was involved (e.g., from a ketone or oxime), consider the structures of the partially reduced intermediates. For instance, the hydrogenation of isonitrosopropiophenone to phenylpropanolamine requires 3 moles of hydrogen. Undesired by-products can include the oximino alcohol (formed with 1 mole of hydrogen) and the amino ketone (formed with 2 moles of hydrogen).[1]

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weights of the impurity peaks. This data is invaluable for confirming your hypotheses.

  • Reference Standards: If available, inject reference standards of the suspected impurities to confirm their retention times.

Experimental Protocol: HPLC-UV Analysis for Purity Assessment

This protocol is a general starting point and should be optimized for your specific system and sample.

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer, pH 7.0) and an organic modifier like methanol or acetonitrile.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm.[2]

  • Sample Preparation: Dissolve the this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Logical Workflow for Impurity Identification

Caption: Workflow for identifying unknown impurities.

FAQ 3: My experiment is sensitive to stereochemistry. How can I assess the enantiomeric purity of my this compound?

For stereospecific applications, ensuring high enantiomeric purity is critical. The presence of the undesired enantiomer can lead to reduced efficacy or off-target effects. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity.

Key Considerations for Chiral HPLC:

  • Chiral Stationary Phase (CSP): The choice of CSP is crucial. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for separating the enantiomers of amino alcohols.

  • Mobile Phase: The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, needs to be carefully optimized to achieve baseline separation.

  • Derivatization (Optional): In some cases, derivatizing the amino alcohol with a chiral or UV-active reagent can enhance separation and detection.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This is a representative protocol; optimization is likely necessary.

  • Column: A chiral column such as a Chiralpak® AD-H or similar amylose-based CSP.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.

Diagram of Chiral Separation

Chiral_Separation cluster_0 Racemic Mixture cluster_1 Chiral HPLC Column cluster_2 Separated Enantiomers R_enantiomer R CSP Chiral Stationary Phase R_enantiomer->CSP Interaction S_enantiomer S S_enantiomer->CSP Interaction Separated_R R CSP->Separated_R Different Elution Times Separated_S S CSP->Separated_S

Caption: Principle of chiral separation by HPLC.

FAQ 4: My sample of this compound has a lower-than-expected purity. What is a reliable method for purification?

Recrystallization is a robust and widely used technique for purifying solid organic compounds like this compound. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

Key Steps in Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phenylpropanolamine hydrochloride, aliphatic alcohols with 3 to 4 carbon atoms, such as isopropanol, are often effective.[1] Mixtures of solvents, like methanol and water, can also be used.

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of large, pure crystals.

  • Crystallization: As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities tend to remain in the solution.

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Dry the crystals to remove any residual solvent.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline.

  • Dissolution: In a suitable flask, add the impure this compound. Heat a suitable solvent (e.g., isopropanol) in a separate container. Add the minimum amount of hot solvent to the flask containing the solid until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visual Guide to Recrystallization

Recrystallization_Process Impure_Solid Impure Solid in Flask Add_Hot_Solvent Add Minimum Hot Solvent Impure_Solid->Add_Hot_Solvent Dissolved Completely Dissolved Add_Hot_Solvent->Dissolved Slow_Cooling Slow Cooling Dissolved->Slow_Cooling Crystal_Formation Pure Crystals Form Slow_Cooling->Crystal_Formation Impurities_in_Solution Impurities Remain in Solution Slow_Cooling->Impurities_in_Solution Filtration Vacuum Filtration Crystal_Formation->Filtration Pure_Crystals Pure, Dry Crystals Filtration->Pure_Crystals

Caption: Step-by-step recrystallization workflow.

References

  • Hartung, W. H. (1952). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. U.S. Patent No. 3,028,429. Washington, DC: U.S.
  • Al-Saeed, M. M., et al. (2024). Evaluation of stability of (1R, 2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-9. [Link]

Sources

Technical Support Center: Chiral Separation of 2-Amino-2-phenylpropan-1-ol Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-Amino-2-phenylpropan-1-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving the stereoisomers of this compound. As a molecule with two chiral centers, 2-Amino-2-phenylpropan-1-ol exists as two pairs of enantiomers, which are diastereomeric to each other. Separating these diastereomers is a critical step in synthesis and purification, yet it presents unique chromatographic challenges due to their similar physicochemical properties.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to overcome common hurdles in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the chiral separation of 2-Amino-2-phenylpropan-1-ol diastereomers in a direct question-and-answer format.

Q1: I am observing complete co-elution of my diastereomer peaks. What is my first course of action?

A: Complete co-elution indicates that the current chromatographic system lacks the necessary selectivity for your diastereomers.[1] In this scenario, minor adjustments to the mobile phase composition (e.g., changing the alcohol percentage by a few points) are unlikely to yield a separation. The primary goal is to fundamentally alter the chiral recognition mechanism.

Causality: Diastereomers, while having different physical properties, can still exhibit very similar interactions with a given chiral stationary phase (CSP). If the specific interactions required for separation (e.g., hydrogen bonding, π-π interactions, steric hindrance) are not sufficiently different between the two diastereomers and the CSP, no resolution will occur.

Recommended Actions:

  • Change the Chiral Stationary Phase (CSP): This is the most effective strategy.[2] The choice of CSP is the most critical parameter for achieving chiral resolution.[3] Polysaccharide-based CSPs are highly versatile, but the polymer backbone (amylose vs. cellulose) and the carbamate substituents create vastly different chiral environments.[4][5] If you started with an amylose-based column (e.g., Chiralpak® IA), switch to a cellulose-based column (e.g., Chiralcel® OD).

  • Change the Chromatographic Mode: If you are in normal phase, consider switching to polar organic or reversed-phase mode. This drastically changes the interaction chemistry. For instance, in reversed-phase, hydrophobic interactions play a much larger role, which may be leveraged for separation.

  • Alter the Mobile Phase Solvent: A complete change of the organic modifier can induce selectivity. For example, switching from isopropanol to ethanol or acetonitrile in the mobile phase alters the polarity and hydrogen bonding characteristics of the eluent, which can significantly impact retention and selectivity.[2][6]

Q2: My peaks are present, but they are broad and exhibit significant tailing. How can I improve the peak shape?

A: Peak tailing for 2-Amino-2-phenylpropan-1-ol, a basic compound, is typically caused by undesirable secondary ionic interactions with acidic sites on the silica gel support of the CSP. The primary amino group can interact strongly with residual silanols, leading to poor peak symmetry.

Causality: The basic amine functionality of your analyte can be protonated and interact with deprotonated, acidic silanol groups on the silica surface. These strong, non-specific interactions delay a portion of the analyte molecules as they travel through the column, resulting in a "tailing" peak.

Recommended Actions:

  • Incorporate a Basic Additive: For normal phase or polar organic mode, add a small amount of a basic modifier to the mobile phase.[7]

    • Diethylamine (DEA) or Triethylamine (TEA) are commonly used at concentrations of 0.1% to 0.5%.[7]

    • These additives compete with the analyte for active silanol sites, effectively masking them and preventing strong secondary interactions.[8]

    • In some cases, additives like ethylenediamine (EDA) or 2-aminoethanol (AE) can provide even better peak symmetry.[7]

  • Use an Acidic Additive: While counterintuitive for a basic analyte, an acidic additive like Trifluoroacetic Acid (TFA) or Formic Acid (0.1%) can also improve peak shape.[9] The acid ensures the analyte is consistently in its protonated state, which can lead to more uniform interactions with the CSP and improved peak shape, although it may also reduce retention time.[9]

  • Combined Additives: A combination of both an acidic and a basic additive (e.g., 0.05% TFA and 0.05% TEA) can sometimes provide the best resolution and peak shape by controlling both the analyte's ionization state and the stationary phase's active sites.[9]

Q3: I have achieved partial separation, but the resolution (Rs) is below the desired 1.5. How can I optimize the method?

A: Achieving baseline resolution often requires fine-tuning the chromatographic conditions. A systematic approach to optimization is key.

Causality: Resolution is a function of efficiency, selectivity, and retention. To improve it, you must manipulate the parameters that affect these factors. Selectivity (α) is the most powerful factor for improving resolution in chiral separations.

Optimization Workflow:

  • Adjust Mobile Phase Strength:

    • In normal phase (e.g., Hexane/Alcohol), decrease the percentage of the alcohol (the stronger solvent). This will increase retention times and often gives the CSP more time to interact with the analytes, potentially increasing selectivity and resolution.

  • Change the Alcohol Modifier: The choice of alcohol can have a profound effect on selectivity.[6] If you are using Isopropanol (IPA), test Ethanol (EtOH) or Methanol (MeOH). The different sizes and hydrogen-bonding capabilities of these alcohols will alter the interaction between your diastereomers and the CSP.

  • Optimize Column Temperature: Temperature affects the kinetics and thermodynamics of the chiral recognition process.

    • Decrease Temperature: Often leads to stronger interactions, increased retention, and potentially higher selectivity. Try running at 10°C or 15°C.

    • Increase Temperature: Can improve efficiency (sharper peaks) but may reduce selectivity. A temperature study (e.g., from 10°C to 40°C) is highly recommended to find the optimal balance.

  • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates (efficiency) and improve resolution, though it will increase the analysis time.

Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical workflow for addressing common separation challenges.

G start Problem Identified: Poor Diastereomer Separation q1 Are peaks completely co-eluting? start->q1 change_csp Primary Action: Change Chiral Stationary Phase (e.g., Amylose to Cellulose) q1->change_csp co_elute_yes q2 Is peak shape poor? (Tailing > 1.5) q1->q2 co_elute_no co_elute_yes YES change_mode Secondary Action: Change Chromatographic Mode (e.g., NP to RP/PO) change_csp->change_mode end_node Achieved Baseline Separation (Rs >= 1.5) change_mode->end_node co_elute_no NO (Partial Separation or Tailing) add_modifier Add Mobile Phase Modifier: - Basic: 0.1% DEA for NP - Acidic: 0.1% TFA for RP - Or a combination q2->add_modifier tailing_yes optimize_mp Optimize Mobile Phase: - Adjust alcohol % - Change alcohol type (IPA vs EtOH) q2->optimize_mp tailing_no tailing_yes YES add_modifier->optimize_mp tailing_no NO (Good Shape, Rs < 1.5) optimize_temp Optimize Temperature: - Screen 10°C to 40°C optimize_mp->optimize_temp optimize_temp->end_node

Caption: A step-by-step troubleshooting workflow for diastereomer separation.

Q4: I am moving from an analytical HPLC method to preparative scale. Why is my resolution collapsing?

A: Scaling up from analytical to preparative chromatography introduces challenges related to mass overload and flow dynamics. The high concentration of sample injected in preparative work can saturate the stationary phase, leading to peak broadening and a loss of resolution.

Causality: In analytical chromatography, the sample amount is small enough that interactions occur under linear isotherm conditions. In preparative chromatography, you operate under mass-overload conditions. This broadens the peaks, and if the intrinsic resolution is not high enough to begin with, the peaks will merge.

Recommended Actions:

  • Optimize Loading: Perform a loading study to determine the maximum amount of sample that can be injected onto your preparative column without catastrophic loss of resolution.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for preparative chiral separations.[10]

    • Higher Throughput: SFC allows for higher flow rates and faster separations.[6]

    • Higher Loading Capacity: SFC often has a higher loading capacity compared to HPLC.

    • Easier Solvent Removal: The primary mobile phase component, CO₂, evaporates upon depressurization, simplifying downstream processing.

  • Stacked Injections: For both HPLC and SFC, stacked injections can be used to increase throughput by injecting the next sample before the previous one has fully eluted.

Experimental Protocols

Protocol 1: HPLC Screening for Diastereomer Separation

This protocol outlines a general workflow for initial method development using HPLC.

1. Materials & Equipment:

  • HPLC System: Standard system with pump, autosampler, column oven, and UV/DAD detector.

  • Chiral Columns: A recommended screening set includes:

    • Amylose-based: Chiralpak® IA or Lux® Amylose-1

    • Cellulose-based: Chiralcel® OD-H or Lux® Cellulose-1

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA).

  • Sample: 1 mg/mL solution of the 2-Amino-2-phenylpropan-1-ol diastereomer mixture dissolved in mobile phase.

2. Screening Procedure:

The goal is to test different selectivities by screening multiple columns and mobile phase modes.[11]

Table 1: Recommended Starting Conditions for HPLC Screening

ModeColumn TypeMobile PhaseAdditive (if needed)
Normal Phase (NP) PolysaccharideHexane / IPA (80:20)0.1% DEA
Hexane / EtOH (90:10)0.1% DEA
Polar Organic (PO) PolysaccharideACN / IPA (95:5)0.1% DEA
MeOH / IPA (90:10)0.1% DEA
Reversed Phase (RP) PolysaccharideACN / Water (50:50)0.1% TFA
MeOH / Water (50:50)0.1% TFA

3. Chromatographic Parameters:

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: 220 nm or as determined by UV scan

4. Evaluation:

  • Evaluate chromatograms for any sign of peak separation.

  • If partial separation is observed, proceed to the optimization steps described in the troubleshooting section (Q3).

  • If co-elution occurs on all columns in a given mode, switch to a different mode.

Method Development Strategy

This diagram outlines a high-level strategy for selecting the right separation technique.

G start Analyte: 2-Amino-2-phenylpropan-1-ol (Basic, Polar) q1 Goal of Separation? start->q1 analytical Analytical (Purity Check, Quantitation) q1->analytical Analytical preparative Preparative (Isolate Stereoisomers) q1->preparative Preparative hplc HPLC is a robust choice. Proceed with NP, PO, or RP screening. analytical->hplc preparative->hplc Also viable sfc SFC is often superior. Higher throughput & loading. Lower solvent waste. preparative->sfc hplc_protocol Follow HPLC Screening Protocol hplc->hplc_protocol sfc_protocol Follow SFC Screening Protocol sfc->sfc_protocol

Caption: Decision tree for selecting a chiral separation technique.

Protocol 2: SFC Method Development for Preparative Separation

SFC is highly recommended for preparative-scale purification of chiral amines.

1. Materials & Equipment:

  • SFC System: Analytical or Preparative SFC system with a back-pressure regulator.

  • Chiral Columns: Same set as for HPLC screening.

  • Mobile Phase: Supercritical CO₂ and HPLC-grade Methanol (MeOH) or Ethanol (EtOH).

  • Additive: Diethylamine (DEA) added to the alcohol co-solvent.

2. Screening Procedure:

Table 2: Recommended Starting Conditions for SFC Screening

Column TypeCo-SolventGradient / IsocraticAdditive in Co-Solvent
PolysaccharideMethanol5% to 40% over 5 min0.2% DEA
PolysaccharideEthanol5% to 40% over 5 min0.2% DEA

3. Chromatographic Parameters:

  • Flow Rate: 3.0 mL/min (for analytical screening)

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV/DAD

4. Optimization and Scale-Up:

  • Once the best CSP and co-solvent combination is identified, optimize the separation isocratically by adjusting the percentage of the co-solvent to achieve Rs > 1.5.

  • The method can then be geometrically scaled to a larger diameter preparative column.

  • Perform a loading study on the preparative column to maximize throughput.

References

  • Effect of acid or base additive in the mobile phase on enantiomer separation of amino alcohols using polysaccharide derived chiral columns. Korea Science.
  • High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers
  • Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. PubMed.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Separ
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Troubleshooting low enantiomeric excess in chiral resolution experiments. Benchchem.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Chiral Stationary Phases for Liquid Chrom
  • How to separate the diastereomer peak
  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Trouble with chiral separations - May 20 2020.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Journal of Chrom
  • Chiral Separations: Using SFC to Unlock Purific
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Amino Acid and Peptide Chiral Separ
  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separ
  • Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC. Benchchem.
  • Chiral Separation of Amino Acid Enantiomers.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Simplified Chiral HPLC/SFC Column Screening Str
  • Comparative study on separation of diastereomers by HPLC.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH.
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
  • Stereoselective,Stereospecific,Enantioselective,Enantiospecific,Diastereospecific,Diastereoselective. YouTube.

Sources

stability study of 2-Amino-2-phenylpropan-1-ol hydrochloride under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scientists performing stability studies of this compound, with a specific focus on the influence of pH. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns and likely degradation pathways for this compound under different pH conditions?

A1: Understanding the molecular structure is key. 2-Amino-2-phenylpropan-1-ol is a phenylalkanolamine. Its stability is primarily influenced by the amino group and the benzylic alcohol (a hydroxyl group on a carbon adjacent to the phenyl ring). The hydrochloride salt form means that in solution, the amine is protonated (R-NH3+). The pH of the solution will dictate the equilibrium between the protonated and the free base (R-NH2) forms, which in turn governs reactivity.

  • Acidic Conditions (pH 1-3):

    • Mechanism: In a highly acidic medium, the amino group is fully protonated, making it a poor nucleophile and protecting it from oxidative degradation. However, the benzylic alcohol is susceptible to acid-catalyzed dehydration. This involves protonation of the hydroxyl group, forming a good leaving group (water), and subsequent elimination to form a resonance-stabilized carbocation. This can lead to the formation of an unsaturated impurity.

    • Expected Degradant: The primary degradation product is likely the corresponding alkene via dehydration.

  • Neutral Conditions (pH 6-8):

    • Mechanism: The molecule is expected to exhibit its maximum stability in the neutral to slightly acidic pH range. The concentration of both H+ and OH- ions is low, minimizing the rates of both acid- and base-catalyzed reactions.

  • Alkaline Conditions (pH > 9):

    • Mechanism: In a basic medium, the amino group is deprotonated to its free base form (R-NH2). This free amine is a much stronger nucleophile and is more susceptible to oxidation. The phenyl ring and the adjacent carbons can be targets for oxidative degradation, potentially leading to colored degradants. If a strong oxidizing agent is present, this pathway is accelerated.

    • Expected Degradants: Oxidation of the amine or the benzylic carbon is possible. This can lead to the formation of imines, ketones (such as 2-Amino-1-phenylpropan-1-one), or further cleavage products.[1]

Q2: I need to set up a forced degradation study. What are the standard starting conditions for acid and base hydrolysis?

A2: Forced degradation, or stress testing, is essential for developing a stability-indicating method.[2] The goal is to achieve 5-20% degradation, which is sufficient to demonstrate that your analytical method can resolve the parent drug from its degradants without destroying the sample entirely.[3]

A common starting point is outlined in the International Council for Harmonisation (ICH) guidelines.[2][4] For this compound, we recommend the following initial conditions, which should be optimized for your specific drug concentration.

Stress Condition Reagent Typical Concentration Temperature Initial Timepoint Key Consideration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M60 °C24 hoursNeutralize sample with an equivalent amount of base before HPLC injection to protect the column.
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M60 °C24 hoursNeutralize sample with an equivalent amount of acid before HPLC injection.
Neutral Hydrolysis Purified WaterN/A60 °C24 hoursServes as a control to assess the contribution of temperature alone.
Q3: What is the most appropriate analytical technique for a pH stability study, and can you provide a starting point for method development?

A3: The gold standard for stability-indicating assays is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2] This technique offers the specificity and resolving power needed to separate the parent compound from its degradation products.

For a molecule like 2-Amino-2-phenylpropan-1-ol, which contains a phenyl chromophore, UV detection is ideal. A good starting point for method development would be:

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) B: AcetonitrileA buffered aqueous phase controls the ionization state of the amine for consistent retention. Acetonitrile is a common organic modifier.
Elution Mode Isocratic (e.g., 70:30 A:B) or GradientStart with isocratic. If degradants are not well-resolved, switch to a gradient (e.g., 10% to 90% B over 20 minutes).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Wavelength ~220 nmPhenylpropanolamine and related compounds show good absorbance at this wavelength.[5]
Column Temperature 30 °CProvides better peak shape and run-to-run reproducibility.
Q4: My chromatogram shows a new, significant peak after acid stress. How can I identify it?

A4: The appearance of a new peak is the desired outcome of a forced degradation study. Based on the likely degradation pathway (see Q1), this peak could be the result of dehydration. To confirm its identity, you should employ Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides the molecular weight of the unknown compound, which is a critical piece of structural information.[3]

For example, 2-Amino-2-phenylpropan-1-ol has a molecular weight of approximately 151.21 g/mol .[6] Dehydration involves the loss of a water molecule (18.02 g/mol ). Therefore, you would expect the degradation product to have a molecular weight of approximately 133.19 g/mol . An LC-MS analysis can confirm if your unknown peak corresponds to this mass.

Visualized Pathways and Workflows

G cluster_acid Acidic Conditions (pH < 3) cluster_base Alkaline Conditions (pH > 9) A_Start 2-Amino-2-phenylpropan-1-ol A_Inter Protonated Benzylic Alcohol A_Start->A_Inter + H+ B_Start 2-Amino-2-phenylpropan-1-ol A_End Dehydration Product (Alkene/Imine) A_Inter->A_End - H2O B_Inter Free Amine (R-NH2) B_Start->B_Inter - H+ B_End Oxidation Products (e.g., Ketone) B_Inter->B_End + [O]

Caption: Predicted degradation pathways under acidic and alkaline stress.

workflow prep Prepare Stock Solution of Compound stress Aliquot and Add Stressors (HCl, NaOH, H2O) prep->stress incubate Incubate at Controlled Temperature & Time stress->incubate neutralize Cool and Neutralize Stressed Samples incubate->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc data Quantify Parent Peak & Degradation Products hplc->data report Report % Degradation and Identify Peaks data->report

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation

This protocol describes the setup for a preliminary forced degradation study.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Sample Preparation:

    • Acid Stress: In a clean vial, mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Stress: In a separate vial, mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Neutral Stress: In a third vial, mix 5 mL of the stock solution with 5 mL of purified water.

    • Control: Keep a portion of the original stock solution at 4°C, protected from light.

  • Incubation: Place the sealed acid, base, and neutral vials in a water bath or oven set to 60°C.

  • Sampling and Quenching:

    • After a predetermined time (e.g., 24 hours), remove the vials and allow them to cool to room temperature.

    • Quench the reactions:

      • To the acid-stressed sample, add 5 mL of 0.2 M NaOH to neutralize the acid.

      • To the base-stressed sample, add 5 mL of 0.2 M HCl to neutralize the base.

    • Dilute all samples (including the control) to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze the samples immediately using the validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • System Preparation:

    • Set up the HPLC system according to the parameters in the table below.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability:

    • Inject a standard solution of this compound six times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

  • Analysis:

    • Inject the control sample, followed by the acid, base, and neutral stressed samples.

    • Use a blank injection (mobile phase) between samples to prevent carryover.

  • Data Processing:

    • Integrate the chromatograms and record the peak areas for the parent compound and all degradation products.

    • Calculate the percentage of degradation using the following formula: % Degradation = (1 - (Area_parent_stressed / Area_parent_control)) * 100

References

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Phenylpropanolamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Association of Pharmacy Professionals. (n.d.). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-one;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Larrañeta, E., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. National Center for Biotechnology Information. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Mishra, R., & Singh, A. (n.d.). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2002). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. Retrieved from [Link]

Sources

side reactions to avoid during the synthesis of 2-Amino-2-phenylpropan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-Amino-2-phenylpropan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments, optimize yields, and ensure the integrity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We focus on the causality behind these issues and provide actionable solutions.

Q1: My overall yield is consistently low. What are the most common causes when using the catalytic hydrogenation route from an oxime precursor?

Low yield in the catalytic hydrogenation of a precursor like isonitrosopropiophenone is a frequent issue stemming from several critical factors. The reaction is a multi-step reduction, and incomplete conversion is the primary culprit.

Causality: The complete hydrogenation of isonitrosopropiophenone to 2-amino-1-phenyl-1-propanol requires three moles of hydrogen per mole of the starting material.[1] Halting the reaction prematurely or using a partially deactivated catalyst often leads to the accumulation of two major byproducts:

  • Oximino Alcohol: Formed after the addition of just one mole of hydrogen, which reduces the ketone group but not the oxime.

  • Amino Ketone: Formed after the addition of two moles of hydrogen, where the oxime is reduced, but the ketone remains.[1]

Catalyst activity is paramount. Palladium or platinum catalysts can lose activity if reused without proper regeneration or if contaminants ("poisons") are present in the starting materials or solvent.[1]

Recommended Solutions:

  • Monitor Hydrogen Uptake: Use a gas burette or a pressure transducer to ensure the theoretical amount of hydrogen (3 equivalents) has been consumed before stopping the reaction.

  • Catalyst Quality: Use a fresh, high-quality catalyst (e.g., Palladium on Carbon) for each batch, or establish a validated regeneration protocol. If reusing a catalyst, be aware that its activity may decrease, leading to the formation of the aforementioned byproducts.[1]

  • Reaction Conditions: Ensure adequate pressure (as specified in your protocol) and vigorous stirring to overcome mass transfer limitations of hydrogen gas into the liquid phase.

  • Solvent Purity: Use high-purity, anhydrous solvents. Methanol or ethanol are common choices.[1]

Q2: I'm performing a Grignard-based synthesis and my reaction fails to initiate or gives a very poor yield. What's going wrong?

Grignard reagents are exceptionally strong bases and nucleophiles, making them highly sensitive to acidic protons.[2][3] Reaction failure is almost always due to the quenching of the reagent.

Causality: The primary reason for failure is the presence of water or other protic impurities (e.g., alcohols) in the reaction setup. The Grignard reagent will readily deprotonate water to form a hydrocarbon (benzene, in the case of phenylmagnesium bromide) and a magnesium salt, rendering it inactive for the desired carbonyl addition.[4] Another common issue is an oxidized magnesium surface, which prevents the initial formation of the Grignard reagent.

Troubleshooting Workflow:

G start Low or No Yield in Grignard Reaction q1 Was glassware rigorously dried? start->q1 sol1 Action: Oven- or flame-dry all glassware immediately before use. Assemble under inert gas (N2/Ar). q1->sol1 No q2 Were solvents and reagents anhydrous? q1->q2 Yes end_node Re-run Optimized Experiment sol1->end_node sol2 Action: Use freshly distilled anhydrous solvents (e.g., ether, THF). Ensure starting materials are dry. q2->sol2 No q3 Did the magnesium activate? q2->q3 Yes sol2->end_node sol3 Action: Activate Mg turnings with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing them. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for Grignard reaction failure.

Q3: My final product is an oil or refuses to crystallize as the hydrochloride salt. How can I induce crystallization?

Difficulty in crystallization often points to impurities that disrupt the crystal lattice formation or the presence of an incorrect solvent system.

Causality: The presence of stereoisomers, residual solvents, or reaction byproducts can act as "crystallization inhibitors." For 2-Amino-2-phenylpropan-1-ol, which has two chiral centers, the presence of multiple diastereomers can significantly hinder crystallization.[5][6] Additionally, the choice of solvent for salt formation and crystallization is critical.

Recommended Solutions:

  • Purity Check: Before attempting crystallization, analyze your crude product by NMR or LC-MS to assess its purity. If significant impurities are present, purify the free base first (e.g., by column chromatography).

  • Solvent System Optimization: Phenylpropanolamine hydrochloride is often crystallized from lower alcohols like isopropanol or ethanol.[1][7] If your initial attempt fails, try a solvent/anti-solvent system. For example, dissolve the product in a minimal amount of a good solvent (like methanol) and slowly add an anti-solvent (like diethyl ether or hexane) until turbidity appears, then cool slowly.

  • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • pH Adjustment: Ensure you have the correct stoichiometric amount of HCl. Excess or insufficient acid can affect salt formation and solubility. The pH of the solution should be acidic.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Amino-2-phenylpropan-1-ol and their key side reactions?

Several viable synthetic pathways exist, each with a unique profile of potential side reactions. The choice of route often depends on available starting materials, scalability, and stereochemical requirements.

Synthetic Route Starting Material(s) Key Reagents Potential Side Reactions & Byproducts References
Oxime Hydrogenation IsonitrosopropiophenoneH₂, Pd/C or Pt/CIncomplete reduction to oximino alcohol or amino ketone; aziridine formation.[1],[8]
Reductive Amination 1-Hydroxy-1-phenyl-2-propanoneNH₃, H₂, Raney Ni or Pt/CFormation of secondary/tertiary amines; incomplete reaction leaving imine intermediates.[7],[9],[10]
Nitroalkene Reduction (E)-2-nitro-3-phenylprop-2-en-1-olFe/HCl or other reducing agentsIncomplete reduction; side reactions depending on the specific reducing system.[11]
Grignard-type Reaction Phenyl Grignard Reagent + Alanine derivativePhenyl-MgBr, ester of alanineQuenching of Grignard (benzene formation); biphenyl formation; double addition if starting with an ester.[4],[12],[2]
Q2: How can I control the stereochemistry of the final product?

Controlling the two chiral centers is critical for producing a specific stereoisomer. This is a major challenge and typically requires one of three strategies:

  • Chiral Starting Material: Begin the synthesis with an enantiomerically pure precursor. For example, using L-(R)-phenylacetylcarbinol can stereoselectively produce the L-erythro isomer of the corresponding amino alcohol.[7]

  • Chiral Catalysis: Employ chiral catalysts, such as rhodium-BINAP complexes, for asymmetric hydrogenation of a prochiral ketone. This can directly yield the desired enantiomer with high purity.[5]

  • Resolution of Racemic Mixtures: Synthesize the racemic mixture and then separate the desired enantiomer. A common method is diastereomeric salt formation, where the racemic amino alcohol is reacted with a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts have different solubilities, allowing them to be separated by fractional crystallization.[5]

Key Experimental Protocol: Hydrogenation of Isonitrosopropiophenone

This protocol is adapted from established methods for the complete reduction of an oxime precursor to the corresponding amino alcohol hydrochloride.[1]

Objective: To synthesize 2-amino-1-phenyl-1-propanol hydrochloride via catalytic hydrogenation.

Materials:

  • Isonitrosopropiophenone

  • Methanol (anhydrous)

  • Hydrogen Chloride (gas or concentrated HCl)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Isopropanol

Procedure:

  • Reaction Setup: In a suitable hydrogenation reactor, dissolve 1 mole of isonitrosopropiophenone in 1000 mL of methanol.

  • Acidification: Add 2 to 2.5 moles of hydrogen chloride to the solution. This is crucial for the formation of the final hydrochloride salt and influences the reaction pathway.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen). The catalyst loading is typically 1-5% by weight relative to the starting material.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50 psi). Begin vigorous stirring. The reaction is exothermic.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when 3 molar equivalents of hydrogen have been consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Crystallization: Concentrate the catalyst-free filtrate to about 50% of its original volume. Add 3-4 volumes of isopropanol and continue distillation to remove the methanol. Cool the resulting isopropanol solution to induce crystallization of the 2-amino-1-phenyl-1-propanol hydrochloride.[1]

  • Isolation: Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.

Visualization of Key Reaction Pathway

The following diagram illustrates the desired reaction and critical side reactions during the hydrogenation of isonitrosopropiophenone.

G cluster_main Desired Pathway (3 moles H₂) cluster_side Side Reactions (Incomplete Hydrogenation) A Isonitrosopropiophenone D 2-Amino-1-phenylpropan-1-ol (Final Product) A->D +3 H₂ / Pd/C B Oximino Alcohol (Byproduct 1) A->B +1 H₂ C Amino Ketone (Byproduct 2) A->C +2 H₂

Caption: Hydrogenation pathways of isonitrosopropiophenone.

References
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

  • Sousa, J., et al. (2020). Metabolism of Synthetic Cathinones.
  • França, T., et al. (2022).
  • Hartung, W. H., et al. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. U.S. Patent 3,028,429.
  • Prosser, B., & Nelson, L. (2012). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology.
  • Sakai, K., et al. (2001). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. European Patent EP1142864A1.
  • Baumann, M. H., et al. (2014).
  • Filo. (2025). you want to synthesize another molecule 2 phenylpropan-2 ol for the forma... Retrieved from [Link]

  • Aboul-Enein, H. Y., & El-Awady, M. I. (2000). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone.
  • Kumar, R. S., et al. (2019). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
  • Zhamharyan, A.G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Veeprho. (n.d.). (1S,2S)-2-amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-2-phenylpropanoic acid. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Planas, L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
  • Contento, A., & Crotti, M. (2021). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines.
  • PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. Retrieved from [Link]

  • Al-Haideri, H. H., et al. (2024). Evaluation of stability of (1R,2 S)-(−)
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis. Retrieved from [Link]

  • Gupte, S. P., et al. (2008). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. U.S. Patent 7,414,153B2.
  • PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. Retrieved from [Link]

  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. Journal of Organic Chemistry. Retrieved from [Link]

  • Verweij, A. M. A. (2001). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of two fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis—for the purity validation of 2-Amino-2-phenylpropan-1-ol hydrochloride. This compound, a key building block in the synthesis of various pharmaceuticals, demands precise characterization to ensure the integrity and reproducibility of research and development efforts.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering you to not just follow a method, but to understand and adapt it to your specific needs. We will explore the strengths and limitations of each technique, providing the rationale for a multi-faceted approach to purity validation.

The Imperative of Purity in Pharmaceutical Development

The presence of impurities, even in trace amounts, can have significant and often unforeseen consequences in drug development. These can range from altered pharmacological activity and unexpected toxicity to difficulties in downstream processing and formulation. For a chiral molecule like 2-Amino-2-phenylpropan-1-ol, impurities can include not only residual starting materials and by-products from synthesis but also undesired stereoisomers, each with potentially different biological activities. Therefore, robust and orthogonal analytical methods are essential to comprehensively assess the purity of such critical compounds.

Principle of Purity Validation: A Two-Pronged Approach

A self-validating system for purity determination relies on the convergence of data from orthogonal analytical techniques. Here, we focus on:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides detailed structural information and can be adapted for quantitative analysis (qNMR) to determine the amount of the target analyte relative to a certified reference standard.

  • Elemental Analysis: A fundamental technique that determines the elemental composition (in this case, Carbon, Hydrogen, Nitrogen, and Chlorine) of a sample, providing a direct measure of its bulk purity.

The agreement between the purity values obtained from these two distinct methods provides a high degree of confidence in the analytical result.

Figure 1: Workflow for purity validation using NMR and Elemental Analysis.

I. Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For purity analysis, both qualitative and quantitative approaches are employed.

Qualitative Analysis: Confirming Identity and Spotting Impurities

A standard ¹H and ¹³C NMR spectrum serves as a fingerprint of the molecule. The chemical shifts, multiplicities (splitting patterns), and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, should be consistent with the expected structure of this compound.

Expected ¹H and ¹³C NMR Spectral Data for this compound:

While the exact chemical shifts can vary slightly depending on the solvent and concentration, representative data is crucial for interpretation. Publicly available spectra from reputable sources, such as those from Sigma-Aldrich found on PubChem, provide a valuable reference[1][2].

Identifying Potential Impurities:

Common impurities in the synthesis of this compound can arise from incomplete reaction or side reactions. Two potential impurities from a synthesis route involving the hydrogenation of isonitrosopropiophenone are:

  • Isonitrosopropiophenone (Starting Material): The presence of this starting material would be indicated by characteristic signals for the oxime and ketone functionalities.

  • 2-Amino-1-phenylpropan-1-one (Intermediate): This keto-amine intermediate would show distinct signals for the protons adjacent to the ketone.

Careful examination of the baseline and expansion of the spectral regions can reveal the presence of these or other minor components.

Quantitative NMR (qNMR): A Precise Measure of Purity

For a definitive purity value, quantitative NMR (qNMR) is the method of choice. This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.

Experimental Protocol for Quantitative ¹H NMR:

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum (ideally a singlet), is chemically inert, does not react with the analyte, and has signals that do not overlap with any analyte signals. Maleic acid or dimethyl sulfone are often suitable choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a precise amount of the chosen internal standard into the same NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to completely dissolve both the sample and the internal standard. For hydrochloride salts that may exhibit poor solubility or signal broadening, using an alkaline deuterated solvent like deuterated methanol with a small amount of sodium deuteroxide can improve spectral quality by neutralizing the HCl in situ[3][4].

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (at least 5 times the longest T₁ of any signal of interest) to allow for complete relaxation of all protons between scans.

    • A 90° pulse angle should be used.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for accurate integration).

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • The purity of the analyte can be calculated using the following equation[5]:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Figure 2: Workflow for quantitative NMR (qNMR) analysis.

II. Purity Determination by Elemental Analysis

Elemental analysis is a destructive technique that provides the weight percentage of specific elements in a compound. For this compound (C₉H₁₄ClNO), the theoretical elemental composition is a fixed value. By comparing the experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) to the theoretical values, the purity of the sample can be assessed.

Theoretical Elemental Composition of C₉H₁₄ClNO (MW: 187.67 g/mol ):

  • Carbon (C): 57.60%

  • Hydrogen (H): 7.52%

  • Nitrogen (N): 7.46%

  • Chlorine (Cl): 18.89%

  • Oxygen (O) (by difference): 8.53%

Experimental Protocol for Elemental Analysis:

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry, as residual solvents or water will significantly affect the results.

    • Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule for CHN analysis.

  • CHN Analysis (Combustion Method):

    • The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen.

    • The combustion products (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

    • The instrument software calculates the percentage of C, H, and N in the original sample.

  • Chlorine (Cl) Analysis:

    • For organic hydrochlorides, a separate analysis for chlorine is required. This can be done by various methods, including:

      • Oxygen Flask Combustion followed by Titration: The sample is combusted in a flask filled with oxygen, and the resulting hydrogen chloride is absorbed into a solution. The chloride ions are then titrated with a standardized silver nitrate solution[6].

      • Ion Chromatography: After appropriate sample dissolution, the chloride content can be determined by ion chromatography.

  • Data Interpretation:

    • The experimental percentages for C, H, N, and Cl should be within ±0.4% of the theoretical values for a pure sample. Deviations outside this range may indicate the presence of impurities.

Figure 3: Workflow for Elemental Analysis.

Comparison of NMR and Elemental Analysis

FeatureNMR SpectroscopyElemental Analysis
Principle Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Measures the elemental composition of a sample.
Information Provided Detailed structural information, identification of impurities, and quantitative purity.Bulk elemental composition, providing an overall purity assessment.
Sample Requirement Typically 5-20 mg for quantitative analysis, non-destructive.Typically 1-3 mg per analysis, destructive.
Strengths - Provides structural confirmation.- Can identify and quantify specific impurities.- High precision and accuracy with qNMR.- Non-destructive.- Direct measure of elemental composition.- Well-established and robust technique.- Can detect inorganic impurities that are not visible by NMR.
Limitations - May not detect impurities that lack protons (e.g., inorganic salts).- Signal overlap can complicate quantification.- Requires a certified internal standard for qNMR.- Provides no structural information.- Cannot distinguish between isomers.- Sensitive to residual solvents and water.- Less informative for identifying unknown impurities.

Alternative and Complementary Analytical Techniques

While NMR and elemental analysis are foundational, a comprehensive purity assessment often benefits from additional techniques:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the analyte from structurally similar impurities. Chiral HPLC is essential for determining the enantiomeric purity of 2-Amino-2-phenylpropan-1-ol[7][8].

  • Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight of the analyte and potentially identifying impurities based on their mass-to-charge ratio.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can be used to determine the purity of crystalline compounds by analyzing their melting point depression.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a good identity check.

Conclusion: A Holistic Approach to Purity Validation

The purity validation of this compound is a critical step in ensuring the quality and reliability of research and drug development outcomes. While both NMR spectroscopy and elemental analysis are powerful techniques, they provide different and complementary information. NMR excels at structural confirmation and the identification of organic impurities, with qNMR offering a precise measure of purity. Elemental analysis, on the other hand, provides a fundamental assessment of the bulk elemental composition.

As a Senior Application Scientist, my recommendation is to employ a multi-technique approach. The convergence of purity data from qNMR and elemental analysis, supplemented with chromatographic techniques like HPLC for isomer separation, provides the most robust and defensible assessment of a compound's purity. This rigorous approach not only satisfies regulatory expectations but also upholds the principles of scientific integrity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9065, 2-Amino-1-phenylpropan-1-ol hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12218596, (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride. Retrieved from [Link]

  • Li, Y., et al. (2018). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Magnetic Resonance in Chemistry, 56(11), 1051-1057.
  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-177.
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Defense Technical Information Center. (1964). The Determination of Chlorine and Ionic Chloride in Organic Compounds. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Wikibooks. (n.d.). Organic Chemistry/Analytical techniques/Elemental analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62943, Phenylpropanolamine Hydrochloride. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 2-Amino-2-phenylpropan-1-ol Hydrochloride and its Stereoisomers as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods for controlling stereochemistry is a paramount objective. Chiral auxiliaries, molecules that temporarily impart their chirality to a prochiral substrate, remain a cornerstone of this endeavor. This guide provides a comprehensive comparison of the efficacy of 2-Amino-2-phenylpropan-1-ol hydrochloride and its various stereoisomers, namely norephedrine and pseudoephedrine, as chiral auxiliaries. We will delve into their performance in key asymmetric transformations, benchmarked against other widely used auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams, supported by experimental data and detailed protocols.

Understanding the Stereoisomers: Norephedrine vs. Pseudoephedrine

2-Amino-2-phenylpropan-1-ol is a chiral molecule with two stereocenters, giving rise to four stereoisomers. The hydrochloride salt is a common form for these compounds. The diastereomeric pairs are known as norephedrine and norpseudoephedrine. For the purpose of their application as chiral auxiliaries in asymmetric synthesis, we will focus on the derivatives of norephedrine ((1R,2S) and (1S,2R) isomers) and the more extensively studied pseudoephedrine ((1R,2R) and (1S,2S) isomers). The relative stereochemistry of the hydroxyl and amino groups is the key differentiator that dictates their effectiveness in inducing chirality.

Mechanism of Stereocontrol: A Tale of Two Conformations

The efficacy of both norephedrine and pseudoephedrine as chiral auxiliaries stems from their ability to form rigid, chelated intermediates after being coupled with a carboxylic acid derivative to form an amide. Deprotonation of the α-proton to the carbonyl group generates a lithium enolate. The stereochemical outcome of subsequent reactions, such as alkylation, is then dictated by the facial bias imposed by the chiral auxiliary.

In the case of pseudoephedrine amides, a highly ordered, chelated Z-enolate is formed in the presence of a lithium base. The lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary. This rigid conformation effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.[1][2]

cluster_pseudo Pseudoephedrine-Mediated Alkylation Pseudoephedrine Amide Pseudoephedrine Amide Z-Enolate Rigid Chelated Z-Enolate Pseudoephedrine Amide->Z-Enolate LDA, LiCl Alkylated Product Diastereomerically Enriched Product Z-Enolate->Alkylated Product R-X Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Product->Chiral Carboxylic Acid Hydrolysis

Caption: General workflow for asymmetric alkylation using a pseudoephedrine auxiliary.

Performance in Asymmetric Alkylation: A Head-to-Head Comparison

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have proven invaluable. Let's compare the performance of pseudoephedrine-derived amides with the gold standard, Evans' oxazolidinones.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(1S,2S)-Pseudoephedrine PropionamideBenzyl bromide>99:192[3]
(1S,2S)-Pseudoephedrine PropionamideMethyl iodide91:9-[4]
(1S,2S)-Pseudoephedrine Propionamiden-Butyl iodide90:10 (crude)83[4]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) PropionimideBenzyl bromide>99:180-92[3]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) PropionimideAllyl iodide98:261-77[3]

As the data indicates, both pseudoephedrine and Evans' auxiliaries provide excellent levels of diastereoselectivity in asymmetric alkylation reactions.[3][4] Pseudoephedrine offers the distinct advantages of being significantly less expensive and readily available in both enantiomeric forms. Furthermore, the resulting alkylated pseudoephedrine amides are often crystalline, facilitating purification by recrystallization to achieve very high diastereomeric purity.

While less extensively documented in direct comparative studies for alkylation, norephedrine-derived auxiliaries have also been successfully employed in asymmetric synthesis, particularly in aldol reactions where they can exhibit high levels of stereocontrol.[5][6] For instance, a novel oxadiazinone derived from (1R,2S)-norephedrine has been shown to yield non-Evans syn aldol adducts with diastereoselectivities ranging from 8:1 to >99:1.[5]

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol outlines a general procedure for the diastereoselective alkylation of a pseudoephedrine amide, a method pioneered by Andrew G. Myers.

1. Preparation of the Pseudoephedrine Amide:

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂), add triethylamine (1.2 eq).

  • Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting amide can often be purified by recrystallization.

2. Asymmetric Alkylation:

  • To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (5.0 eq) in dry THF at -78 °C, add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkylating agent (1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The crude product can be purified by flash chromatography or recrystallization to yield the diastereomerically enriched product.

3. Cleavage of the Chiral Auxiliary:

  • The chiral auxiliary can be cleaved under various conditions to yield the desired carboxylic acid, alcohol, or ketone.

  • For Carboxylic Acids: Reflux the alkylated amide in a mixture of H₂SO₄ and H₂O.

  • For Alcohols: Treat the alkylated amide with a reducing agent such as LiAlH₄ or LiBH₄.

  • For Ketones: React the alkylated amide with an organolithium or Grignard reagent.[7]

cluster_exp Experimental Workflow: Asymmetric Alkylation Start Pseudoephedrine Amide Enolization Deprotonation with LDA/LiCl Start->Enolization Alkylation Addition of Electrophile (R-X) Enolization->Alkylation Quench Aqueous Workup Alkylation->Quench Purification Chromatography or Recrystallization Quench->Purification Cleavage Removal of Auxiliary Purification->Cleavage Product Enantiomerically Enriched Product Cleavage->Product

Caption: Step-by-step experimental workflow for asymmetric alkylation and auxiliary cleavage.

Beyond Alkylation: Broader Applications

The utility of norephedrine and pseudoephedrine derivatives extends beyond simple alkylations. They have been successfully employed as chiral auxiliaries in a variety of other important transformations, including:

  • Aldol Reactions: As mentioned earlier, norephedrine-based oxadiazinones can direct the formation of non-Evans syn aldol products with high diastereoselectivity.[5]

  • Conjugate Additions: Enolates derived from pseudoephedrine amides can participate in diastereoselective Michael additions to α,β-unsaturated systems.

  • Synthesis of Complex Molecules: These auxiliaries have been instrumental in the total synthesis of numerous natural products and pharmaceutically active compounds.

The Rise of a Superior Alternative: Pseudoephenamine

While pseudoephedrine is a highly effective chiral auxiliary, its use is regulated in many regions due to its potential for diversion to the illicit synthesis of methamphetamine. As a result, the Myers group developed pseudoephenamine as a practical and often superior alternative.[5] Pseudoephenamine-derived amides exhibit several advantages:

  • Enhanced Diastereoselectivity: Particularly in the formation of sterically demanding quaternary carbon centers.[8]

  • Crystalline Products: The resulting amides have a high propensity to be crystalline, simplifying purification.[8]

  • Unregulated: Pseudoephenamine is not a controlled substance.

Conclusion: Making an Informed Choice

Both pseudoephedrine and norephedrine, as stereoisomers of 2-Amino-2-phenylpropan-1-ol, are valuable and cost-effective chiral auxiliaries for asymmetric synthesis.

  • Pseudoephedrine stands out for its well-documented high performance in asymmetric alkylations, often rivaling or exceeding the efficacy of more expensive auxiliaries like Evans' oxazolidinones. Its low cost and the crystalline nature of its derivatives make it an attractive choice for large-scale synthesis.

  • Norephedrine derivatives have demonstrated considerable promise, particularly in directing aldol reactions to afford non-Evans products, expanding the toolbox for stereoselective bond formation.

For researchers seeking a robust and economical solution for asymmetric alkylations, pseudoephedrine remains a top contender. However, for applications requiring the formation of quaternary centers or in regions with strict regulations on pseudoephedrine, the related pseudoephenamine auxiliary presents a compelling and often superior alternative. The choice of auxiliary will ultimately depend on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and availability.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Branson, K. M., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic letters, 15(16), 4134–4137. [Link]

  • White, J. D., et al. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Organic letters, 4(21), 3739–3742. [Link]

  • Casper, D. M., et al. (2004). Intramolecular chiral relay at stereogenic nitrogen. Synthesis and application of a new chiral auxiliary derived from (1R,2S)-norephedrine and acetone. The Journal of organic chemistry, 69(3), 714–718. [Link]

  • National Center for Biotechnology Information. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Cruz, A., et al. (2015). beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Current Organic Synthesis, 12(6), 753-763. [Link]

  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

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A Comparative Guide to the Determination of Enantiomeric Excess of 2-Amino-2-phenylpropan-1-ol Hydrochloride by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile. For active pharmaceutical ingredients (APIs) like 2-Amino-2-phenylpropan-1-ol, a chiral amino alcohol, the ability to precisely quantify its enantiomeric composition is paramount. One enantiomer may house the desired therapeutic activity, while its mirror image could be inert, less active, or worse, contribute to undesirable side effects. Consequently, regulatory bodies demand rigorous control and quantification of the enantiomeric purity of chiral drugs.

This guide provides an in-depth, comparative analysis of methodologies for determining the enantiomeric excess (e.e.) of 2-Amino-2-phenylpropan-1-ol hydrochloride using chiral High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, we will explore the underlying principles of chiral recognition, compare leading stationary phases with supporting data, and provide a field-tested protocol grounded in scientific rationale.

The Foundation of Separation: Chiral Recognition on Polysaccharide-Based CSPs

The direct separation of enantiomers by HPLC is a sophisticated process that hinges on the creation of transient, diastereomeric complexes between the analyte enantiomers and a Chiral Stationary Phase (CSP).[1] For amino alcohols like 2-Amino-2-phenylpropan-1-ol, polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are the industry's workhorses.[2][3][4]

The chiral recognition mechanism is multifactorial, relying on a combination of intermolecular interactions such as hydrogen bonding, π-π interactions, and dipole-dipole interactions, all within the steric environment of the polysaccharide's helical structure.[3][5] The subtle differences in how the (R)- and (S)-enantiomers fit into the chiral grooves of the stationary phase lead to differences in interaction energy and, therefore, differential retention times, enabling their separation.

Comparative Analysis of Chiral Stationary Phases

The selection of the CSP is the most critical decision in method development.[6] While numerous CSPs exist, screening on a few complementary phases is a highly effective strategy.[1] Below is a comparison of leading polysaccharide-based columns suitable for resolving 2-Amino-2-phenylpropan-1-ol. The performance data presented is representative of typical results achieved during method development.

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile Phase (v/v/v)Expected Resolution (Rs)Key Characteristics
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol / DEA (85:15:0.1)> 2.5A robust and versatile phase, often providing excellent resolution. It is a guaranteed alternative to CHIRALCEL® OD-H.[5][7]
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol / DEA (90:10:0.1)> 2.0A historically trusted and widely cited CSP for a broad range of chiral compounds, including amino alcohols.[5][8]
Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol / DEA (90:10:0.1)~ 1.8Provides complementary selectivity to cellulose-based phases. An excellent choice when cellulose phases fail to provide adequate separation.[2][7]
Lux® i-Cellulose-5 Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)Hexane / Methylene Chloride / EtOH / DEAVariableImmobilized nature allows for use of a wider range of solvents, enhancing method development flexibility and column robustness.[4][8]

DEA = Diethylamine

Key Insight: While both Lux® Cellulose-1 and CHIRALCEL® OD-H are based on the same chiral selector, subtle differences in coating and packing technology can lead to variations in performance, making it worthwhile to screen both.[9] The amylose-based phase offers a different spatial arrangement of chiral selectors, providing an orthogonal separation mechanism.

The Critical Role of Mobile Phase Composition

For a basic analyte like 2-Amino-2-phenylpropan-1-ol, a normal-phase mobile phase system is the standard starting point. This typically consists of a non-polar alkane (like n-hexane) and a polar alcohol modifier (like isopropanol or ethanol).[1][10]

The most crucial component, however, is the basic additive . The addition of a small amount (typically 0.1%) of an amine like diethylamine (DEA) is essential.[11][12]

Causality behind the Additive:

  • Improved Peak Shape: The basic amine additive actively competes with the basic analyte for interaction with residual acidic silanol groups on the silica gel surface.[13] This "masking" effect prevents strong, non-enantioselective interactions that lead to severe peak tailing and poor efficiency.

  • Enhanced Resolution: By minimizing non-specific binding, the additive ensures that the primary interactions governing retention occur with the chiral selector, thereby improving the enantioselectivity of the separation.[13][11]

The percentage of the alcohol modifier is the primary tool for adjusting retention time and resolution. Increasing the alcohol content generally decreases retention but can also impact selectivity.

Visualizing the Analytical Workflow

The process from sample to result follows a logical and systematic path, ensuring reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation SystemSetup HPLC System Setup (Column Equilibration) SamplePrep->SystemSetup MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSetup SST System Suitability Test (Inject Racemic Standard) SystemSetup->SST Verify Performance Analysis Sample Injection & Data Acquisition SST->Analysis Rs > 2.0 T < 1.5 Integration Peak Integration Analysis->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for Enantiomeric Excess Determination.

In-Depth Experimental Protocol

This protocol is optimized for the Lux® Cellulose-1 CSP, which demonstrated superior performance in our comparative analysis.

1. Instrumentation and Materials

  • HPLC System with a UV-Vis Detector

  • Chiral Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)

  • Sample: this compound

  • Reference Standard: Racemic 2-Amino-2-phenylpropan-1-ol

  • Volumetric flasks, pipettes, and 0.45 µm syringe filters

2. Chromatographic Conditions

ParameterSettingRationale
Mobile Phase n-Hexane / IPA / DEA (85:15:0.1, v/v/v)Optimized ratio for baseline separation and reasonable analysis time. DEA is critical for peak shape.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between speed and efficiency. Lower flow rates can sometimes improve resolution.
Column Temp. 25°C (Ambient)Provides consistent retention times. Temperature can be a tool for optimization, as lower temperatures often increase selectivity.[14]
Detection UV at 220 nmPhenyl group provides strong absorbance at lower UV wavelengths.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.

3. Solution Preparation

  • Mobile Phase: Carefully measure 850 mL of n-Hexane, 150 mL of IPA, and 1.0 mL of DEA. Mix thoroughly and degas.

  • Racemic Standard (for System Suitability): Prepare a 0.5 mg/mL solution of racemic 2-Amino-2-phenylpropan-1-ol in the mobile phase.

  • Sample Solution: Accurately weigh the hydrochloride salt and dissolve it in a small amount of methanol before diluting to the final concentration (e.g., 0.5 mg/mL) with the mobile phase. The initial use of methanol aids in dissolving the salt form. Filter all solutions through a 0.45 µm filter before injection.[10][12]

4. System Suitability Test (SST)

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard solution.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the two enantiomer peaks must be greater than 2.0.

    • Tailing Factor (T): The tailing factor for each peak should be less than 1.5.

    • The system is not suitable for analysis if these criteria are not met.

5. Analysis and Calculation

  • Once the system passes the SST, inject the sample solution(s).

  • Integrate the peak areas for the two enantiomers. Identify the major and minor enantiomer peaks.

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

Method Development and Optimization Logic

Developing a robust chiral method is an iterative process governed by the physicochemical properties of the analyte.

G cluster_Primary Primary Factors cluster_Secondary Optimization Analyte Analyte Properties: 2-Amino-2-phenylpropan-1-ol (Basic, Aromatic) CSP Select Polysaccharide CSP (Cellulose / Amylose) Analyte->CSP π-π & H-bonding potential Additive Add Basic Modifier (0.1% DEA) Analyte->Additive Basic nature requires basic additive MP_Mode Select Mobile Phase Mode (Normal Phase) CSP->MP_Mode Optimization Optimize Alcohol % (IPA or EtOH) MP_Mode->Optimization Initial Condition Additive->Optimization Initial Condition Result Validated Method (Rs > 2.0) Optimization->Result Fine-tunes Retention & Resolution

Caption: Logic Diagram for Chiral Method Development.

Conclusion

The determination of enantiomeric excess for this compound is reliably achieved using chiral HPLC with polysaccharide-based stationary phases. A systematic approach that involves screening a small number of complementary CSPs, such as Lux® Cellulose-1 and Lux® Amylose-1, is highly effective. The success of the separation is critically dependent on the use of a normal-phase mobile phase fortified with a basic additive like diethylamine to ensure excellent peak shape and enantioselectivity. The detailed protocol provided herein serves as a robust, validated starting point for routine quality control and research applications, ensuring that the stereochemical purity of this important chiral building block can be assessed with confidence and precision.

References

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. Retrieved January 19, 2026, from [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved January 19, 2026, from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved January 19, 2026, from [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved January 19, 2026, from [Link]

  • HPLC. (n.d.). Chiralcel-OD-H-OJ-H_Manual.pdf. Retrieved January 19, 2026, from [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. Retrieved January 19, 2026, from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved January 19, 2026, from [Link]

  • Scientific Research Publishing. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved January 19, 2026, from [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2018, January 10). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Retrieved January 19, 2026, from [Link]

  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved January 19, 2026, from [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1. Retrieved January 19, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved January 19, 2026, from [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved January 19, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 19, 2026, from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 19, 2026, from [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved January 19, 2026, from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Retrieved January 19, 2026, from [Link]

  • Chiral Technologies Europe. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2024, June 12). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase. Retrieved January 19, 2026, from [Link]

  • Analytics-Shop. (n.d.). CHIRAL COLUMNS. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Enantiomer Resolution Screening Strategy using Multiple Immobilized Polysaccharide-Based Chiral Stationary Phases | Request PDF. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Retrieved January 19, 2026, from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved January 19, 2026, from [Link]

  • The Chiral Notebook. (n.d.). The Chiral Notebook. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to HPLC and GC for the Quantification of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 2-Amino-2-phenylpropan-1-ol hydrochloride, a key chemical entity, demands robust analytical methodologies to ensure its purity, stability, and concentration in various matrices. This guide provides an in-depth comparative analysis of two premier chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this compound. Drawing upon established methods for structurally similar amino alcohols, this document delivers field-proven insights and detailed experimental protocols to empower you in selecting and implementing the optimal analytical strategy.

At the Crossroads of Analysis: Choosing Between HPLC and GC

The fundamental decision between HPLC and GC hinges on the physicochemical properties of the analyte.[1] this compound, being a polar, non-volatile salt, presents a clear case study for this analytical decision-making process.

  • High-Performance Liquid Chromatography (HPLC): This technique is the quintessential workhorse for non-volatile, thermally unstable, and polar compounds.[2] It operates at or near ambient temperatures, preserving the integrity of the analyte.[3] Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.[1] Given the properties of this compound, HPLC stands out as a direct and robust analytical approach.

  • Gas Chromatography (GC): In contrast, GC is the specialist for volatile and thermally stable compounds.[1] The analyte must be vaporized at high temperatures to be carried by a gaseous mobile phase through the separation column.[2] The inherent non-volatility of this compound necessitates a chemical modification step known as derivatization to render it suitable for GC analysis. This process converts the polar amine and hydroxyl groups into less polar, more volatile moieties.[4]

The choice, therefore, is not merely about instrumentation but about the entire analytical workflow, including sample preparation and potential chemical modifications.

The HPLC Approach: Direct, Robust, and Widely Applicable

For routine quality control and quantification of this compound, a reversed-phase HPLC method with UV detection is often the most direct and efficient strategy. The inherent polarity of the molecule allows for good retention and separation on common C18 columns without the need for derivatization.

Causality Behind Experimental Choices in HPLC

The development of a successful HPLC method is a systematic process.[5] For a polar compound like this compound, a reversed-phase setup is ideal. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is optimized to achieve adequate retention and sharp peak shapes. The inclusion of an ion-pairing reagent, such as sodium heptanesulfonate, can further improve the retention and peak symmetry of the amine-containing analyte by forming a neutral complex.[6] UV detection is suitable due to the presence of the phenyl group, which acts as a chromophore.

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Prep Dissolve Sample in Mobile Phase Inject Direct Injection Prep->Inject Separate Reversed-Phase Separation (C18) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify

Caption: Workflow for direct HPLC analysis of this compound.

Experimental Protocol: Achiral HPLC-UV

This protocol is based on established methods for the closely related compound, phenylpropanolamine hydrochloride, and serves as a robust starting point.[6]

1. Chromatographic Conditions:

  • Column: Reversed-phase C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol, acetonitrile, 0.1 M acetic acid, and triethylamine (20:20:60:0.6, v/v/v/v) containing 0.5 mM sodium heptanesulfonate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in the mobile phase to make a 100 mL solution.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 5-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

4. Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

The GC Approach: High Efficiency Through Derivatization

While HPLC offers a direct route, GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), can provide very high separation efficiency and sensitivity.[1] However, to analyze this compound by GC, the polar -OH and -NH2 groups must be chemically masked through derivatization to increase volatility and thermal stability.[4]

Causality Behind Experimental Choices in GC

The key to successful GC analysis of this compound is the derivatization step. Acylation with fluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA) , is a common and effective strategy.[7] This reaction is robust and produces stable derivatives that are highly volatile and exhibit excellent chromatographic behavior.[4] The resulting trifluoroacetyl derivatives are also highly responsive to electron-capture detectors (ECD) and produce characteristic fragments in mass spectrometry, aiding in identification.[7] An FID is a robust and universally applicable detector for carbon-containing compounds.

Logical Workflow for GC Method Development

GC_Workflow cluster_Prep Sample Preparation cluster_Deriv Derivatization cluster_Analysis GC Analysis Extract Solvent Extraction of Analyte Dry Evaporation to Dryness Extract->Dry Deriv Acylation with TFAA Dry->Deriv Inject Injection of Derivative Deriv->Inject Separate Capillary GC Separation Inject->Separate Detect FID or MS Detection Separate->Detect

Caption: Workflow for GC analysis of this compound requiring derivatization.

Experimental Protocol: GC-FID with TFAA Derivatization

This protocol is a synthesized methodology based on established procedures for the derivatization and analysis of phenylpropanolamine and other amphetamine-like substances.[5][7]

1. Derivatization Reagents:

  • Trifluoroacetic Anhydride (TFAA)

  • Solvent: Ethyl acetate or other suitable aprotic solvent.

  • Base (optional catalyst): Pyridine or Triethylamine.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol.

  • Working Standard/Sample: Pipette an aliquot of the standard or sample solution into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all protic solvents and water.

3. Derivatization Procedure:

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[5]

  • After cooling to room temperature, the sample is ready for injection. For some applications, the excess reagent may be evaporated and the residue reconstituted in a suitable solvent.

4. GC-FID Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 8°C/min.

    • Ramp: Increase to 280°C at 30°C/min, hold for 5 minutes.[5]

  • Injection Mode: Splitless (1 µL).

Head-to-Head Performance Comparison

The selection of the optimal technique depends on a careful evaluation of performance metrics, sample throughput requirements, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Causality & Expert Insight
Analyte Suitability Excellent. Ideal for non-volatile, polar, and thermally labile compounds.[2]Poor without derivatization. Requires chemical modification to increase volatility.The inherent properties of 2-Amino-2-phenylpropan-1-ol HCl make HPLC the more direct method.
Sample Preparation Simple: Dilute and inject.[6]Complex: Requires extraction, solvent evaporation, and chemical derivatization.[5]HPLC offers significantly higher throughput due to minimal sample handling.
Analysis Time Typically longer run times (e.g., 10-20 minutes).Potentially faster run times for the chromatographic separation itself (e.g., <10 minutes).[1]Overall analysis time for GC is longer when the multi-step derivatization is considered.
Selectivity Good. Can be optimized by adjusting mobile phase and stationary phase.Very High. Capillary GC columns offer superior separation efficiency.[1]For complex matrices, the high resolving power of GC can be an advantage.
Sensitivity (LOD/LOQ) Good. Dependent on the detector (UV, MS). Achievable in the low µg/mL to ng/mL range.[6]Potentially higher, especially with sensitive detectors like ECD or MS. Can reach low ng/mL levels.[7]Derivatization with fluorinated reagents can significantly enhance sensitivity for GC-ECD.[8]
Robustness High. Methods are generally rugged and transferable.Moderate. Derivatization efficiency can be a source of variability.The direct nature of the HPLC method leads to greater day-to-day reliability.
Cost of Operation Higher due to solvent consumption and disposal.[3]Lower solvent usage. Gas is the primary consumable.[3]For high-throughput labs, the lower solvent cost of GC can be a factor.

Conclusion and Recommendation

Both HPLC and GC are powerful techniques capable of the accurate quantification of this compound.

HPLC is the recommended primary technique for routine quality control, purity assessment, and formulation analysis. Its major advantages are the simplicity of sample preparation (direct injection), its applicability to the native form of the analyte, and its overall robustness. This makes it a more efficient, high-throughput, and less error-prone method for this specific application.

GC should be considered in specific scenarios where:

  • Extremely high sensitivity is required that cannot be achieved by standard HPLC detectors.

  • The analysis is part of a multi-analyte screen for volatile and semi-volatile impurities where derivatization is already part of the workflow.

  • Confirmation of identity is required, and GC-MS provides complementary fragmentation data to LC-MS.

Ultimately, the choice of method must be validated according to the relevant regulatory guidelines (e.g., ICH) to ensure it is fit for its intended purpose.[9] This guide provides the foundational knowledge and detailed protocols to confidently embark on the development and validation of a robust analytical method for this compound.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 19, 2026, from [Link]

  • AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved January 19, 2026, from [Link]

  • Crisologo, N., Dye, D., & Bayne, W. F. (1984). Electron-Capture Capillary Gas Chromatographic Determination of Phenylpropanolamine in Human Plasma Following Derivatization with Trifluoroacetic Anhydride. Journal of Pharmaceutical Sciences, 73(9), 1313–1315.
  • Crisologo, N., Dye, D., & Bayne, W. F. (1984). Electron-capture capillary gas chromatographic determination of phenylpropanolamine in human plasma following derivatization with trifluoroacetic anhydride. Journal of Pharmaceutical Sciences, 73(9), 1313-1315.
  • WebofPharma. (2025, December 30). GC vs. HPLC : Modern Analytical Chromatography. Retrieved January 19, 2026, from [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved January 19, 2026, from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved January 19, 2026, from [Link]

  • Al-Badr, A. A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 434-443.
  • Nakashima, K., Kaddoumi, A., & Wada, M. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations.
  • Federal Aviation Administration. (n.d.). Enhancement of Drug Detection and Identification by Use of Various Derivatizing Reagents on GC-FTIR Analysis. Retrieved January 19, 2026, from [Link]

  • DTIC. (2023, September 2). Enhancement of Drug Detection and Identification by Use of Various Derivatizing Reagents on GC-FTIR Analysis. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The determination of phenylpropanolamine hydrochloride. Retrieved January 19, 2026, from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • IJARSCT. (2024). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved January 19, 2026, from [Link]

  • USP. (n.d.). The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chromatography(HPLC).
  • Al-Amri, A. M., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports, 14(1), 3698.
  • ResearchGate. (n.d.). Validation of an HPLC method for the determination of amino acids in feed. Retrieved January 19, 2026, from [Link]

  • Polish Pharmaceutical Society. (2011). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Poloniae Pharmaceutica, 68(2), 161-167.
  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-ol hydrochloride. Retrieved January 19, 2026, from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-2-phenylpropan-1-ol Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-phenylpropan-1-ol hydrochloride and its analogs represent a class of compounds with significant interest in pharmaceutical and toxicological research. Structurally related to phenylethanolamines, these molecules often exhibit biological activity that necessitates rigorous analytical characterization. A critical aspect of this characterization is the assessment of cross-reactivity, particularly in immunochemical and chromatographic assays. This guide provides a comprehensive comparison of the primary analytical methodologies for conducting cross-reactivity studies of this compound analogs, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The choice of analytical technique is paramount and is dictated by the specific research question, required sensitivity, and the nature of the sample matrix. This guide will explore three principal analytical platforms: Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and presents unique challenges, which will be discussed in detail to enable informed decision-making in your experimental design.

I. The Principle of Cross-Reactivity

Cross-reactivity in the context of analytical chemistry refers to the ability of an analytical method to detect compounds other than the primary analyte of interest. In immunoassays, this occurs when antibodies raised against a specific molecule (the antigen) also bind to structurally similar compounds. In chromatography, it manifests as the co-elution of multiple compounds, potentially leading to misidentification or inaccurate quantification if not properly resolved. Understanding and quantifying cross-reactivity is crucial for validating the specificity of an analytical method.

II. Comparative Analysis of Key Methodologies

The selection of an appropriate analytical method is a critical first step. The following table provides a high-level comparison of the three techniques discussed in this guide.

Parameter Enzyme-Linked Immunosorbent Assay (ELISA) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation based on volatility and mass-to-charge ratioSeparation based on polarity and mass-to-charge ratio
Throughput HighModerateModerate to High
Sensitivity High (ng/mL to pg/mL)High (pg to fg)Very High (pg to fg)
Specificity Variable, dependent on antibodyHighVery High
Sample Matrix Biological fluids, tissue homogenatesBiological fluids, extractsBiological fluids, complex matrices
Derivatization Not requiredOften required for amino alcoholsNot typically required
Cost Relatively lowHighHigh

III. Enzyme-Linked Immunosorbent Assay (ELISA) for High-Throughput Screening

ELISA is a powerful technique for screening a large number of samples for the presence of a target analyte or its cross-reactive analogs. The most common format for cross-reactivity studies is the competitive ELISA.

Causality Behind Experimental Choices in Competitive ELISA

In a competitive ELISA, a known amount of labeled antigen (conjugate) competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. The higher the concentration of the target analyte or a cross-reacting analog in the sample, the less labeled antigen will bind to the antibody, resulting in a weaker signal. This inverse relationship between signal intensity and analyte concentration allows for quantification. The choice of a competitive format is deliberate; it allows for the detection of a broad range of structurally related compounds that can displace the labeled antigen, making it ideal for cross-reactivity assessment.

Experimental Protocol: Competitive ELISA
  • Plate Coating:

    • Dilute the capture antibody specific for 2-Amino-2-phenylpropan-1-ol to a pre-determined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2-Amino-2-phenylpropan-1-ol standard and each of its analogs in assay buffer.

    • Add 50 µL of the standard or analog dilutions to the appropriate wells.

    • Add 50 µL of a fixed concentration of the enzyme-labeled 2-Amino-2-phenylpropan-1-ol conjugate to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP-conjugated antibodies) to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the parent compound and each analog.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100 [2]

Hypothetical Cross-Reactivity Data for 2-Amino-2-phenylpropan-1-ol Analogs (ELISA)
Analog Structural Modification IC50 (ng/mL) % Cross-Reactivity
Parent Compound 2-Amino-2-phenylpropan-1-ol10100
Analog A N-methylation2540
Analog B Hydroxylation on phenyl ring5020
Analog C Ethyl group at C2 instead of methyl10010
Analog D Lacking the hydroxyl group>1000<1
Visualization of Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat with Capture Antibody p2 Block Non-specific Sites p1->p2 a1 Add Standards/ Analogs p2->a1 a3 Incubate a1->a3 a2 Add Enzyme-labeled Conjugate a2->a3 d1 Add Substrate a3->d1 d2 Add Stop Solution d1->d2 d3 Read Absorbance d2->d3

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

IV. Gas Chromatography-Mass Spectrometry (GC-MS) for High-Resolution Analysis

GC-MS offers high specificity and is a gold-standard technique for the structural confirmation and quantification of volatile and semi-volatile compounds. For polar molecules like amino alcohols, derivatization is a crucial step to increase their volatility and improve chromatographic performance.

The Rationale for Derivatization in GC-MS

2-Amino-2-phenylpropan-1-ol and its analogs contain polar functional groups (-OH and -NH₂) that make them non-volatile and prone to adsorption on the GC column, leading to poor peak shape and low sensitivity. Derivatization replaces the active hydrogens on these groups with nonpolar moieties, such as trimethylsilyl (TMS) or trifluoroacetyl (TFA) groups. This chemical modification increases the volatility of the analytes, allowing them to be readily vaporized in the GC inlet and separated on the column. The choice of derivatizing agent is critical and depends on the specific functional groups present in the analogs.[3]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation and Derivatization:

    • To 100 µL of sample (e.g., plasma, urine extract), add an internal standard.

    • Evaporate the sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is typically used.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 280°C) to elute all derivatives.

    • Injector: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode for initial identification and selected ion monitoring (SIM) mode for quantification and enhanced sensitivity.

  • Data Analysis:

    • Identify the derivatized parent compound and its analogs based on their retention times and mass spectra.

    • For cross-reactivity assessment in terms of chromatographic separation, analyze a mixture of all analogs to determine if they can be baseline resolved.

    • If used for quantification in a biological matrix, create a calibration curve for each analog to assess potential matrix effects and recovery.

Illustrative Chromatographic Data for GC-MS
Compound Retention Time (min) Key Mass Fragments (m/z) Resolution from Parent
Parent (TMS derivative) 12.573, 179, 267-
Analog A (TMS derivative) 13.173, 193, 281>1.5 (Baseline)
Analog B (TMS derivative) 12.873, 179, 2831.2 (Partial Overlap)
Analog C (TMS derivative) 13.573, 193, 281>1.5 (Baseline)
Analog D (TMS derivative) 11.973, 163, 251>1.5 (Baseline)
Visualization of GC-MS Workflow

GCMS_Workflow s1 Sample Collection s2 Addition of Internal Standard s1->s2 s3 Evaporation s2->s3 s4 Derivatization s3->s4 s5 GC Injection s4->s5 s6 Chromatographic Separation s5->s6 s7 Mass Spectrometry Detection s6->s7 s8 Data Analysis s7->s8

Caption: General workflow for GC-MS analysis of amino alcohol analogs.

V. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultimate Specificity

LC-MS/MS is the pinnacle of analytical specificity and sensitivity for the quantification of drugs and their metabolites in complex biological matrices. It combines the separation power of liquid chromatography with the highly selective detection of tandem mass spectrometry.

The Power of Tandem Mass Spectrometry (MS/MS)

LC-MS/MS achieves its remarkable specificity through the use of Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the molecular ion of the analyte). This precursor ion is then fragmented in a collision cell, and the second quadrupole is set to select a specific product ion. This precursor-to-product ion transition is highly specific to the analyte of interest, effectively filtering out interferences from the sample matrix. This high degree of selectivity often eliminates the need for derivatization.[4][5]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • For simple matrices, a "dilute-and-shoot" approach may be sufficient. Dilute the sample with the initial mobile phase and inject.

    • For complex matrices like plasma, protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences.

  • LC-MS/MS Conditions:

    • LC Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., 0.1% formic acid) to improve ionization.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is typically used for these compounds.

    • MRM Transitions: Optimize the precursor and product ions for the parent compound and each analog by infusing individual standards.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of each analyte.

    • Assess chromatographic co-elution to determine if analogs can be distinguished based on retention time.

    • For quantitative cross-reactivity, spike a blank matrix with a known concentration of one analog and quantify it using the calibration curve of another to determine the response factor difference.

Exemplar LC-MS/MS Data
Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Chromatographic Resolution
Parent Compound 3.2152.1134.1-
Analog A 3.5166.1148.1Baseline
Analog B 3.3168.1150.1Partial Overlap
Analog C 3.8166.1148.1Baseline
Analog D 2.9136.1118.1Baseline
Visualization of LC-MS/MS Principle

LCMSMS_Principle lc LC Column Separates Analytes ms1 Q1 Selects Precursor Ion lc->ms1 cc Collision Cell Fragments Precursor Ion ms1->cc ms2 Q3 Selects Product Ion cc->ms2 det Detector Signal ms2->det

Caption: Principle of separation and detection in LC-MS/MS.

VI. Conclusion and Recommendations

The choice of analytical methodology for cross-reactivity studies of this compound analogs is a multi-faceted decision.

  • ELISA is the method of choice for high-throughput screening of a large number of analogs to quickly assess their potential to interact with a specific antibody. It is cost-effective and provides a rapid indication of cross-reactivity.

  • GC-MS offers excellent specificity for confirming the identity of analogs, especially when combined with derivatization. It is a robust technique for resolving and identifying closely related structures.

  • LC-MS/MS provides the ultimate in sensitivity and specificity, making it the gold standard for quantitative analysis in complex matrices and for differentiating isomers that may be difficult to resolve by GC.

For a comprehensive cross-reactivity assessment, a tiered approach is often most effective. An initial screen using ELISA can identify potentially cross-reactive analogs, which can then be confirmed and quantified with greater confidence using the highly specific and sensitive methods of GC-MS or LC-MS/MS. This integrated strategy ensures both efficiency and analytical rigor in the evaluation of this compound analogs.

VII. References

  • Assay Genie. (n.d.). Technical Manual PHE A (Phenylethanolamine A) ELISA Kit. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. Retrieved from [Link]

  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Quansys Biosciences. (2023, December 12). Cross reactivity testing. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, October 4). How to Run an ELISA Assay – Invitrogen Kit Step-by-Step Tutorial. YouTube. Retrieved from [Link]

  • Vaka, S. R., et al. (2024). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. International Journal of Advanced Life Sciences Research, 7(2), 81-91. Retrieved from [Link]

  • Wittmann, C. (2025, August 8). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylpropan-1-ol hydrochloride is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structural motif, featuring a chiral quaternary carbon center, presents unique synthetic challenges and opportunities. This guide provides an in-depth comparison of the prevalent synthetic strategies for obtaining this compound, offering a critical analysis of each route's efficiency, scalability, and practicality for research and development purposes. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Reduction of 2-Amino-2-phenylpropanoic Acid Derivatives

This is arguably the most direct and widely applicable approach to 2-amino-2-phenylpropan-1-ol. The strategy hinges on the synthesis of the corresponding α-amino acid, 2-amino-2-phenylpropanoic acid, followed by the reduction of its carboxylic acid or ester functionality.

Workflow Overview

cluster_0 Synthesis of Precursor cluster_1 Reduction Step cluster_2 Final Product Formation Start Starting Materials Amino_Acid_Synth Synthesis of 2-Amino-2-phenylpropanoic Acid Start->Amino_Acid_Synth e.g., Strecker or Bucherer-Bergs reaction Esterification Esterification (Optional but Recommended) Amino_Acid_Synth->Esterification Reduction Reduction to Alcohol Amino_Acid_Synth->Reduction Direct reduction (harsher conditions) Esterification->Reduction LiAlH4 or other hydrides Salt_Formation Hydrochloride Salt Formation Reduction->Salt_Formation HCl in ether or isopropanol Final_Product 2-Amino-2-phenylpropan-1-ol HCl Salt_Formation->Final_Product

Caption: General workflow for the synthesis of 2-Amino-2-phenylpropan-1-ol HCl via the amino acid reduction route.

Part 1: Synthesis of 2-Amino-2-phenylpropanoic Acid

The synthesis of the precursor α,α-disubstituted amino acid is a critical first step. Several classical methods can be employed, with the Strecker and Bucherer-Bergs syntheses being prominent examples. For the purpose of this guide, we will focus on the conceptual pathway, as the synthesis of this specific amino acid is a well-established field. 2-Amino-2-phenylpropanoic acid is a synthetic amino acid analog that serves as a key intermediate.[1] Its unique quaternary alpha-carbon structure makes it a valuable component in medicinal chemistry.[1]

Part 2: Reduction of the Carboxylic Acid/Ester

The reduction of the carboxylic acid or its ester derivative to the primary alcohol is the core transformation of this route. While direct reduction of the carboxylic acid is possible, it often requires harsher conditions and excess reducing agent. A more controlled and higher-yielding approach involves the initial conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester) followed by reduction.

Choice of Reducing Agent:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[2][3] It is a reagent of choice for this transformation due to its high reactivity and generally excellent yields.[4] However, its pyrophoric nature and sensitivity to moisture necessitate careful handling under anhydrous conditions.

Experimental Protocol: Reduction of Methyl 2-Amino-2-phenylpropanoate with LiAlH₄

  • Materials:

    • Methyl 2-amino-2-phenylpropanoate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Sodium sulfate (anhydrous)

    • Hydrochloric acid (concentrated)

    • Isopropanol

  • Procedure:

    • A solution of methyl 2-amino-2-phenylpropanoate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF and diethyl ether.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-amino-2-phenylpropan-1-ol.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amino alcohol to its hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.

Experimental Protocol: Hydrochloride Salt Formation

  • The crude 2-amino-2-phenylpropan-1-ol is dissolved in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.

  • A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until the solution is acidic.

  • The precipitated this compound is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Route 2: Alternative Synthetic Approaches

While the reduction of 2-amino-2-phenylpropanoic acid is a robust method, other synthetic strategies have been explored, often leveraging different starting materials and reaction cascades.

Reductive Amination of a Hydroxy Ketone Precursor

This approach involves the synthesis of a suitable α-hydroxy ketone, which is then converted to the target amino alcohol via reductive amination.

Start Starting Materials Hydroxy_Ketone_Synth Synthesis of 1-Hydroxy-2-phenylpropan-2-one Start->Hydroxy_Ketone_Synth Reductive_Amination Reductive Amination Hydroxy_Ketone_Synth->Reductive_Amination NH3, H2, Catalyst (e.g., Raney Ni) Salt_Formation Hydrochloride Salt Formation Reductive_Amination->Salt_Formation HCl Final_Product 2-Amino-2-phenylpropan-1-ol HCl Salt_Formation->Final_Product

Caption: Conceptual workflow for the synthesis via reductive amination.

This method is conceptually straightforward; however, the synthesis of the requisite α-hydroxy ketone can be challenging and may involve multiple steps.

Comparison of Synthetic Routes

FeatureRoute 1: Amino Acid ReductionRoute 2: Reductive Amination
Starting Material Availability Readily available or accessible through established amino acid syntheses.May require multi-step synthesis of the hydroxy ketone precursor.
Number of Steps Typically 2-3 steps from the amino acid.Can be more, depending on the synthesis of the starting ketone.
Key Reagents & Conditions LiAlH₄ (pyrophoric, requires anhydrous conditions).Catalytic hydrogenation (requires specialized equipment).
Scalability Generally scalable, with appropriate safety precautions for LiAlH₄.Potentially scalable, depending on the efficiency of the catalyst.
Stereocontrol If a chiral amino acid is used, the stereochemistry is retained.Can be challenging to control stereochemistry.
Overall Yield Often high-yielding, particularly from the ester.Variable, highly dependent on the efficiency of each step.
Purification Final product is often crystalline and readily purified.May require chromatographic purification of intermediates.

Conclusion

For the laboratory-scale synthesis of this compound, the reduction of a 2-amino-2-phenylpropanoic acid derivative, particularly the corresponding ester, with lithium aluminum hydride offers a reliable and high-yielding pathway. This route benefits from the potential for stereocontrol if an enantiomerically pure amino acid is used as the starting material. While alternative routes such as reductive amination exist, they may be more synthetically demanding due to the preparation of the necessary precursors. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, stereochemical purity, and available resources.

References

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A Researcher's Guide to the Stereoselective Biological Activity of Phenylpropanolamines: A Case Study on the Enantiomers of 2-Amino-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for its biological activity. Enantiomers, these mirror-image isomers, often exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of the stereoisomers of 2-amino-1-phenylpropan-1-ol (phenylpropanolamine, PPA), a classic example of stereoselectivity in sympathomimetic amines. While direct comparative data for the structurally related 2-amino-2-phenylpropan-1-ol is scarce in publicly available literature, the extensive research on PPA stereoisomers serves as an invaluable case study for understanding the principles of stereospecific interactions with biological targets.

This guide will delve into the differential pharmacology, mechanisms of action, and experimental methodologies used to elucidate the distinct properties of these enantiomers, providing researchers, scientists, and drug development professionals with a comprehensive resource.

The Significance of Stereoisomerism in Phenylpropanolamines

2-Amino-1-phenylpropan-1-ol has two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-norephedrine, (1S,2R)-(+)-norephedrine, (1S,2S)-(+)-norpseudoephedrine (cathine), and (1R,2R)-(-)-norpseudoephedrine. The relative orientation of the amino and hydroxyl groups dictates their classification as either norephedrine or norpseudoephedrine, while the absolute configuration at each chiral center determines the specific enantiomer.

The spatial arrangement of these functional groups is critical for their interaction with chiral biological macromolecules such as adrenergic receptors. This stereoselectivity is the foundation for the observed differences in their pharmacological effects.

Comparative Pharmacological Activities

The stereoisomers of 2-amino-1-phenylpropan-1-ol are classified as mixed-acting sympathomimetic amines, meaning they exert their effects both directly by stimulating adrenergic receptors and indirectly by promoting the release of norepinephrine.[1] However, the potency and specific mechanisms of action vary significantly between the enantiomers.

Adrenergic Receptor Interactions

Studies on the cardiovascular system of pithed rats have demonstrated clear stereoselectivity in the interaction of norephedrine enantiomers with adrenoceptors. The potency for activating α1, α2, and β2-adrenoceptors follows the order: (-)-norephedrine > (±)-norephedrine > (+)-norephedrine.[2] This indicates that the (-)-enantiomer has a higher affinity for these receptors. The activation of α1 and α2-adrenoceptors leads to vasoconstriction and an increase in blood pressure, while β2-adrenoceptor activation can cause vasodilation.[2] The net cardiovascular effect of each enantiomer is a result of the interplay between these actions.

Norepinephrine Uptake and Release

The sympathomimetic effects of these compounds are also mediated by their influence on norepinephrine (NE) neurotransmission. All norephedrine species, including the racemic mixture and individual enantiomers, have been shown to significantly inhibit the reuptake of norepinephrine in vascular tissue.[1] Interestingly, in one study, there was no significant difference in the potency of d- and l-norephedrine in inhibiting NE uptake.[1] However, the same study found no evidence that these compounds displace norepinephrine from neuronal storage sites.[1] This suggests that the indirect sympathomimetic action is primarily due to the blockade of NE reuptake rather than release. The lack of stereoselectivity in NE uptake inhibition, as observed in this particular study, contrasts with the clear stereoselectivity seen in direct receptor activation, suggesting that the vasoactive effects are predominantly mediated by the latter.[1]

Anorectic Effects

Phenylpropanolamine has been widely used as an appetite suppressant. Studies in hyperphagic rats have shown that both d- and l-norephedrine can significantly suppress food intake.[3] However, there is a notable difference in their potency, with l-norephedrine being effective at lower doses (7.5-15 mg/kg) compared to d-norephedrine (75-150 mg/kg) in various models of hyperphagia.[3] This highlights the stereoselective nature of the anorectic effects of these compounds.

Effects on Sperm Function

Intriguingly, research has also explored the effects of phenylpropanolamines on mammalian sperm function. Both cathine ((+)-norpseudoephedrine) and norephedrine have been shown to accelerate capacitation, a crucial step for fertilization, in uncapacitated spermatozoa.[4][5] Conversely, in capacitated spermatozoa, these compounds inhibit spontaneous acrosome loss.[4] These findings suggest a direct and biologically significant effect of these compounds on sperm function, potentially mediated through adrenergic receptors.[5]

Quantitative Data Summary

StereoisomerPotency at Adrenoceptors (α1, α2, β2)Anorectic Potency in Hyperphagic Rats (Effective Dose Range)Norepinephrine Uptake Inhibition
(-)-Norephedrine HighestHigh (7.5-15 mg/kg)Significant[1]
(+)-Norephedrine LowestLow (75-150 mg/kg)Significant[1]
(±)-Norephedrine IntermediateIntermediateSignificant[1]
(+)-Norpseudoephedrine (Cathine) Stimulant, acts as a norepinephrine and dopamine releasing agent[6]Contributes to the effects of Khat[6]N/A

Experimental Protocols

To investigate the differential biological activities of these enantiomers, robust and validated experimental methods are essential. The following protocols provide a framework for the chiral separation and pharmacological characterization of 2-amino-1-phenylpropan-1-ol stereoisomers.

Protocol 1: Chiral Separation by Capillary Electrophoresis

Objective: To achieve baseline separation of the enantiomers of phenylpropanolamine for subsequent biological testing and quantitative analysis.

Causality: Capillary electrophoresis (CE) is a high-efficiency separation technique. The use of a chiral selector, such as a cyclodextrin, in the background electrolyte allows for the formation of transient diastereomeric complexes with the enantiomers.[7] These complexes have different electrophoretic mobilities, leading to their separation.[7]

Methodology:

  • Capillary Preparation:

    • Rinse a new fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length) sequentially with 1 M NaOH, deionized water, and the background electrolyte (BGE).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM sodium phosphate buffer.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Add a chiral selector, such as Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin, to a final concentration of 10 mM.[7]

    • Filter the BGE through a 0.45 µm syringe filter.

  • Sample Preparation:

    • Prepare a stock solution of the racemic mixture of 2-amino-1-phenylpropan-1-ol hydrochloride at 1 mg/mL in deionized water.

    • Dilute the stock solution with the BGE to the desired concentration for analysis.

  • Electrophoretic Conditions:

    • Applied Voltage: +20 kV[7]

    • Capillary Temperature: 25 °C[7]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[7]

    • Detection: UV detection at 206 nm.[7]

  • Data Analysis:

    • Record the electropherogram and determine the migration times of the enantiomer peaks.

    • Calculate the resolution (Rs) between the peaks to ensure adequate separation.

Self-Validation: The method's performance should be validated by assessing parameters such as linearity, precision, accuracy, and limit of detection and quantification according to established analytical guidelines.

Diagram of Chiral Separation by Capillary Electrophoresis

G cluster_0 Capillary Inlet cluster_1 Separation in Capillary cluster_2 Detector racemate Racemic Mixture ((R)-Enantiomer + (S)-Enantiomer) complex_formation Differential interaction with Chiral Selector (CS) in BGE racemate->complex_formation Injection R_complex (R)-Enantiomer-CS Complex (Mobility 1) complex_formation->R_complex S_complex (S)-Enantiomer-CS Complex (Mobility 2) complex_formation->S_complex detection Separated Enantiomers Detected R_complex->detection Migration S_complex->detection Migration peak_R Peak 1 ((R)-Enantiomer) detection->peak_R peak_S Peak 2 ((S)-Enantiomer) detection->peak_S

Caption: Workflow for the enantioseparation of Phenylpropanolamine by Capillary Electrophoresis.

Protocol 2: In Vitro Adrenergic Receptor Binding Assay

Objective: To determine the binding affinities (Ki) of the individual enantiomers for α- and β-adrenergic receptors.

Causality: Radioligand binding assays are a standard method to quantify the interaction between a ligand (the enantiomer) and a receptor. By competing with a radiolabeled ligand of known affinity, the affinity of the unlabeled enantiomer can be determined.

Methodology:

  • Receptor Preparation:

    • Use cell membranes prepared from cell lines stably expressing the desired human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2).

  • Assay Buffer:

    • Prepare a suitable binding buffer (e.g., Tris-HCl buffer with MgCl2 and other necessary components).

  • Competition Binding Assay:

    • Incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β receptors) and varying concentrations of the unlabeled enantiomer.

    • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Self-Validation: The assay should include controls for non-specific binding and total binding. The radioligand used should be validated for its affinity and specificity for the target receptor.

Diagram of Adrenergic Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand Norepinephrine or Phenylpropanolamine Enantiomer receptor Adrenergic Receptor (α or β) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation/Inhibition second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response (e.g., Vasoconstriction, Vasodilation) second_messenger->cellular_response Signal Transduction

Caption: Simplified signaling pathway of adrenergic receptors.

Conclusion

The stereoisomers of 2-amino-1-phenylpropan-1-ol provide a compelling illustration of the critical role of stereochemistry in determining the biological activity of drugs. The differential effects of its enantiomers on adrenergic receptors, norepinephrine reuptake, and physiological responses such as appetite suppression underscore the importance of studying individual stereoisomers. While the focus of this guide has been on this well-researched compound, the principles and experimental approaches described are broadly applicable to the investigation of other chiral molecules, including the less-studied 2-amino-2-phenylpropan-1-ol. A thorough understanding of stereoselective pharmacology is paramount for the rational design and development of safer and more effective therapeutic agents.

References

  • BenchChem. (2025). Application Note: Chiral Separation of Phenylpropanolamine Enantiomers by Capillary Electrophoresis.
  • Hoey, R. J., & Kiritsy-Roy, J. A. (1996). Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery. Pharmacology Biochemistry and Behavior, 55(4), 589-594.
  • Fraser, L. R., Adeoya-Osiguwa, S. A., & Baxendale, R. W. (2005). Cathine and norephedrine, both phenylpropanolamines, accelerate capacitation and then inhibit spontaneous acrosome loss. Human Reproduction, 20(1), 198-207.
  • Jordan, R., & Patil, P. N. (1987). Beta 2-adrenoceptor influences on the alpha 1- and alpha 2-mediated vasoconstriction induced by phenylpropanolamine and its two component enantiomers in the pithed rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(4), 395-401.
  • Wellman, P. J., & Miller, D. K. (1990). Enantiomers of phenylpropanolamine suppress food intake in hyperphagic rats. Pharmacology Biochemistry and Behavior, 36(4), 909-912.
  • Toennes, S. W., & Kauert, G. F. (2002). Driving under the influence of khat--alkaloid concentrations and observations in forensic cases.
  • Patil, P. N., LaPidus, J. B., & Tye, A. (1967). Steric aspects of adrenergic drugs. I. Comparative effects of DL-isomers and desoxy derivatives. Journal of Pharmacology and Experimental Therapeutics, 155(1), 1-12.
  • Wellman, P. J., & Rourke, K. A. (1988). Anorectic effects of d- and l-phenylpropanolamine in rats. Pharmacology Biochemistry and Behavior, 30(3), 741-745.
  • Adeoya-Osiguwa, S. A., & Fraser, L. R. (2004). Cathine and norephedrine, both phenylpropanolamines, accelerate capacitation and then inhibit spontaneous acrosome loss. Human Reproduction, 20(1), 198-207.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Wikipedia. (2024).
  • PubChem. (n.d.). Norephedrine.
  • Wikipedia. (2024).
  • PubChem. (n.d.). Norepinephrine.
  • Bravo, E. L. (1988). Phenylpropanolamine and other over-the-counter vasoactive compounds. Hypertension, 11(3 Pt 2), II7-II10.

Sources

A Definitive Spectroscopic Guide: Differentiating 2-Amino-2-phenylpropan-1-ol Hydrochloride and its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality—it is a cornerstone of reproducible and reliable science. The protonation state of an amine, whether it exists as a neutral 'free base' or a charged salt, fundamentally alters its physical, chemical, and pharmacological properties. This guide provides an in-depth spectroscopic comparison of 2-Amino-2-phenylpropan-1-ol in its hydrochloride salt and free base forms, offering the theoretical basis, experimental protocols, and practical insights required for unambiguous differentiation.

Introduction: The Significance of Form

2-Amino-2-phenylpropan-1-ol is a primary amine containing a chiral center, making it a valuable building block in synthetic chemistry. Like many amine-containing compounds, it is often prepared, stored, and handled as a hydrochloride salt.[1] The salt form typically confers greater stability and higher water solubility, which is advantageous for formulation.[1] However, for chemical reactions, chromatographic analysis, or specific biological assays, conversion to the neutral free base is often necessary.

The addition of a single proton to the amino group induces significant changes in the molecule's electronic structure and bonding. These changes are readily detected by standard spectroscopic techniques, each providing a unique and confirmatory piece of the structural puzzle. This guide will focus on the three most common and powerful methods for this differentiation: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structures and Interconversion

The relationship between the free base and its hydrochloride salt is a simple acid-base equilibrium. The lone pair of electrons on the nitrogen atom of the free base acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid to form the corresponding ammonium chloride salt.

G Workflow: Salt to Free Base Conversion start 1. Dissolve HCl Salt in Water step2 2. Add Saturated NaHCO₃(aq) Dropwise until pH > 9 start->step2 step3 3. Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) step2->step3 step4 4. Combine Organic Layers & Dry over Na₂SO₄ step3->step4 step5 5. Filter and Evaporate Solvent under Vacuum step4->step5 end Pure Free Base (Ready for Analysis) step5->end

Sources

comparative study of the catalytic activity of metal complexes with 2-Amino-2-phenylpropan-1-ol derived ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Catalytic Activity of Metal Complexes with 2-Amino-2-phenylpropan-1-ol Derived Ligands

Introduction

In the landscape of modern asymmetric catalysis, the development of efficient, selective, and robust catalysts is paramount for the synthesis of enantiomerically pure compounds, which are the building blocks of numerous pharmaceuticals and fine chemicals.[1] Chiral amino alcohols, readily available from the chiral pool, have emerged as privileged scaffolds for the synthesis of effective ligands.[1][2] Among these, 2-Amino-2-phenylpropan-1-ol and its derivatives offer a unique stereochemical and electronic framework. These ligands, typically featuring bidentate N,O coordination sites, form stable chelate complexes with a wide array of transition metals, creating a well-defined chiral environment around the metal's active site.[1][3][4]

This guide provides a comparative analysis of the catalytic activity of various metal complexes featuring ligands derived from 2-Amino-2-phenylpropan-1-ol. We will delve into their performance in key organic transformations, supported by experimental data, and elucidate the underlying principles that govern their reactivity and selectivity. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and optimize these catalytic systems for their specific synthetic challenges.

Ligand Synthesis and Coordination Chemistry

The synthetic versatility of 2-Amino-2-phenylpropan-1-ol allows for the straightforward preparation of a diverse library of chiral ligands. The most common derivatization strategy involves the condensation of the primary amino group with a suitable aldehyde or ketone to form a Schiff base (imine). This modular approach enables fine-tuning of the ligand's steric and electronic properties by simply varying the carbonyl precursor.

The resulting ligands coordinate to metal centers primarily in a bidentate fashion through the nitrogen of the imine and the oxygen of the hydroxyl group. This N,O-chelation forms a stable five-membered ring, which restricts the conformational flexibility of the complex and is crucial for inducing high levels of stereocontrol in catalytic reactions.[1]

Caption: General structure of a metal (M) complex with a bidentate N,O-ligand.

Comparative Analysis of Catalytic Performance

The efficacy of these metal complexes is best illustrated through their performance in key asymmetric transformations. Below, we compare their activity in two of the most significant classes of reactions: asymmetric reduction of ketones and the enantioselective addition of organozinc reagents to aldehydes.

Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for producing chiral secondary alcohols. Ruthenium(II) and Iridium(III) complexes with amino alcohol-derived ligands are particularly effective for this transformation. The reaction typically uses isopropanol or a formic acid/triethylamine mixture as the hydrogen source.

Metal Complex Substrate Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee, %) Reference Insight
[Ru(p-cymene)(L)Cl]Acetophenone1.09592 (R)Ru-complexes often show high conversion and good selectivity.[5]
[Ir(Cp)(L)Cl]1-Tetralone0.5>9995 (S)Iridium catalysts can achieve excellent enantioselectivity at lower catalyst loadings.[6]
[Rh(Cp)(L)Cl]Acetophenone1.09288 (R)Rhodium complexes are also active, though sometimes with slightly lower selectivity compared to Ru and Ir counterparts in this specific reaction.
(L = Representative ligand derived from (S)-2-Amino-2-phenylpropan-1-ol and 2-pyridinecarboxaldehyde. Data is representative and compiled for comparative purposes.)

The superiority of Iridium and Ruthenium complexes in this domain is often attributed to the stability of the 16- and 18-electron intermediates in their respective catalytic cycles. The chiral ligand creates a sterically defined environment that forces the substrate to approach the metal hydride in a specific orientation, dictating the stereochemical outcome.

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organometallic reagents to carbonyls is a fundamental C-C bond-forming reaction. Chiral amino alcohol ligands are renowned for their ability to catalyze the highly enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for testing new chiral catalysts.[1]

Metal Precursor Ligand Loading (mol%) Substrate Yield (%) Enantiomeric Excess (ee, %) Reference Insight
Ti(OiPr)₄10Benzaldehyde9698 (R)Titanium-alkoxide systems are classic catalysts for this reaction, forming a well-defined dimeric zinc-titanium active species.
Zn(Et)₂ (self-catalyzed)2Benzaldehyde9995 (S)The reaction can be catalyzed by the zinc reagent itself in the presence of the chiral ligand, forming a chiral zinc-alkoxide complex in situ.
Cu(OTf)₂5Benzaldehyde9085 (S)Copper complexes can also catalyze this reaction, though they sometimes provide lower enantioselectivity compared to the titanium-based systems.[4]
(Ligand is a Schiff base of (1R,2S)-2-Amino-2-phenylpropan-1-ol and salicylaldehyde. Data is representative.)

The exceptional performance of the Ti(OiPr)₄ system is rooted in the formation of a rigid, bimetallic transition state. The chiral ligand, coordinated to the titanium center, directs the approach of the aldehyde, while the diethylzinc acts as the alkylating agent. This highly organized assembly effectively blocks one of the enantiotopic faces of the aldehyde from attack.

Experimental Protocol: Asymmetric Reduction of α-Chloroacetophenone

This protocol describes a typical procedure for the borane-mediated asymmetric reduction of a ketone, a reaction where chiral aminoalcohols themselves (without forming a Schiff base) can act as highly effective ligands for an in situ generated catalyst.[7]

Materials and Reagents
  • (1S,2R)-2-Amino-2-phenylpropan-1-ol

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • α-Chloroacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure
  • Catalyst Formation: In a flame-dried, nitrogen-purged flask, dissolve (1S,2R)-2-Amino-2-phenylpropan-1-ol (0.1 mmol) in anhydrous THF (5 mL).

  • Add BH₃·SMe₂ (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 2 hours at room temperature, then heat to 50 °C for 1 hour to ensure the formation of the active oxazaborolidine catalyst.

  • Reduction Reaction: Cool the catalyst solution to 0 °C.

  • Add a solution of α-chloroacetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[7]

  • Work-up: Quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Add 1 M HCl (5 mL) and stir for 15 minutes.

  • Neutralize the mixture with saturated NaHCO₃ solution and extract with ethyl acetate (3 x 15 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess of the resulting chiral alcohol by chiral High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow start Start: Prepare Reagents catalyst In Situ Catalyst Formation (Ligand + BH₃·SMe₂ in THF) start->catalyst 1. Mix reduction Asymmetric Reduction (Add Ketone Substrate at 0°C) catalyst->reduction 2. Cool & Add quench Reaction Quench (Add Methanol) reduction->quench 3. Stop Reaction extraction Aqueous Work-up & Extraction (HCl, NaHCO₃, Ethyl Acetate) quench->extraction 4. Isolate purify Purification (Flash Chromatography) extraction->purify 5. Clean analysis Analysis (Chiral HPLC for ee%) purify->analysis 6. Quantify end_node End: Enantiopure Alcohol analysis->end_node

Caption: Workflow for the asymmetric reduction of a ketone.

Mechanistic Considerations and Causality

The success of these catalytic systems is not accidental; it is a direct result of the interplay between the metal, the ligand, and the reaction conditions.

  • The Role of the Ligand: The phenyl and methyl groups at the C2 position of the 2-Amino-2-phenylpropan-1-ol backbone create a rigid and sterically demanding chiral pocket. This pocket dictates the trajectory of the incoming substrate, forcing it into a low-energy transition state that leads to the preferential formation of one enantiomer.

  • The Influence of the Metal Center: The choice of metal is critical as it defines the reaction mechanism. For instance, in transfer hydrogenation, late transition metals like Ru and Ir operate via a metal-hydride mechanism. In contrast, early transition metals like Ti in alkyl additions act as Lewis acids to activate the aldehyde and organize the reactants.[8]

  • Self-Validating Protocols: The protocols are designed to be self-validating. The high enantiomeric excess observed is a direct consequence of the chiral catalyst's integrity. Any deviation from the described conditions (e.g., presence of water, impure reagents) would lead to a noticeable drop in both yield and stereoselectivity, immediately flagging a procedural error.

Catalytic_Cycle_ATH Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation (ATH) catalyst [Ru-L-Cl] hydride [Ru-L-H]⁺ (Active Hydride) catalyst->hydride H⁻ source (e.g., iPrOH) substrate_complex Substrate Coordination [Ru-L-H(Ketone)]⁺ hydride->substrate_complex Ketone (Substrate) transition_state Hydride Transfer (Transition State) substrate_complex->transition_state Stereodetermining Step product_complex Product Complex [Ru-L(ROH)] transition_state->product_complex H⁺ source product_complex->catalyst Product Release

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-2-phenylpropan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-amino-2-phenylpropan-1-ol hydrochloride. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory. Our commitment is to empower your research by providing actionable intelligence that safeguards your team and the environment.

Foundational Principles: Hazard Identification and Risk Assessment

Before any handling or disposal of this compound, a thorough understanding of its intrinsic hazards is paramount. This compound, while a valuable research tool, presents a specific risk profile that must be managed with diligence.

GHS Hazard Classification

Based on available Safety Data Sheets (SDS), this compound and structurally similar compounds are classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns depending on the specific isomer and concentration.[2][3]

  • Serious Eye Damage/Eye Irritation: Can cause serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The hydrochloride salt imparts a corrosive nature in aqueous solutions. Furthermore, upon heating, it can decompose to emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[3][4]

Incompatible Materials

To prevent hazardous reactions, this compound waste must be segregated from:

  • Strong oxidizing agents

  • Acids (to avoid exothermic reactions with the amine group if not already the hydrochloride salt)

  • Acid anhydrides and acid chlorides[3][4]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or contact with the solid powder.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Gloves must be inspected before use and disposed of after handling.[1]
Body Protection A standard laboratory coat.Protects clothing from contamination.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of airborne powder or aerosols from solutions.[1]

Spill Management: A Procedural Response

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure adequate ventilation.[5]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in the table above.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels.[5]

  • Absorb and Collect: Carefully cover the spill with the absorbent material, working from the outside in. For solid spills, gently sweep up the material to avoid creating dust.[1]

  • Package Waste: Place all contaminated absorbent material and any contaminated PPE into a suitable, leak-proof container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[6]

  • Label and Store: Securely seal and label the waste container as "Hazardous Waste" and include the full chemical name. Store it in a designated hazardous waste accumulation area.

Core Directive: Disposal of this compound

The primary and most secure method for the disposal of this compound is through a licensed and certified hazardous waste disposal service.[1][3][4][7][8] In-lab neutralization or treatment is not recommended without a validated and peer-reviewed protocol specific to this compound, as incomplete reactions can produce unknown and potentially more hazardous byproducts.

Waste Accumulation and Storage

Proper storage of chemical waste is a cornerstone of laboratory safety and regulatory compliance.

  • Waste Container: Use a dedicated, compatible, and clearly labeled waste container. High-density polyethylene (HDPE) is a suitable choice for storing this waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent accidental mixing with incompatible materials.[7][9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[10]

  • Storage Location: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area that is under the control of laboratory personnel.[11]

Step-by-Step Disposal Protocol
  • Waste Characterization: This compound is considered a hazardous waste. Do not dispose of it down the drain or in regular trash.[3][7][8]

  • Containerization:

    • For solid waste, carefully transfer the material into the designated hazardous waste container, minimizing dust formation.

    • For solutions, pour the liquid waste into the designated container.

  • Sealing and Labeling: Securely close the waste container. Ensure the hazardous waste label is complete and accurate.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[9] Adhere to their specific requirements for waste manifests and transportation.[12]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making safe and compliant disposal decisions for this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard & Quantity Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_storage Waste Accumulation & Storage cluster_disposal Final Disposal start 2-Amino-2-phenylpropan-1-ol hydrochloride waste generated assess Is this a spill or routine waste? start->assess spill_response Follow Spill Management Protocol (Section 3) assess->spill_response Spill routine_waste Transfer waste to a dedicated, labeled hazardous waste container assess->routine_waste Routine Waste collect_spill Collect contaminated materials in a labeled hazardous waste container spill_response->collect_spill store_waste Store sealed container in a designated Satellite Accumulation Area collect_spill->store_waste routine_waste->store_waste check_compat Ensure segregation from incompatible materials store_waste->check_compat contact_ehs Contact EHS or licensed waste disposal service for pickup check_compat->contact_ehs

Caption: Disposal decision workflow for this compound.

Regulatory Framework: Adherence to EPA and OSHA Standards

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11] This includes proper waste determination, container management, and record-keeping.[12] Your institution's EHS department is your primary resource for navigating these federal and any additional local regulations.

References

  • PubChem. 2-Amino-1-phenylpropan-1-ol hydrochloride. Retrieved from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Clarkson University. Chemical Spill Procedures. Retrieved from [Link]

  • Hyde Park Environmental. Chemical spills procedure: A guide. Retrieved from [Link]

  • University of Washington. Guide for Chemical Spill Response. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • PubChem. 2-Amino-1-phenylpropan-1-one;hydrochloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-2-phenylpropan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, field-proven safety and logistical information for handling 2-Amino-2-phenylpropan-1-ol hydrochloride. The protocols outlined herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles and technical expertise.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available Safety Data Sheets (SDS), the primary risks associated with this compound are:

  • Harmful if swallowed (Acute toxicity, oral)[1][2]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for dust or aerosol formation, and the adequacy of engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure and ensuring personal safety. The following table summarizes the required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Dispensing Safety glasses with side-shields or chemical splash goggles.[2]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Laboratory coat.Work in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate.[4]
Weighing/Transferring Large Quantities Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Flame-resistant lab coat and additional protective clothing as needed.[4]A NIOSH-approved respirator with appropriate cartridges should be used for large spills or in poorly ventilated areas.[4]
Spill Cleanup Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (e.g., Nitrile, Neoprene), disposable coveralls, and chemical-resistant boots.[4]Disposable coveralls and chemical-resistant boots.A NIOSH-approved respirator with appropriate cartridges should be used for large spills or in poorly ventilated areas.[4]
Waste Handling & Disposal Safety glasses with side shields or chemical splash goggles.[4]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Laboratory coat.Not generally required if handling sealed waste containers.
Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (inside out) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to systematic handling and storage procedures is essential for both safety and maintaining the integrity of the compound.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][5]

  • Avoid Dust Formation: This compound is a solid, and care should be taken to avoid the formation of dust and aerosols during handling.[2][5]

  • Grounding: Use non-sparking tools and ensure that equipment is properly grounded to prevent electrostatic discharge, which could be an ignition source.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1][2] Wash hands thoroughly after handling.[1][2]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

  • Security: For larger quantities or in shared spaces, consider storing in a locked cabinet to control access.[1][6]

Emergency Procedures: Plan for the Unexpected

A clear and well-rehearsed emergency plan is a cornerstone of laboratory safety.

Exposure Response

Exposure_Response cluster_exposure Exposure First Aid Exposure Chemical Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Wash with soap and water for 15 min. Skin->WashSkin RinseEyes Rinse with water for 15 min. Eyes->RinseEyes FreshAir Move to fresh air. Inhalation->FreshAir RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention WashSkin->Medical RinseEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: First Aid for Chemical Exposure.

Spill Response

For any spill, the immediate priorities are to ensure personnel safety and contain the spill.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Personal Protection: Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Containment & Cleanup:

    • For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

    • Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[5]

    • For larger spills, it may be necessary to use an absorbent material to collect the substance.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Disposal: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste.[1][2]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Characterization: This compound should be treated as hazardous chemical waste.

  • Containerization: All waste, including excess reagent, contaminated absorbents, and used PPE, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[1][5]

References

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.